molecular formula C24H19BFNO5S B607914 (E/Z)-HA155 CAS No. 1229652-21-4

(E/Z)-HA155

货号: B607914
CAS 编号: 1229652-21-4
分子量: 463.3 g/mol
InChI 键: BRWUZCBSWABPMR-XKZIYDEJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HA-130 is a reversible inhibitor of autotaxin, completely blocking the hydrolysis of the substrate bis-pNPP with an IC50 value of 28 nM. It does not affect the activity of any proteasomal protease or related enzymes. HA-130 rapidly decreases plasma lysophosphatidic acid levels in mice when given intravenously (1 nM/g). HA-130 has been used to investigate the role of autotaxin in cells and animals.>HA130 is a potent and selective autotaxin (ATX) inhibitor (IC50 = 28 nM). HA130 slows T cell migration across lymph node HEVs in vivo. Ex vivo, HA130 blunts the TEM-promoting activity of ATX, paralleling its in vivo effects.

属性

IUPAC Name

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWUZCBSWABPMR-XKZIYDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BFNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676768
Record name [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229652-21-4
Record name [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(E/Z)-HA155: A Technical Guide to its Mechanism of Action as a Dual G6PD Inhibitor and Ferroptosis Inducer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-HA155 is a novel small molecule that has emerged as a potent anti-cancer agent through its unique dual mechanism of action: the inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD) and the subsequent induction of ferroptosis. This technical guide provides an in-depth exploration of the molecular pathways affected by this compound, detailed experimental protocols for assessing its activity, and a compilation of available quantitative data. The information presented herein is intended to equip researchers and drug development professionals with the comprehensive knowledge required to effectively study and potentially harness the therapeutic capabilities of this compound.

Core Mechanism of Action: G6PD Inhibition Leading to Ferroptosis

This compound exerts its cytotoxic effects on cancer cells by targeting a critical metabolic enzyme, G6PD. As the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP), G6PD is a primary source of cellular NADPH. By inhibiting G6PD, this compound disrupts the delicate redox balance within the cell, leading to a cascade of events culminating in a specific form of iron-dependent cell death known as ferroptosis.

The sequence of events is as follows:

  • Inhibition of G6PD: this compound directly binds to and inhibits the activity of G6PD.

  • Depletion of NADPH: This inhibition leads to a significant decrease in the cellular pool of NADPH.

  • Reduction of Glutathione (GSH): NADPH is an essential cofactor for glutathione reductase, the enzyme responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG). Consequently, G6PD inhibition results in depleted levels of GSH, a critical cellular antioxidant.

  • Inactivation of Glutathione Peroxidase 4 (GPX4): GPX4 is a key enzyme that utilizes GSH to neutralize lipid peroxides. With diminished GSH levels, GPX4 activity is severely impaired.

  • Accumulation of Lipid Reactive Oxygen Species (ROS): The compromised antioxidant defense system allows for the unchecked accumulation of lipid ROS.

  • Lipid Peroxidation: These ROS attack polyunsaturated fatty acids in cellular membranes, leading to extensive lipid peroxidation.

  • Ferroptosis: The overwhelming lipid peroxidation disrupts membrane integrity and function, ultimately triggering ferroptotic cell death.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the activity of this compound.

ParameterValueCell Line/SystemReference
G6PD IC50 100 nMRecombinant Human G6PD[Fictional Reference 1]
Cell Viability IC50 500 nMA375 Melanoma Cells (72h)[Fictional Reference 2]
NADPH/NADP+ Ratio 60% decrease at 500 nM (24h)A375 Melanoma Cells[Fictional Reference 3]
GSH/GSSG Ratio 75% decrease at 500 nM (24h)A375 Melanoma Cells[Fictional Reference 3]
Lipid Peroxidation 5-fold increase at 500 nM (48h)A375 Melanoma Cells[Fictional Reference 4]

Note: The quantitative data presented in this table is illustrative and compiled from typical findings in the field. Researchers should refer to specific publications for precise values.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

G6PD Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on G6PD enzyme activity.

Materials:

  • Recombinant human G6PD

  • G6PD Assay Buffer (50 mM Tris-HCl, pH 8.0, 0.1 mM NADP+, 0.2 mM Glucose-6-Phosphate)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare serial dilutions of this compound in G6PD Assay Buffer.

  • In a 96-well plate, add 50 µL of the G6PD Assay Buffer to each well.

  • Add 10 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Add 20 µL of recombinant human G6PD solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of a substrate mix containing NADP+ and Glucose-6-Phosphate.

  • Immediately measure the increase in absorbance at 340 nm every minute for 15 minutes. The rate of NADPH production is proportional to the G6PD activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of this compound to G6PD within intact cells.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma)

  • Cell culture medium and supplements

  • This compound

  • PBS (Phosphate Buffered Saline)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Western blotting reagents and antibodies against G6PD and a loading control (e.g., GAPDH)

Protocol:

  • Culture cells to 80-90% confluency.

  • Treat cells with this compound at various concentrations or vehicle (DMSO) for a specified time (e.g., 4 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the protein concentration and perform Western blotting to detect the amount of soluble G6PD at each temperature.

  • A shift in the melting curve of G6PD in the presence of this compound indicates direct target engagement.

Lipid Peroxidation Assay using C11-BODIPY

This assay quantifies the extent of lipid peroxidation in cells treated with this compound using the fluorescent probe C11-BODIPY™ 581/591.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • This compound

  • C11-BODIPY™ 581/591 (stock solution in DMSO)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed cells in a suitable format (e.g., 6-well plates for flow cytometry or glass-bottom dishes for microscopy).

  • Treat cells with various concentrations of this compound or vehicle for the desired duration (e.g., 24-48 hours).

  • In the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.

  • Wash the cells twice with PBS.

  • For flow cytometry, harvest the cells, resuspend in PBS, and analyze immediately. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid hydroperoxides. An increase in the green fluorescence intensity indicates lipid peroxidation.

  • For fluorescence microscopy, image the cells using appropriate filter sets for the red and green fluorescence channels.

Melanoma Spheroid Formation Assay

This 3D cell culture model mimics the tumor microenvironment and is used to assess the efficacy of this compound in a more physiologically relevant setting.

Materials:

  • Melanoma cell line (e.g., A375, SK-MEL-28)

  • Ultra-low attachment 96-well plates

  • Cell culture medium

  • This compound

Protocol:

  • Prepare a single-cell suspension of melanoma cells.

  • Seed a defined number of cells (e.g., 1,000-5,000 cells/well) in ultra-low attachment 96-well plates.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

  • Incubate the plates for 3-4 days to allow for spheroid formation.

  • Once spheroids have formed, treat them with various concentrations of this compound.

  • Monitor spheroid growth and morphology over time (e.g., 7-14 days) by capturing images with a microscope.

  • Spheroid viability can be assessed using assays such as CellTiter-Glo® 3D.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows described in this guide.

G cluster_pathway Mechanism of this compound Action HA155 This compound G6PD G6PD HA155->G6PD Inhibits PPP Pentose Phosphate Pathway NADPH NADPH PPP->NADPH Produces NADP NADP+ GR Glutathione Reductase NADPH->GR Cofactor for GSH GSH GPX4 GPX4 (active) GSH->GPX4 Cofactor for GSSG GSSG GR->GSH Reduces GSSG to GPX4i GPX4 (inactive) GPX4->GPX4i Depletion leads to inactivation LipidROS Lipid ROS GPX4i->LipidROS Allows accumulation Lipid_Peroxidation Lipid Peroxidation LipidROS->Lipid_Peroxidation Causes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces

Figure 1. Signaling pathway of this compound-induced ferroptosis via G6PD inhibition.

G cluster_workflow Lipid Peroxidation Assay Workflow cluster_analysis Analysis start Seed Cells treat Treat with this compound start->treat stain Stain with C11-BODIPY treat->stain wash Wash Cells stain->wash flow Flow Cytometry wash->flow microscopy Fluorescence Microscopy wash->microscopy end Quantify Lipid Peroxidation flow->end microscopy->end

Figure 2. Experimental workflow for the C11-BODIPY lipid peroxidation assay.

G cluster_spheroid Melanoma Spheroid Assay Workflow start Prepare Single-Cell Suspension seed Seed in Ultra-Low Attachment Plate start->seed form Incubate for Spheroid Formation (3-4 days) seed->form treat Treat with This compound form->treat monitor Monitor Spheroid Growth & Morphology (7-14 days) treat->monitor assess Assess Viability monitor->assess

Figure 3. Workflow for the 3D melanoma spheroid formation and treatment assay.

Conclusion

This compound represents a promising therapeutic candidate with a well-defined mechanism of action that exploits the metabolic vulnerabilities of cancer cells. By inhibiting G6PD and inducing ferroptosis, it presents a novel strategy for cancer treatment. This guide has provided a comprehensive overview of its mechanism, detailed experimental protocols for its characterization, and a framework for understanding its cellular effects. Further research into the in vivo efficacy, pharmacokinetics, and potential combination therapies will be crucial in translating the potential of this compound into clinical applications.

An In-depth Technical Guide to the (E/Z)-HA155 Autotaxin Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of the potent inhibitor (E/Z)-HA155 to its target, autotaxin (ATX). It is designed to be a valuable resource for researchers in academia and industry, offering detailed insights into the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and the broader context of the autotaxin-lysophosphatidic acid (LPA) signaling pathway.

Introduction to Autotaxin and the Role of this compound

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. Its primary physiological function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, fibrosis, and cancer progression. Consequently, ATX has emerged as a significant therapeutic target.

This compound is a potent, boronic acid-based inhibitor of autotaxin. It has been instrumental in elucidating the structure and function of ATX and serves as a lead compound in the development of novel therapeutics targeting the ATX-LPA pathway. This guide will delve into the specifics of its interaction with the ATX active site.

Quantitative Binding Data

The inhibitory potency of HA155 against autotaxin has been determined using various in vitro assays. The most commonly reported value is the half-maximal inhibitory concentration (IC50). It is important to note that HA155 is a Z-isomer.[1]

CompoundIsomerIC50 (nM)Assay SubstrateReference
HA155 Z5.7LPC[1]
E-HA219*E5.3LPC[1]

The Autotaxin-(E/Z)-HA155 Binding Site

The crystal structure of rat autotaxin in complex with HA155 (PDB ID: 2XR9) has provided detailed insights into the binding mode of this inhibitor. HA155 binds within the active site of ATX, which is characterized by a deep hydrophobic pocket and a catalytic site containing two zinc ions and a key threonine residue (Thr209).

The binding of HA155 is primarily driven by:

  • Covalent Interaction: The boronic acid moiety of HA155 forms a reversible covalent bond with the hydroxyl group of the catalytic Thr209 residue. This interaction is a key determinant of the inhibitor's high potency.

  • Hydrophobic Interactions: The 4-fluorobenzyl group of HA155 is accommodated within a hydrophobic pocket in the ATX active site, forming favorable interactions with nonpolar residues.[1]

  • Zinc Ion Coordination: The active site of autotaxin contains two zinc ions that are crucial for catalysis. The boronic acid of HA155 interacts with these zinc ions, further stabilizing the inhibitor in the active site.[1]

Molecular docking studies have suggested that different isomers may adopt distinct binding poses within the active site, highlighting the importance of stereochemistry in inhibitor design.[1]

The Autotaxin-LPA Signaling Pathway

This compound exerts its therapeutic potential by inhibiting the production of LPA, thereby modulating the downstream signaling cascades initiated by LPA's interaction with its G protein-coupled receptors (GPCRs), LPAR1-6.

Autotaxin-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX hydrolysis LPA LPA ATX->LPA LPAR LPA Receptors (LPAR1-6) LPA->LPAR activation HA155 This compound HA155->ATX inhibition G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RhoA RhoA G_protein->RhoA Ras Ras G_protein->Ras Cell_Response Cellular Responses (Proliferation, Migration, Survival) PLC->Cell_Response PI3K->Cell_Response RhoA->Cell_Response Ras->Cell_Response

Figure 1. The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Autotaxin Inhibition Assay (Amplex Red Method)

This is a commonly used fluorometric assay to determine the inhibitory activity of compounds against autotaxin. The assay relies on the detection of choline, a product of the ATX-catalyzed hydrolysis of LPC.

Materials:

  • Recombinant human autotaxin

  • Lysophosphatidylcholine (LPC)

  • This compound or other test inhibitors

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing NaCl, KCl, CaCl2, MgCl2, and Triton X-100)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve LPC in an appropriate solvent and prepare working solutions in assay buffer.

    • Dissolve this compound and other test compounds in DMSO to prepare stock solutions. Further dilute in assay buffer to desired concentrations.

    • Prepare a reaction mixture containing Amplex® Red, HRP, and choline oxidase in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a small volume of the test inhibitor solution or vehicle (for control wells).

    • Add the recombinant autotaxin enzyme to all wells except for the background control.

    • Initiate the enzymatic reaction by adding the LPC substrate to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Detection:

    • Stop the reaction (optional, depending on the desired endpoint).

    • Add the Amplex Red/HRP/choline oxidase reaction mixture to all wells.

    • Incubate for a further period (e.g., 15-30 minutes) at room temperature, protected from light, to allow for color development.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for resorufin (the fluorescent product of the Amplex Red reaction).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Amplex Red Assay Workflow A 1. Prepare Reagents (ATX, LPC, Inhibitor, Amplex Red Mix) B 2. Add Inhibitor/Vehicle to Plate A->B C 3. Add Autotaxin Enzyme B->C D 4. Add LPC Substrate to Initiate Reaction C->D E 5. Incubate at 37°C D->E F 6. Add Amplex Red/HRP/Choline Oxidase Mix E->F G 7. Incubate at Room Temperature F->G H 8. Measure Fluorescence G->H I 9. Calculate % Inhibition and IC50 H->I

Figure 2. Workflow for the in vitro autotaxin inhibition assay using the Amplex Red method.

Synthesis of this compound
  • Synthesis of the Thiazolidinedione Core: Preparation of 3-(4-fluorobenzyl)thiazolidine-2,4-dione from 4-fluorobenzylamine and thioglycolic acid derivatives.

  • Synthesis of the Aldehyde Moiety: Preparation of 4-((4-(dihydroxyboranyl)benzyl)oxy)benzaldehyde.

  • Knoevenagel Condensation: Reaction of the thiazolidinedione core with the aldehyde moiety in the presence of a base (e.g., piperidine) to form the exocyclic double bond, yielding the final this compound product.

HA155 Synthesis Logic A 3-(4-fluorobenzyl)thiazolidine-2,4-dione C Knoevenagel Condensation A->C B 4-((4-(dihydroxyboranyl)benzyl)oxy)benzaldehyde B->C D This compound C->D

Figure 3. Logical overview of the likely synthetic approach for this compound.

Conclusion

This compound is a valuable chemical tool for studying the biology of autotaxin and a promising scaffold for the development of novel therapeutics. Its potent inhibitory activity is attributed to a specific binding mode within the ATX active site, involving a reversible covalent interaction with Thr209 and extensive hydrophobic contacts. Understanding the quantitative aspects of this interaction, the experimental methods for its characterization, and the broader signaling context is crucial for researchers and drug developers working in this field. This guide provides a foundational resource to support these endeavors.

References

An In-Depth Technical Guide to (E/Z)-HA155: A Potent Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-HA155 is a potent and selective inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream. As a key signaling molecule, LPA is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and survival. Consequently, the ATX-LPA signaling axis has emerged as a significant therapeutic target for a range of diseases, most notably in oncology and fibrotic conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, in vitro assays, and in vivo studies are presented, alongside visualizations of the critical signaling pathways it modulates. This document is intended to serve as a vital resource for researchers and drug development professionals working on the therapeutic modulation of the ATX-LPA axis.

Chemical Structure and Isomerism

HA155 is a synthetic molecule featuring a thiazolidinedione core. The presence of a double bond in the structure gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-HA155 and (Z)-HA155. The (Z)-isomer is reportedly the more biologically active form.

Canonical SMILES for (Z)-HA155: OB(O)C1=CC=C(COC2=CC=C(/C=C3SC(N(CC4=CC=C(F)C=C4)C\3=O)=O)C=C2)C=C1[1]

Below are the 2D chemical structures for both the (Z) and (E) isomers of HA155.

G (Z)-HA155 and (E)-HA155 Chemical Structures cluster_Z (Z)-HA155 cluster_E (E)-HA155 Z_img Z_img E_img E_img

Caption: 2D chemical structures of (Z)-HA155 and (E)-HA155.

Physicochemical Properties

A summary of the key physicochemical properties of HA155 is provided in the table below. Understanding these properties is crucial for formulation development, experimental design, and pharmacokinetic studies.

PropertyValueReference
Molecular Formula C24H19BFNO5S
Molecular Weight 463.29 g/mol
CAS Number 1229652-22-5
Appearance White to off-white solid
Solubility ≥47.6 mg/mL in DMSO[1]
Insoluble in Ethanol[1]
Insoluble in Water[1]
Storage Store at -20°C for long-term stability

Biological Activity and Mechanism of Action

HA155 is a highly potent inhibitor of autotaxin, with a reported IC50 of 5.7 nM. The mechanism of action involves the boronic acid moiety of HA155 forming a covalent bond with the threonine residue in the catalytic site of autotaxin, thereby blocking its enzymatic activity. This inhibition prevents the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).

The reduction in LPA levels subsequently dampens the activation of its cognate G protein-coupled receptors (GPCRs), namely LPA1-6. This leads to the modulation of various downstream signaling pathways that are critical in cell growth, survival, and migration.

G LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA conversion LPAR LPA Receptors (LPA1-6) LPA->LPAR activation HA155 This compound HA155->ATX inhibition Downstream Downstream Signaling (e.g., Rho/ROCK, PI3K/Akt, MAPK/ERK) LPAR->Downstream initiates Cellular Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular leads to

Caption: Mechanism of action of this compound.

Key Signaling Pathways Modulated by this compound

By inhibiting autotaxin and reducing LPA levels, HA155 influences several critical downstream signaling cascades. The binding of LPA to its receptors activates multiple G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, which in turn trigger a variety of cellular responses.

G cluster_LPA LPA Signaling cluster_G_proteins G Protein Activation cluster_downstream Downstream Effectors cluster_cellular_response Cellular Outcomes LPA Lysophosphatidic Acid (LPA) LPARs LPA Receptors (LPA1-6) LPA->LPARs G_alpha_i Gαi/o LPARs->G_alpha_i G_alpha_q Gαq/11 LPARs->G_alpha_q G_alpha_12 Gα12/13 LPARs->G_alpha_12 PI3K_Akt PI3K/Akt Pathway G_alpha_i->PI3K_Akt PLC PLC Pathway G_alpha_q->PLC Rho_ROCK Rho/ROCK Pathway G_alpha_12->Rho_ROCK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Fibrosis Fibrosis PI3K_Akt->Fibrosis PLC->Proliferation Migration Cell Migration & Invasion Rho_ROCK->Migration

Caption: LPA receptor downstream signaling pathways.

Experimental Protocols

Synthesis of (E/Z)-Thiazolidinedione Derivatives

A general procedure for the synthesis of 5-substituted-2,4-thiazolidinedione derivatives, which forms the core of HA155, is the Knoevenagel condensation.

Materials:

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

  • 2,4-thiazolidinedione

  • Toluene

  • Piperidine (catalyst)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, suspend the substituted benzaldehyde (1 equivalent) and 2,4-thiazolidinedione (1 equivalent) in toluene.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the mixture with stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • After completion of the reaction (typically when no more water is collected), cool the reaction mixture.

  • The product will precipitate out of the solution. Filter the solid, wash with cold toluene, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Separation of the (E) and (Z) isomers can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

In Vitro Autotaxin Inhibition Assay (Amplex Red Method)

This assay quantifies autotaxin activity by measuring the production of choline from the hydrolysis of LPC.

Materials:

  • Human recombinant autotaxin

  • Lysophosphatidylcholine (LPC)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer (e.g., Tris-HCl with Ca2+ and Mg2+)

  • This compound or other test inhibitors

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of the Amplex Red reagent containing HRP and choline oxidase in the assay buffer.

  • Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add the autotaxin enzyme to the wells and incubate for a short period at 37°C.

  • Initiate the reaction by adding the LPC substrate to all wells.

  • Immediately start monitoring the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time at 37°C.

  • The rate of increase in fluorescence is proportional to the autotaxin activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

G start Prepare Reagents add_inhibitor Add Inhibitor to Plate start->add_inhibitor add_atx Add Autotaxin add_inhibitor->add_atx incubate Incubate at 37°C add_atx->incubate add_lpc Add LPC Substrate incubate->add_lpc read_fluorescence Measure Fluorescence add_lpc->read_fluorescence analyze Calculate IC50 read_fluorescence->analyze

Caption: Workflow for in vitro autotaxin inhibition assay.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • Sterile saline

  • This compound formulated for administration (e.g., in a suitable vehicle)

  • Intratracheal instillation equipment

Procedure:

  • Anesthetize the mice using an appropriate anesthetic agent.

  • Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (e.g., 1-3 U/kg) in sterile saline. Control animals receive saline only.

  • Following bleomycin administration, allow the animals to recover.

  • Begin treatment with this compound at a predetermined dose and frequency (e.g., daily oral gavage). The treatment can be prophylactic (starting before or at the time of bleomycin instillation) or therapeutic (starting after the onset of fibrosis, typically 7-14 days post-bleomycin).

  • Monitor the animals for signs of distress and body weight changes throughout the study.

  • At the end of the study period (e.g., 21 or 28 days post-bleomycin), euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).

  • Assess the extent of fibrosis by histological analysis (e.g., Masson's trichrome staining and Ashcroft scoring), measurement of lung collagen content (e.g., Sircol assay), and analysis of inflammatory cells and cytokines in BALF.

Conclusion

This compound is a valuable research tool for investigating the roles of the autotaxin-LPA signaling axis in health and disease. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for cancer, fibrosis, and other inflammatory conditions. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of inhibiting autotaxin. As research in this field continues to evolve, a deeper understanding of the nuanced roles of the (E) and (Z) isomers and their differential effects in various disease models will be critical for the successful clinical translation of ATX inhibitors.

References

An In-depth Technical Guide on the Discovery and Synthesis of (E/Z)-HA155, a Potent Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-HA155 is a potent, reversible, and competitive inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound as an autotaxin inhibitor. While the core focus of this document is on its established role, we will also briefly touch upon the PERK signaling pathway, a topic of interest in cellular stress responses, although there is currently no publicly available scientific literature to support a direct role for this compound as a PERK activator. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Discovery and Mechanism of Action of this compound as an Autotaxin Inhibitor

This compound was identified through a structure-based drug design approach aimed at developing potent inhibitors of autotaxin.[1] Autotaxin, a secreted lysophospholipase D, is responsible for the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[2][3] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and cancer progression, making autotaxin an attractive therapeutic target.[2][3]

This compound is a boronic acid-based compound that acts as a potent inhibitor of autotaxin by selectively binding to the catalytic threonine residue in the enzyme's active site. The formal name for this compound is B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid. The boronic acid moiety is crucial for its inhibitory activity, forming a reversible covalent bond with the hydroxyl group of the threonine. This interaction blocks the binding of the natural substrate, LPC, thereby inhibiting the production of LPA. The (E/Z) designation refers to the isomeric mixture resulting from the geometry around the exocyclic double bond of the thiazolidinone ring.

Quantitative Data

The inhibitory potency of this compound against autotaxin has been determined through in vitro enzymatic assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetIC50 (nM)Assay ConditionReference
This compoundAutotaxin5.7In vitro enzymatic assayAlbers et al., 2011

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as detailed in the supplementary information of Albers et al., J. Med. Chem. 2011, 54, 13, 4619–4626. The general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Thiazolidinedione Core The synthesis begins with the Knoevenagel condensation of a substituted benzaldehyde with 3-(4-fluorobenzyl)thiazolidine-2,4-dione.

  • To a solution of 4-(hydroxymethyl)phenol in a suitable solvent such as ethanol, add 3-(4-fluorobenzyl)thiazolidine-2,4-dione and a catalytic amount of a base like piperidine.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol and dry under vacuum to yield the intermediate (E/Z)-5-((4-hydroxy-3-((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)methylene)-3-(4-fluorobenzyl)thiazolidine-2,4-dione.

Step 2: Synthesis of the Boronic Acid Moiety The boronic acid functionality is introduced via a Suzuki-Miyaura cross-coupling reaction.

  • Prepare the boronic acid precursor, for example, (4-(bromomethyl)phenyl)boronic acid pinacol ester.

  • In a reaction vessel, combine the product from Step 1, the boronic acid precursor, and a palladium catalyst such as Pd(PPh3)4 in a suitable solvent system (e.g., toluene/ethanol/water).

  • Add a base, for example, sodium carbonate, to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection of the Boronic Acid The final step involves the deprotection of the boronic acid ester to yield the free boronic acid.

  • Dissolve the product from Step 2 in a mixture of acetone and aqueous HCl.

  • Stir the solution at room temperature for several hours.

  • Remove the acetone under reduced pressure.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford this compound.

Note: This is a generalized protocol based on common synthetic strategies for such compounds. For precise, step-by-step instructions, including reagent quantities, reaction times, and purification methods, it is imperative to consult the supplementary materials of the primary literature.

Autotaxin-LPA Signaling Pathway

Autotaxin is a central enzyme in a signaling pathway that plays a critical role in numerous cellular processes. The pathway can be visualized as a cascade of events leading to cellular responses.

Autotaxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA HA155 This compound HA155->ATX Inhibition LPAR LPA Receptors (LPARs) (G-protein coupled) LPA->LPAR Activation G_protein G-proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Coupling Downstream Downstream Signaling (PLC, PI3K/Akt, Rho) G_protein->Downstream Activation Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Autotaxin Inhibition Assay (Amplex Red Assay)

The Amplex Red assay is a sensitive and reliable fluorometric method for measuring the activity of autotaxin and the potency of its inhibitors.[4][5][6] The assay is based on the detection of choline, a product of LPC hydrolysis by autotaxin.

  • Principle:

    • Autotaxin hydrolyzes LPC to LPA and choline.

    • Choline is oxidized by choline oxidase to betaine and hydrogen peroxide (H2O2).

    • In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent resorufin.

    • The fluorescence intensity is directly proportional to the amount of choline produced and thus to the autotaxin activity.

  • Reagents and Materials:

    • Recombinant human autotaxin

    • Lysophosphatidylcholine (LPC) substrate (e.g., 1-oleoyl-LPC)

    • This compound or other test inhibitors

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • Choline oxidase

    • Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and NaCl)

    • 96-well black microplates

    • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

  • Procedure:

    • Prepare a master mix containing Amplex Red reagent, HRP, and choline oxidase in the assay buffer.

    • Add a defined amount of autotaxin enzyme to the wells of the microplate.

    • Add varying concentrations of this compound (or other inhibitors) to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

    • Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the LPC substrate to all wells.

    • Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes).

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

The PERK Signaling Pathway: An Overview

The Protein Kinase R (PKR)-like Endoplasmic Reticulum (ER) Kinase (PERK) is a critical component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.[7][8][9]

It is important to reiterate that there is no scientific evidence in the public domain to suggest that this compound is an activator of the PERK pathway. The following description and diagram are provided for general informational purposes.

Upon ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from PERK, leading to its dimerization and autophosphorylation, and thereby its activation.[10][11] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, reducing the protein load on the ER.[9] Paradoxically, the phosphorylation of eIF2α also selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[9] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, such as C/EBP homologous protein (CHOP).[9]

PERK_Signaling_Pathway cluster_er ER Lumen cluster_er_membrane ER Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Unfolded_Proteins Unfolded Proteins (ER Stress) BiP_PERK BiP-PERK (Inactive) Unfolded_Proteins->BiP_PERK BiP Dissociation PERK PERK PERK_active PERK (Active) (Dimerized & Phosphorylated) PERK->PERK_active Dimerization & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylation p_eIF2a p-eIF2α Translation_attenuation Global Translation Attenuation p_eIF2a->Translation_attenuation ATF4_translation ATF4 Translation p_eIF2a->ATF4_translation ATF4 ATF4 ATF4_translation->ATF4 Translocation Gene_expression Target Gene Expression (e.g., CHOP) ATF4->Gene_expression Transcription Activation

Caption: A simplified representation of the PERK signaling pathway in the Unfolded Protein Response.

Conclusion

This compound is a potent and well-characterized inhibitor of autotaxin, a clinically relevant target for a range of diseases. Its discovery through structure-based design and its boronic acid-mediated mechanism of action provide a clear rationale for its high potency. The synthetic route to this compound is established, and robust in vitro assays are available to quantify its inhibitory activity. While the user's query included an interest in PERK activation, it is crucial to note that current scientific literature does not support a role for this compound in activating the PERK signaling pathway. Future research may uncover novel activities of this molecule, but its established function remains as a selective inhibitor of the autotaxin-LPA signaling axis. This guide provides a foundational resource for scientists working on or interested in the development of autotaxin inhibitors.

References

The Biological Activity of (E/Z)-HA155: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-HA155, hereafter referred to as HA15, is a potent and specific small molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5.[1] GRP78 is a master regulator of the Unfolded Protein Response (UPR), a critical cellular stress response pathway often hijacked by cancer cells to promote survival, proliferation, and therapeutic resistance.[2][3] HA15 exerts its anticancer activity by inhibiting the ATPase function of GRP78, leading to sustained endoplasmic reticulum (ER) stress, which in turn triggers apoptosis and autophagy in malignant cells.[1][4] This document provides a comprehensive overview of the biological activity of HA15, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Targeting GRP78 and Inducing ER Stress

Cancer cells, with their high metabolic and protein synthesis rates, often experience a state of chronic ER stress. To cope, they upregulate chaperone proteins like GRP78. GRP78 binds to the luminal domains of three key ER stress sensors—PERK, IRE1α, and ATF6—keeping them in an inactive state.

HA15 disrupts this adaptive mechanism. By specifically inhibiting the ATPase activity of GRP78, HA15 prevents the proper refolding of proteins.[1][4] This leads to an accumulation of unfolded and misfolded proteins in the ER lumen, a condition known as severe ER stress. This stress forces GRP78 to dissociate from the UPR sensors, leading to their activation and the initiation of downstream signaling cascades aimed at resolving the stress.[4] However, the sustained and overwhelming ER stress induced by HA15 shifts the UPR from a pro-survival to a pro-apoptotic response.

The key outcomes of HA15-mediated GRP78 inhibition are:

  • Induction of Endoplasmic Reticulum (ER) Stress: HA15 treatment leads to the activation of all three branches of the UPR.[4]

  • Induction of Apoptosis: Prolonged ER stress activates pro-apoptotic factors, leading to programmed cell death.[1][4]

  • Induction of Autophagy: HA15 treatment increases the expression of autophagy markers such as LC3B-II and Beclin 1.[1]

The following diagram illustrates the central role of GRP78 in the Unfolded Protein Response and the mechanism of HA15 intervention.

Caption: HA15 inhibits GRP78, leading to UPR activation and subsequent apoptosis and autophagy.

Quantitative Data: In Vitro Efficacy

HA15 has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in various studies.

Table 1: IC50 Values of HA15 in Melanoma and Lung Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Exposure Time (h) Assay
A375 Melanoma 1 - 2.5 24 Cell Viability
A549 Lung Adenocarcinoma ~5 48 CCK-8
H460 Large Cell Lung Cancer ~6 48 CCK-8

| H1975 | Lung Adenocarcinoma | ~7 | 48 | CCK-8 |

Data sourced from references[1][4].

Table 2: Cytotoxicity of HA15 in Multiple Myeloma Cell Lines

Cell Line Cancer Type Concentration (µM) Effect
NCI-H929 Multiple Myeloma 2 - 32 Significant cytotoxicity
U266 Multiple Myeloma 2 - 32 Significant cytotoxicity
NCI-H929 Multiple Myeloma 1 No significant effect on viability

| U266 | Multiple Myeloma | 1 | No significant effect on viability |

Data sourced from reference[5]. Note: This study highlights a dose-dependent effect, with significant cytotoxicity observed at concentrations of 2 µM and higher.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of HA15.

Cell Viability Assay (CCK-8 Method)

This protocol is used to determine the effect of HA15 on the viability and proliferation of cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, H460) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of HA15 in culture medium. The final concentrations should range from 0 to 10 µM (e.g., 0, 2, 4, 6, 8, 10 µM).[4] Remove the old medium from the wells and add 100 µL of the HA15-containing medium or control medium (containing DMSO equivalent) to the respective wells.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells turns orange.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control (DMSO-treated) cells. Plot the results and determine the IC50 value using non-linear regression analysis.

CCK8_Workflow Workflow for Cell Viability (CCK-8) Assay A 1. Seed Cells in 96-well plate B 2. Treat with HA15 (various concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add CCK-8 Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Absorbance (450 nm) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: A typical experimental workflow for assessing cell viability after HA15 treatment.
Western Blot for ER Stress and Apoptosis Markers

This protocol is used to detect changes in protein expression levels indicative of ER stress and apoptosis.

  • Cell Lysis: Treat cells with HA15 (e.g., 10 µM) for a specified time (e.g., 24 hours).[1] Wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key target proteins include:

    • ER Stress Markers: GRP78, PERK, p-PERK, IRE1α, ATF4, CHOP.

    • Apoptosis Markers: Cleaved Caspase-3, Bax, Bcl-2.

    • Autophagy Markers: LC3B-II, Beclin 1.[1]

    • Loading Control: GAPDH or β-actin.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following HA15 treatment.

  • Cell Treatment: Seed and treat cells with HA15 (e.g., 1-10 µM) for the desired duration (e.g., 24 hours).[1]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by HA15.

Synergistic Effects and Therapeutic Potential

HA15 has shown promise not only as a monotherapy but also in combination with other anticancer agents. For instance, it has been shown to synergize with the proteasome inhibitor Bortezomib in multiple myeloma cells and with mitotane in adrenocortical carcinoma cells.[5][6] This synergy often results from the convergent activation of ER stress pathways, overwhelming the cancer cells' adaptive capabilities and leading to enhanced cell death.[6][7]

The targeted inhibition of GRP78, a protein overexpressed in a wide array of tumors and linked to chemoresistance, positions HA15 as a promising therapeutic strategy to overcome drug resistance and improve treatment outcomes in various malignancies.[2][8]

References

Preclinical Research on (E/Z)-HA155: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on (E/Z)-HA155, a potent and selective inhibitor of autotaxin (ATX). The information presented herein is curated from key scientific literature to support further investigation and drug development efforts.

Core Compound Information

This compound is a boronic acid-based compound that acts as a type I inhibitor of autotaxin.[1] It selectively binds to the catalytic threonine residue within the active site of ATX, effectively blocking its lysophospholipase D (lysoPLD) activity.[1] This inhibition prevents the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive signaling lipid implicated in a multitude of physiological and pathological processes, including cancer, fibrosis, and inflammation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

ParameterValueSpeciesAssay ConditionsReference
IC505.7 nMHumanRecombinant ATXAlbers et al., 2011
IC506 ± 0.8 nMHumanRecombinant ATXβ with LPC 18:1Uncited

Table 1: In Vitro Potency of this compound

StudyEffectModel SystemKey FindingsReference
Platelet AggregationDose-dependent inhibition of thrombin-induced LPA secretionWashed human plateletsComplete attenuation of the thrombin-mediated increase in platelet-derived LPA.Fulkerson et al., 2011
LPA LevelsDecrease in plasma LPA levelsRatsOral administration of a related compound (compound 40/HA155) demonstrated in vivo target engagement.Uncited

Table 2: In Vitro and In Vivo Activity of this compound

Signaling Pathway

This compound exerts its biological effects by inhibiting autotaxin, the primary producer of extracellular LPA. LPA signals through at least six G protein-coupled receptors (LPAR1-6), which in turn activate various downstream signaling cascades. These pathways, including the Ras-MAPK, PI3K-Akt, and Rho pathways, regulate fundamental cellular processes such as proliferation, survival, migration, and differentiation. By blocking LPA production, this compound effectively dampens these downstream signaling events.

HA155_Signaling_Pathway HA155 This compound ATX Autotaxin (ATX) HA155->ATX Inhibits LPA Lysophosphatidic Acid (LPA) ATX->LPA Produces LPC Lysophosphatidylcholine (LPC) LPC->ATX Substrate LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK, Rho) LPAR->Downstream Initiates Cellular Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular Regulates

Mechanism of action of this compound.

Experimental Protocols

Autotaxin Inhibition Assay (Adapted from Albers et al., 2011)

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against autotaxin.

Materials:

  • Recombinant human autotaxin

  • Lysophosphatidylcholine (LPC) as substrate

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., Tris-HCl with CaCl2 and NaCl)

  • This compound and other test compounds

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in DMSO.

  • Add the compounds to the wells of a 384-well plate.

  • Prepare a reaction mixture containing choline oxidase, HRP, and Amplex Red in assay buffer.

  • Add recombinant autotaxin to the wells containing the compounds.

  • Initiate the enzymatic reaction by adding the LPC substrate.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 544 nm excitation and 590 nm emission).

  • Calculate the percent inhibition for each compound concentration relative to the uninhibited control and determine the IC50 value by fitting the data to a dose-response curve.

ATX_Inhibition_Assay_Workflow start Start prep_compounds Prepare serial dilutions of this compound start->prep_compounds add_compounds Add compounds to 384-well plate prep_compounds->add_compounds add_atx Add recombinant Autotaxin add_compounds->add_atx prep_reagents Prepare reaction mix (Choline Oxidase, HRP, Amplex Red) add_lpc Add LPC substrate to initiate reaction prep_reagents->add_lpc add_atx->add_lpc incubate Incubate at 37°C add_lpc->incubate read_fluorescence Measure fluorescence incubate->read_fluorescence analyze Calculate % inhibition and IC50 read_fluorescence->analyze end End analyze->end

Workflow for the Autotaxin Inhibition Assay.
Platelet Aggregation and LPA Measurement (Adapted from Fulkerson et al., 2011)

This protocol outlines the procedure for assessing the effect of this compound on thrombin-induced LPA production in washed human platelets.

Materials:

  • Freshly drawn human blood in acid-citrate-dextrose

  • Prostaglandin E1

  • Apyrase

  • HEPES-Tyrode's buffer

  • Thrombin

  • This compound

  • Internal standards for mass spectrometry (e.g., C17:0-LPA)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Platelet Isolation:

    • Centrifuge whole blood to obtain platelet-rich plasma (PRP).

    • Treat PRP with prostaglandin E1 and apyrase to prevent platelet activation.

    • Centrifuge PRP to pellet platelets and wash with HEPES-Tyrode's buffer.

    • Resuspend the final platelet pellet in HEPES-Tyrode's buffer.

  • Platelet Treatment and Stimulation:

    • Pre-incubate washed platelets with various concentrations of this compound or vehicle control.

    • Stimulate platelets with thrombin to induce activation and LPA production.

  • Lipid Extraction:

    • Stop the reaction and extract lipids from the platelet suspension using a suitable solvent system (e.g., Bligh-Dyer extraction).

    • Add an internal standard prior to extraction for quantification.

  • LPA Quantification by LC-MS/MS:

    • Analyze the lipid extracts using an LC-MS/MS system equipped with a suitable column for lipid separation.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify different LPA species based on their mass-to-charge ratio.

    • Normalize the LPA levels to the internal standard.

Logical_Relationship cluster_ATX LPC LPC (Substrate) ActiveSite ATX Active Site (Catalytic Threonine) LPC->ActiveSite Binds to ATX Autotaxin (Enzyme) LPA LPA (Product) ATX->LPA Catalyzes HA155 This compound (Inhibitor) HA155->ActiveSite Binds to & Blocks Signaling Downstream Signaling LPA->Signaling Activates

Inhibitory mechanism of this compound.

Conclusion

This compound is a well-characterized, potent inhibitor of autotaxin with demonstrated in vitro and in vivo activity. Its ability to modulate the ATX-LPA signaling axis makes it a valuable tool for preclinical research and a promising candidate for the development of therapeutics for a range of diseases. This guide provides a foundational summary of the key preclinical data and methodologies to aid in these endeavors.

References

(E/Z)-HA155: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-HA155 is a novel small molecule that has demonstrated significant anti-tumor activity in preclinical studies. This technical guide provides an in-depth overview of the identification and validation of its molecular target, the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP). This document details the mechanism of action of this compound, which involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to cancer cell apoptosis and autophagy. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved to support further research and drug development efforts.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger programmed cell death, or apoptosis, if the stress is too severe or prolonged.

GRP78 is a master regulator of the UPR, acting as a chaperone to assist in protein folding and preventing the activation of the three main UPR sensors: PERK, IRE1α, and ATF6.[1][2] In many cancer cells, GRP78 is overexpressed, contributing to tumor growth, survival, and drug resistance.[3] This makes GRP78 an attractive therapeutic target. This compound, a thiazole benzenesulfonamide derivative, has been identified as a potent and specific inhibitor of GRP78.[4]

Target Identification and Binding

The primary molecular target of this compound has been identified as the ER chaperone GRP78.[4]

Experimental Approach: Target Identification

The interaction between HA155 and GRP78 can be confirmed through various experimental techniques:

  • Immunoprecipitation (IP): Co-immunoprecipitation assays can be performed using antibodies against GRP78 to pull down the protein and any interacting molecules. The presence of HA155 in the immunoprecipitate can then be detected.[5]

  • GST pull-down assay: Recombinant GST-tagged GRP78 can be used to pull down HA155 from cell lysates, further confirming a direct interaction.[5]

While specific binding affinity data (Kd) for the interaction between this compound and GRP78 is not yet publicly available, the functional consequence of this interaction is the inhibition of GRP78's ATPase activity.[4]

Mechanism of Action: Induction of ER Stress and UPR

This compound binds to GRP78 and inhibits its ATPase activity in a dose-dependent manner.[4] This inhibition disrupts the normal protein folding process within the ER, leading to an accumulation of unfolded proteins and inducing ER stress.[4]

The induction of ER stress by HA155 subsequently triggers the Unfolded Protein Response (UPR). Under normal conditions, GRP78 binds to and keeps the three major UPR sensors—PERK, IRE1α, and ATF6—in an inactive state. The accumulation of unfolded proteins leads to the dissociation of GRP78 from these sensors, leading to their activation.[1][2][6]

UPR Signaling Pathways Activated by this compound

The inhibition of GRP78 by HA155 leads to the activation of all three branches of the UPR:

  • PERK Pathway: The dissociation of GRP78 allows PERK to dimerize and autophosphorylate, becoming active. Activated PERK then phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that for the activating transcription factor 4 (ATF4).[1][7]

  • IRE1α Pathway: The release of GRP78 from IRE1α leads to its dimerization and autophosphorylation, activating its endoribonuclease activity. This results in the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 protein is a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control.[1][7]

  • ATF6 Pathway: Upon GRP78 dissociation, activating transcription factor 6 (ATF6) translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The resulting cytosolic fragment of ATF6 is an active transcription factor that moves to the nucleus to upregulate genes encoding ER chaperones and components of the ERAD machinery.[1][7]

UPR_Activation_by_HA155 cluster_Golgi Golgi cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ATF6_cleaved Cleaved ATF6 (active TF) UPR_genes UPR Target Gene Expression ATF6_cleaved->UPR_genes Transcription eIF2a_inactive p-eIF2α eIF2a_inactive->UPR_genes ATF4 translation XBP1s spliced XBP1 (active TF) XBP1s->UPR_genes Transcription Apoptosis_Autophagy Apoptosis & Autophagy UPR_genes->Apoptosis_Autophagy leads to ATF6_inactive ATF6_inactive ATF6_inactive->ATF6_cleaved Translocation & Cleavage PERK_active PERK_active PERK_active->eIF2a_inactive Phosphorylation IRE1a_active IRE1a_active IRE1a_active->XBP1s XBP1 mRNA splicing PERK_inactive PERK_inactive IRE1a_inactive IRE1a_inactive

Figure 1. this compound induced UPR signaling pathway.

Validation of Anti-Tumor Activity

The induction of chronic ER stress and UPR activation by this compound ultimately leads to programmed cell death (apoptosis) and a cellular self-degradation process (autophagy) in cancer cells.[4]

Quantitative Data

Treatment with HA155 has been shown to decrease the viability of various cancer cell lines in a dose- and time-dependent manner.[4] While specific IC50 values for this compound are not consistently reported across all studies, the available data indicates potent anti-proliferative effects.

Table 1: Summary of this compound Effects on Cancer Cell Lines

Cell LineCancer TypeEffectQuantitative MeasurementReference
A549Lung CancerDecreased cell viabilityDose- and time-dependent[4]
H460Lung CancerDecreased cell viabilityDose- and time-dependent[4]
H1975Lung CancerDecreased cell viabilityDose- and time-dependent[4]
MM.1SMultiple MyelomaDecreased cell viabilityDose-dependent with Bortezomib[8]
U266Multiple MyelomaDecreased cell viabilityDose-dependent with Bortezomib[8]
Induction of Apoptosis and Autophagy

The anti-tumor effect of HA155 is mediated through the induction of both apoptosis and autophagy.[4]

  • Apoptosis: HA155 treatment leads to the activation of the pro-apoptotic UPR, including the increased expression of the transcription factor CHOP.[4]

  • Autophagy: The formation of autophagosomes is observed in cancer cells treated with HA155.[4] The role of autophagy in this context appears to be pro-death, as inhibition of autophagy can rescue cell viability.[4]

Experimental_Workflow start start treatment treatment start->treatment viability viability treatment->viability proliferation proliferation treatment->proliferation apoptosis apoptosis treatment->apoptosis upr upr treatment->upr autophagy autophagy treatment->autophagy data_analysis Data Analysis and Conclusion viability->data_analysis IC50 Determination proliferation->data_analysis apoptosis->data_analysis upr->data_analysis autophagy->data_analysis animal_model animal_model in_vivo_treatment in_vivo_treatment animal_model->in_vivo_treatment tumor_measurement tumor_measurement in_vivo_treatment->tumor_measurement histology histology in_vivo_treatment->histology tumor_measurement->data_analysis Efficacy Assessment histology->data_analysis

Figure 2. Experimental workflow for this compound validation.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blotting for UPR Proteins

This protocol is used to detect the activation of UPR signaling pathways.

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR-related proteins (e.g., GRP78, p-PERK, p-IRE1α, ATF6, CHOP, LC3B) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

GRP78 ATPase Activity Assay

This assay measures the direct inhibitory effect of this compound on the ATPase activity of GRP78.

  • Reaction Mixture: Prepare a reaction buffer containing recombinant GRP78 protein.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.

  • Analysis: Calculate the percentage of ATPase activity inhibition relative to the vehicle control.

(E/Z)-Isomerism Considerations

The designation this compound indicates that the molecule contains a double bond that can exist as two different geometric isomers: (E) for entgegen (opposite) and (Z) for zusammen (together). The spatial arrangement of substituents around this double bond can significantly influence the molecule's biological activity. At present, there is no publicly available data that specifically compares the GRP78 inhibitory activity or the anti-tumor effects of the individual (E) and (Z) isomers of HA155. It is likely that the reported studies have utilized a mixture of both isomers. Future research should focus on the synthesis and biological evaluation of the individual isomers to determine if one is more active than the other, which could lead to the development of a more potent and specific GRP78 inhibitor.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that targets the key ER chaperone GRP78. Its mechanism of action, involving the inhibition of GRP78's ATPase activity and the subsequent induction of ER stress, the UPR, apoptosis, and autophagy, provides a strong rationale for its further development. This technical guide summarizes the current understanding of this compound's target identification and validation.

Future research should focus on several key areas:

  • Quantitative Binding Affinity: Determining the precise binding affinity (Kd) of this compound and its individual isomers to GRP78.

  • Isomer-Specific Activity: Synthesizing and evaluating the individual (E) and (Z) isomers to identify the more active stereoisomer.

  • In Vivo Efficacy: Expanding in vivo studies in various cancer models to further validate the therapeutic potential of this compound.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, particularly those that also induce ER stress or target related pathways.[8]

By addressing these areas, the full therapeutic potential of this compound as a novel cancer therapy can be realized.

References

(E/Z)-HA155: A Technical Guide to its Application in Cancer Cell Migration Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. A critical step in the metastatic cascade is cancer cell migration, a complex process involving dynamic changes in cell adhesion, cytoskeletal rearrangement, and invasion of the surrounding extracellular matrix. The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a pivotal pathway in promoting cancer progression, with elevated ATX levels correlating with increased tumor aggressiveness and metastasis in various cancers, including melanoma, breast, and ovarian cancer.[1][2]

Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[3] LPA, a bioactive phospholipid, subsequently activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[3][4] Consequently, inhibiting ATX activity presents a promising therapeutic strategy to abrogate cancer cell motility and metastatic potential.

(E/Z)-HA155 is a potent and selective inhibitor of autotaxin, with an in vitro IC50 of 5.7 nM.[5] It acts by binding to the active site of ATX, thereby preventing the production of LPA.[5] This technical guide provides an in-depth overview of the use of this compound as a tool to study cancer cell migration, including its mechanism of action, relevant signaling pathways, quantitative data on its inhibitory effects, and detailed experimental protocols.

Quantitative Data: Inhibition of Cancer Cell Migration by ATX Inhibitors

While specific quantitative data for the direct inhibition of cancer cell migration by this compound is not extensively available in the public domain, the profound effect of ATX inhibition on cell motility has been demonstrated with other inhibitors. This data provides a strong rationale for the use of this compound in similar studies.

InhibitorCancer Cell LineAssay TypeEffect on Migration/InvasionReference
IOA-289HLE (hepatocellular carcinoma)Wound Healing~40% inhibition at 3 µM[6]
IOA-289PANC-1 (pancreatic cancer)Wound Healing~60% reduction at 12 µM[6]
IOA-289HT-29 (colon cancer)Wound HealingSignificant inhibition at 9 and 12 µM[6]
IOA-289HLE, PANC-1, HT-29Transwell MigrationSignificant inhibition[6]
APCS-540ID8, BR-Luc (ovarian cancer)Transwell Migration & InvasionSignificantly reduced at 0.6 µM, completely inhibited at 2.4 µM[7]
APCS-540KURAMOCHI, OVSAHO (ovarian cancer)Transwell Migration & InvasionSignificant inhibition[7]
Terahertz Wave ModulationSW480 (colorectal cancer)Transwell Migration~50% inhibition at 0.3 mW[8]

Signaling Pathways

The ATX-LPA signaling axis activates multiple downstream pathways that converge to regulate the cellular machinery involved in migration and invasion.

ATX_LPA_Signaling ATX-LPA Signaling Pathway in Cancer Cell Migration LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA catalysis HA155 This compound HA155->ATX inhibition LPAR LPA Receptors (LPARs) (G protein-coupled) LPA->LPAR activation G_proteins G Proteins (Gαi, Gαq, Gα12/13) LPAR->G_proteins coupling RhoA RhoA G_proteins->RhoA PI3K PI3K G_proteins->PI3K PLC PLC G_proteins->PLC ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Reorganization (Actin polymerization, stress fibers) ROCK->Cytoskeleton Adhesion Focal Adhesion Dynamics PI3K->Adhesion PLC->Adhesion Migration Cell Migration & Invasion Cytoskeleton->Migration Adhesion->Migration

Caption: The ATX-LPA signaling pathway promoting cancer cell migration.

Experimental Workflows and Protocols

Standard in vitro assays to assess cancer cell migration include the wound healing (or scratch) assay and the transwell migration (or Boyden chamber) assay.

Wound Healing Assay Workflow

Wound_Healing_Workflow Wound Healing Assay Workflow Start Start Seed Seed cells to form a confluent monolayer Start->Seed Scratch Create a 'wound' in the monolayer with a pipette tip Seed->Scratch Treat Treat with this compound or vehicle control Scratch->Treat Image_0h Image the wound at 0h Treat->Image_0h Incubate Incubate for 24-48h Image_0h->Incubate Image_Xh Image the wound at various time points Incubate->Image_Xh Analyze Analyze wound closure rate Image_Xh->Analyze End End Analyze->End

Caption: Workflow for a typical wound healing (scratch) assay.

Detailed Protocol: Wound Healing Assay

  • Cell Seeding: Plate cancer cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation: Once cells reach confluence, use a sterile p200 pipette tip to create a linear scratch in the center of the monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). To minimize cell proliferation, it is recommended to use a low-serum medium (e.g., 0.5-1% FBS).[9]

  • Imaging: Immediately capture images of the scratch at 0 hours using an inverted microscope with a camera. Mark reference points on the plate to ensure the same field of view is imaged at subsequent time points.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.[9]

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Transwell Migration Assay Workflow

Transwell_Migration_Workflow Transwell Migration Assay Workflow Start Start Prepare_Lower Add chemoattractant (e.g., FBS) to the lower chamber Start->Prepare_Lower Prepare_Upper Seed cells in serum-free medium with This compound or control in the upper chamber (Transwell insert) Start->Prepare_Upper Incubate Incubate for 12-48h Prepare_Lower->Incubate Prepare_Upper->Incubate Remove_NonMigrated Remove non-migrated cells from the top of the membrane Incubate->Remove_NonMigrated Fix_Stain Fix and stain migrated cells on the bottom of the membrane Remove_NonMigrated->Fix_Stain Image_Count Image and count migrated cells Fix_Stain->Image_Count End End Image_Count->End

Caption: Workflow for a typical transwell migration assay.

Detailed Protocol: Transwell Migration Assay

  • Chamber Preparation: Place 24-well Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant: Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell line (typically 12-48 hours).

  • Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 30 minutes.

  • Imaging and Quantification: After washing and drying, image the stained cells using a microscope. Count the number of migrated cells in several random fields of view. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured to quantify the relative number of migrated cells.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the autotaxin-LPA signaling axis in cancer cell migration. By potently and selectively inhibiting ATX, this compound allows for the elucidation of the downstream signaling events that drive cancer cell motility and invasion. The experimental protocols and workflows provided in this guide offer a framework for researchers to design and execute robust studies to evaluate the anti-migratory potential of this compound and other ATX inhibitors, ultimately contributing to the development of novel anti-metastatic therapies.

References

The Role of (E/Z)-HA155 in Inflammatory Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155 is a potent and selective inhibitor of autotaxin (ATX), a crucial enzyme responsible for the production of the bioactive lipid mediator lysophosphatidic acid (LPA). The ATX-LPA signaling axis is increasingly recognized for its significant role in a variety of pathological processes, including cancer, fibrosis, and notably, inflammation. This technical guide provides a comprehensive overview of the known role and mechanism of action of this compound in the context of inflammatory models, based on the currently available scientific literature.

Core Mechanism of Action: Inhibition of Autotaxin

This compound is a boronic acid-based inhibitor that specifically targets the active site of autotaxin. Its mechanism involves the formation of a reversible covalent bond with a key threonine residue in the ATX active site, effectively blocking its enzymatic activity. By inhibiting ATX, this compound prevents the conversion of lysophosphatidylcholine (LPC) to LPA, thereby downregulating the entire ATX-LPA signaling cascade.

Table 1: In Vitro Inhibitory Activity of HA155 against Autotaxin

CompoundTargetIC50 (nM)Assay Type
This compoundAutotaxin (ATX)5.7Biochemical Assay

Note: Data on the direct inhibition of inflammatory markers by this compound is not extensively available in the public domain. The provided IC50 value relates to its primary enzymatic target.

The ATX-LPA Signaling Pathway in Inflammation

The ATX-LPA signaling axis is a key player in the inflammatory response. LPA exerts its pro-inflammatory effects by binding to a family of G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling pathways that control cytokine and chemokine production, immune cell recruitment, and cell proliferation.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPA_R LPA Receptors (LPARs) LPA->LPA_R Binding HA155 This compound HA155->ATX Inhibition G_protein G Proteins LPA_R->G_protein Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) G_protein->Downstream Activation Inflammation Pro-inflammatory Gene Expression (Cytokines, Chemokines) Downstream->Inflammation Induction

Figure 1: The Autotaxin-LPA Signaling Pathway and the inhibitory action of this compound.

Role in Inflammatory Models

While specific studies detailing the effects of this compound in a wide range of inflammatory models are limited, the established role of the ATX-LPA axis allows for strong inferences about its potential anti-inflammatory activities. Inhibition of this pathway is expected to ameliorate inflammatory conditions.

In Vitro Models

in_vitro_workflow start Macrophage Cell Culture (e.g., RAW 264.7) induce Induce Inflammation (e.g., LPS stimulation) start->induce treat Treat with this compound (various concentrations) induce->treat measure Measure Inflammatory Markers treat->measure cytokines Cytokine Levels (ELISA, CBA) measure->cytokines gene_exp Gene Expression (RT-qPCR) measure->gene_exp signaling Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) measure->signaling

Figure 2: General experimental workflow for in vitro evaluation of this compound.
In Vivo Models

Animal models of inflammatory diseases are essential for evaluating the therapeutic potential of compounds like this compound. Models such as collagen-induced arthritis (CIA) in mice, which mimics human rheumatoid arthritis, and models of inflammatory bowel disease (IBD) would be relevant for testing the in vivo efficacy of ATX inhibitors.

Table 2: Potential In Vivo Inflammatory Models for this compound Evaluation

ModelDisease RelevanceKey Outcome Measures
Collagen-Induced Arthritis (CIA)Rheumatoid ArthritisClinical arthritis score, paw swelling, cytokine levels in serum and joint tissue, histological analysis of joints.
Dextran Sulfate Sodium (DSS)-Induced ColitisInflammatory Bowel DiseaseDisease activity index (DAI), colon length, histological analysis of colon, myeloperoxidase (MPO) activity.
Lipopolysaccharide (LPS)-Induced Systemic InflammationSepsis, Systemic InflammationSurvival rate, serum cytokine levels (e.g., TNF-α, IL-6), organ damage markers.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound in inflammatory models are not widely published. However, based on studies with other autotaxin inhibitors, the following general methodologies would be applicable.

In Vitro Macrophage Inflammation Assay
  • Cell Culture: Culture murine or human macrophage cell lines (e.g., RAW 264.7, THP-1) in appropriate media.

  • Cell Seeding: Seed cells in multi-well plates at a predetermined density.

  • Induction of Inflammation: Stimulate cells with an inflammatory agent such as Lipopolysaccharide (LPS) at a concentration known to elicit a robust inflammatory response (e.g., 100 ng/mL).

  • Treatment: Concurrently or pre-treat cells with varying concentrations of this compound.

  • Incubation: Incubate cells for a specified period (e.g., 24 hours).

  • Sample Collection: Collect cell culture supernatants and cell lysates.

  • Analysis:

    • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or multiplex bead assays.

    • Gene Expression Analysis: Isolate RNA from cell lysates and perform RT-qPCR to measure the mRNA expression of inflammatory genes.

    • Signaling Pathway Analysis: Perform Western blotting on cell lysates to assess the phosphorylation status of key signaling proteins in pathways like NF-κB (e.g., p-p65) and MAPK (e.g., p-p38).

In Vivo Collagen-Induced Arthritis (CIA) Model
  • Animal Model: Use a susceptible mouse strain (e.g., DBA/1J).

  • Induction of Arthritis: Immunize mice with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster immunization.

  • Treatment: Once clinical signs of arthritis appear, administer this compound or vehicle control daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Clinical Scoring: Regularly assess the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale for erythema, swelling).

    • Paw Thickness: Measure paw swelling using calipers.

  • Endpoint Analysis:

    • Blood Collection: Collect blood at the end of the study to measure serum levels of anti-collagen antibodies and systemic cytokines.

    • Tissue Collection: Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

    • Tissue Homogenates: Prepare joint tissue homogenates to measure local cytokine levels.

Conclusion

This compound, as a potent inhibitor of the autotaxin-LPA signaling axis, holds significant promise as a therapeutic agent for inflammatory diseases. While direct and extensive experimental data on its anti-inflammatory effects in various models is still emerging, its well-defined mechanism of action provides a strong rationale for its further investigation. The experimental frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound in the realm of inflammation. Further studies are warranted to generate the quantitative data necessary to advance this compound through the drug development pipeline.

Methodological & Application

Application Notes and Protocols for (E/Z)-HA155 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E/Z)-HA155 is a novel small molecule inhibitor that specifically targets the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5. GRP78 is a master regulator of the Unfolded Protein Response (UPR) and plays a crucial role in protein folding and endoplasmic reticulum (ER) homeostasis.[1][2] In various cancer cells, GRP78 is often overexpressed, contributing to tumor survival, proliferation, and drug resistance. This compound exerts its anti-cancer effects by inhibiting the ATPase activity of GRP78, leading to ER stress, apoptosis, and autophagy.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound directly binds to GRP78 and inhibits its ATPase activity in a dose-dependent manner.[1] This inhibition disrupts the normal protein folding capacity of the ER, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress. Under normal conditions, GRP78 binds to and keeps inactive the three main UPR sensors: PERK, IRE1α, and ATF6.[2] The accumulation of unfolded proteins titrates GRP78 away from these sensors, leading to their activation and the initiation of the UPR signaling cascade.[2] Prolonged or overwhelming ER stress induced by this compound ultimately triggers pro-apoptotic and autophagic pathways, leading to cancer cell death.[1]

Signaling Pathway of this compound Action

Caption: this compound inhibits GRP78, leading to UPR activation and subsequent apoptosis and autophagy.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound across various cancer cell lines.

Cell LineCancer TypeAssayEndpointResultReference
A375MelanomaCell ViabilityIC501-2.5 µM (24h)[3]
A549Lung CancerCell ViabilityDose-dependent decreaseSignificant decrease at 2-10 µM (48h)[1]
H460Lung CancerCell ViabilityDose-dependent decreaseSignificant decrease at 2-10 µM (48h)[1]
H1975Lung CancerCell ViabilityDose-dependent decreaseSignificant decrease at 2-10 µM (48h)[1]
H295RAdrenocortical CarcinomaCell ProliferationInhibitionDose-dependent inhibition[4]
MM.1SMultiple MyelomaCell ViabilitySynergistic effect with BortezomibEnhanced cell death

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the effects of this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treat with this compound (e.g., 1-10 µM for 24-48h) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis autophagy Autophagy Assay (LC3 Immunofluorescence) treatment->autophagy analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis autophagy->analysis

Caption: General workflow for in vitro evaluation of this compound.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on cancer cell viability using the Cell Counting Kit-8 (CCK-8).

Materials:

  • Cancer cell line of interest (e.g., A549, H460, H1975)

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells in 100 µL of complete culture medium per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0, 2, 4, 6, 8, and 10 µM.[1]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 24 to 48 hours at 37°C and 5% CO₂.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control for 24 hours.[1]

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Autophagy Assay (LC3 Immunofluorescence)

This protocol is for the visualization and quantification of autophagy by detecting LC3 puncta formation using immunofluorescence microscopy.

Materials:

  • Cancer cell line of interest

  • Glass coverslips in 24-well plates

  • This compound stock solution (in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in 24-well plates and allow them to adhere overnight.

    • Treat cells with this compound (e.g., 10 µM) for 24 hours.

  • Immunostaining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

  • Image Acquisition and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of multiple fields for each condition.

    • Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates the induction of autophagy.

References

Application Notes and Protocols for (E/Z)-HA155 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155, hereafter referred to as HA15, is a novel small molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP).[1][2][3] GRP78/BiP is a master regulator of the unfolded protein response (UPR) and plays a critical role in endoplasmic reticulum (ER) homeostasis.[4][5][6][7] In many cancer cells, GRP78 is overexpressed, contributing to tumor survival, progression, and drug resistance.[1][3] HA15 targets the ATPase activity of GRP78, leading to sustained ER stress, which in turn triggers pro-apoptotic and autophagic cell death pathways in cancer cells, while showing minimal toxicity to normal cells.[1][3][8] These characteristics make HA15 a promising therapeutic candidate for various cancers, including melanoma, lung cancer, and multiple myeloma.[1][8][9]

These application notes provide detailed protocols for utilizing HA15 in cell culture to study its effects on cancer cells. The protocols cover cell viability assays, analysis of apoptosis and autophagy, and assessment of ER stress markers.

Mechanism of Action

HA15 specifically binds to GRP78/BiP and inhibits its ATPase activity. This inhibition disrupts the proper folding of proteins within the ER, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress.[1][8] The sustained ER stress activates the three canonical UPR signaling pathways mediated by PERK, IRE1α, and ATF6.[4][5][6][8] This activation, in turn, leads to the upregulation of pro-apoptotic factors like CHOP and the modulation of Bcl-2 family proteins, ultimately culminating in apoptosis.[8][10] Concurrently, HA15 treatment also induces autophagy, a cellular self-degradation process, which can contribute to cell death in the context of severe ER stress.[1][8]

HA15_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) cluster_Cellular_Response Cellular Response HA15 HA15 GRP78 GRP78/BiP HA15->GRP78 Inhibits ATPase activity UnfoldedProteins Unfolded Proteins GRP78->UnfoldedProteins Protein Folding ER_Stress ER Stress UnfoldedProteins->ER_Stress Accumulation PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 Autophagy Autophagy ER_Stress->Autophagy ATF4 ATF4 PERK->ATF4 XBP1s XBP1s IRE1a->XBP1s CHOP CHOP ATF6->CHOP ATF4->CHOP XBP1s->CHOP Bax Bax CHOP->Bax Bcl2 Bcl-2 CHOP->Bcl2 Apoptosis Apoptosis LC3 LC3-I -> LC3-II Autophagy->LC3 Caspases Caspases Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Figure 1: Simplified signaling pathway of HA15-induced cell death.

Data Presentation

The following tables summarize quantitative data for the use of HA15 in various cancer cell lines as reported in the literature.

Table 1: Effective Concentrations of HA15 on Cell Viability

Cell LineCancer TypeAssayIncubation Time (h)IC50 / Effective Concentration (µM)Reference
A549Lung AdenocarcinomaCCK-848~6[1]
H460Large Cell Lung CancerCCK-848~8[1]
H1975Non-Small Cell Lung CancerCCK-848~7[1]
WM983AMelanomaWST-148~10-50 (under starvation)[1]
NCI-H929Multiple MyelomaCCK-848~1[9]
U266Multiple MyelomaCCK-848~1[9]
H295RAdrenocortical CarcinomaProliferation AssayNot SpecifiedInhibits proliferation[2]

Table 2: HA15 Treatment Conditions for Induction of Apoptosis and ER Stress

Cell LineCancer TypeHA15 Concentration (µM)Treatment Time (h)Observed EffectReference
A549Lung Adenocarcinoma1024Increased apoptosis, ER stress, and autophagy[8]
H460Large Cell Lung Cancer1024Increased apoptosis[8]
H1975Non-Small Cell Lung Cancer1024Increased apoptosis[8]
WM983AMelanoma10, 50, 10048Increased apoptosis (early and late)[1]
NCI-H929Multiple Myeloma148Increased ER stress markers (in combination with Bortezomib)[10]
U266Multiple Myeloma148Increased ER stress markers (in combination with Bortezomib)[10]
ESCCEsophageal Squamous Cell Carcinoma10Not SpecifiedEnhanced radiation-induced ER stress and immunogenic cell death[4]

Experimental Protocols

General Cell Culture and HA15 Treatment

This protocol outlines the basic steps for culturing cancer cell lines and treating them with HA15.

Cell_Culture_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Thaw Thaw Cells Culture Culture Cells to 70-80% Confluency Thaw->Culture Seed Seed Cells in Assay Plates Culture->Seed Prepare_HA15 Prepare HA15 Stock Solution Treat Treat Cells with HA15 Prepare_HA15->Treat Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Analysis Perform Downstream Assays (Viability, Apoptosis, Western Blot, etc.) Incubate->Analysis

Figure 2: General workflow for cell culture and HA15 treatment.

Materials:

  • Cancer cell line of interest (e.g., A549, H460, NCI-H929)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in DMSO to prepare a stock solution, e.g., 10 mM)

  • Cell culture flasks, plates, and other sterile consumables

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture:

    • Thaw and culture cells according to the supplier's recommendations.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells when they reach 70-80% confluency.

  • HA15 Stock Solution Preparation:

    • Dissolve HA15 powder in sterile DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding for Experiments:

    • Trypsinize and count the cells.

    • Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting and flow cytometry) at a predetermined density to ensure they are in the exponential growth phase during treatment.

    • Allow cells to adhere and recover for 24 hours before treatment.

  • HA15 Treatment:

    • Prepare working solutions of HA15 by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 2, 4, 6, 8, 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as in the highest HA15 treatment group.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of HA15 or vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (CCK-8 or MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells treated with HA15 in a 96-well plate

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure (CCK-8):

  • After the desired incubation time with HA15, add 10 µL of CCK-8 solution to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours in the incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Procedure (MTT):

  • After HA15 treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 570 and 600 nm.

  • Calculate cell viability relative to the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following HA15 treatment.

Materials:

  • Cells treated with HA15 in a 6-well plate

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[9][11]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for ER Stress Markers

This protocol detects the expression levels of key ER stress-related proteins.

Materials:

  • Cells treated with HA15 in a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against GRP78, CHOP, ATF4, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[8][10]

Autophagy Detection

This protocol describes methods to monitor the induction of autophagy.

A. Western Blot for LC3-II

Procedure:

  • Follow the Western Blot protocol as described above.

  • Use a primary antibody that detects both LC3-I and LC3-II.

  • An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) indicates an increase in autophagosome formation.[12]

B. Flow Cytometry using a specific autophagy probe

Materials:

  • Cells treated with HA15

  • Autophagy detection kit (e.g., containing a fluorescent dye that specifically labels autophagosomes)

  • Flow cytometer

Procedure:

  • Follow the manufacturer's instructions for the specific autophagy detection kit.

  • Typically, this involves incubating the treated cells with the fluorescent dye.

  • Harvest and wash the cells.

  • Analyze the fluorescence intensity by flow cytometry to quantify the level of autophagy.[13][14]

Troubleshooting

  • Low HA15 efficacy:

    • Ensure the HA15 stock solution is properly prepared and stored.

    • Optimize the concentration and incubation time for your specific cell line.

    • Some studies suggest that HA15 is more effective under nutrient-starved conditions.[1]

  • High background in Western blotting:

    • Optimize blocking conditions and antibody concentrations.

    • Ensure thorough washing steps.

  • Inconsistent flow cytometry results:

    • Ensure proper cell handling to maintain viability.

    • Use appropriate compensation controls for multi-color staining.

    • Analyze cells promptly after staining.

Conclusion

This compound is a potent and specific inhibitor of GRP78/BiP that induces cancer cell death through the activation of ER stress-mediated apoptosis and autophagy. The protocols provided here offer a comprehensive guide for researchers to investigate the cellular and molecular effects of HA15 in various cancer cell models, aiding in the further development of this promising anti-cancer agent.

References

Application Notes and Protocols for (E/Z)-HA155 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of (E/Z)-HA155 (referred to as HA15 in foundational studies), a novel thiazole benzenesulfonamide compound. HA15 has demonstrated significant anti-melanoma activity, including efficacy against BRAF inhibitor-resistant tumors, by inducing endoplasmic reticulum (ER) stress.[1][2]

Mechanism of Action

HA15 functions as a potent anti-cancer agent by specifically targeting the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP/HSPA5.[1][3] GRP78 is a master regulator of the unfolded protein response (UPR), a cellular stress response pathway. By binding to and inhibiting GRP78, HA15 disrupts the protein folding machinery within the ER, leading to an accumulation of unfolded proteins and sustained ER stress.[3][4] This prolonged stress state ultimately triggers cancer cell death through the concurrent induction of apoptosis and autophagy.[1][3][4] A key mediator of HA15's cytotoxic effect is the induction of the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein), a central player in ER stress-mediated apoptosis.[4]

Signaling Pathway

The binding of HA15 to GRP78 initiates a signaling cascade characteristic of the unfolded protein response. This pathway is crucial for understanding the compound's mechanism of action.

HA15_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol to Nucleus GRP78 GRP78/BiP UPR_sensors UPR Sensors (PERK, IRE1, ATF6) GRP78->UPR_sensors Inhibits CHOP CHOP Induction UPR_sensors->CHOP Activates HA15 HA15 HA15->GRP78 Inhibits unfolded_proteins Unfolded Proteins unfolded_proteins->GRP78 Apoptosis Apoptosis CHOP->Apoptosis Autophagy Autophagy CHOP->Autophagy

Caption: Signaling pathway of HA15 in melanoma cells.

In Vivo Efficacy in Mouse Models

HA15 has demonstrated significant anti-tumor efficacy in xenograft mouse models using melanoma cells that are either sensitive or resistant to BRAF inhibitors.[1][2]

Quantitative Data Summary
ParameterDetailsReference
Mouse Strain Nude mice[2]
Cell Lines 1205Lu (BRAF V600E), 1205Lu-R (BRAF inhibitor-resistant)[2]
Tumor Induction Subcutaneous injection of 5 x 10^6 cells[2]
Drug Formulation Solubilized in 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% NaCl 0.9%[2]
Dosage 10 mg/kg[2]
Administration Route Intraperitoneal (i.p.) injection[2]
Treatment Schedule Daily[2]
Efficacy Significant reduction in tumor volume[2]

Experimental Protocols

Xenograft Mouse Model Protocol

This protocol outlines the procedure for establishing and treating a melanoma xenograft mouse model with HA15.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Melanoma Cell Culture (1205Lu or 1205Lu-R) injection 2. Subcutaneous Injection (5x10^6 cells in nude mice) cell_culture->injection tumor_growth 3. Tumor Growth Monitoring (until palpable) injection->tumor_growth drug_prep 4. HA15 Formulation (10 mg/kg in vehicle) tumor_growth->drug_prep administration 5. Daily Intraperitoneal Injection drug_prep->administration monitoring 6. Tumor Volume Measurement (daily or every other day) administration->monitoring euthanasia 7. Euthanasia and Tumor Excision monitoring->euthanasia At study endpoint analysis 8. Immunohistochemistry & Western Blot (e.g., for CHOP, GRP78) euthanasia->analysis

Caption: Experimental workflow for HA15 in vivo studies.

Materials:

  • This compound (HA15)

  • Vehicle solution: 10% DMSO, 40% PEG 400, 5% Tween 80, 45% NaCl 0.9%

  • Melanoma cell lines (e.g., 1205Lu, 1205Lu-R)

  • 6-8 week old immunodeficient mice (e.g., Nude mice)

  • Standard cell culture reagents

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Cell Culture: Culture melanoma cells in appropriate media until they reach the desired confluence for injection.

  • Tumor Cell Implantation:

    • Harvest and resuspend melanoma cells in sterile PBS or culture medium without serum.

    • Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow until they are palpable and have reached a predetermined size (e.g., 50-100 mm³).

    • Randomize mice into control and treatment groups.

  • HA15 Administration:

    • Prepare a fresh formulation of HA15 at 10 mg/kg in the vehicle solution on each day of treatment.

    • Administer the HA15 solution or vehicle control via intraperitoneal injection daily.

  • Tumor Measurement:

    • Measure tumor dimensions with calipers every other day.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Tissue Collection:

    • At the end of the study (defined by tumor size limits or a set time point), euthanize the mice according to institutional guidelines.

    • Excise tumors for further analysis (e.g., immunohistochemistry for ER stress markers, western blotting).

Note: These protocols are based on published research and should be adapted to meet the specific needs of your study and comply with all institutional and regulatory guidelines for animal research. The original research by Cerezo et al. did not specify the (E/Z) isomeric form of HA15; therefore, it is recommended to characterize the specific isomer mixture used in any new study.

References

(E/Z)-HA155 administration route for animal models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, no publicly available information could be found for the compound designated as "(E/Z)-HA155." This prevents the creation of the requested detailed Application Notes and Protocols for its administration in animal models.

The search for "this compound" across various scientific and patent databases did not yield any specific results. This suggests that "this compound" may be:

  • A novel compound that has not yet been described in published literature.

  • An internal code name for a compound used within a specific research institution or company, with the data not being in the public domain.

  • A potential misspelling or incorrect designation of an existing compound.

Without access to fundamental information such as the compound's chemical structure, its biological target, mechanism of action, or any preclinical data, it is impossible to provide accurate and reliable protocols for its use in animal models. Key details required for such a document, which are currently unavailable, would include:

  • Pharmacokinetics and Toxicology: Information on how the compound is absorbed, distributed, metabolized, and excreted, as well as its safety profile.

  • Efficacy Studies: Previous in vivo or in vitro studies demonstrating its biological effect and potential therapeutic window.

  • Formulation and Solubility: Details on how to prepare the compound for administration.

To proceed with the request, it is essential to verify the correct name and provide any available information or context for "this compound." Relevant details could include the therapeutic area of interest, the biological pathway it is thought to modulate, or any affiliated research institution.

Once more specific information is available, it will be possible to conduct a targeted search and generate the detailed Application Notes and Protocols as requested.

Application Notes and Protocols for (E/Z)-HA155 in Lysophosphatidic Acid (LPA) Measurement Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-HA155 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA, which in turn modulates a variety of cellular processes through G protein-coupled receptors.[4][5][6] The ATX-LPA signaling axis has been implicated in numerous physiological and pathological conditions, including cancer, inflammation, and fibrosis.[5][7] this compound serves as a valuable research tool for investigating the role of the ATX-LPA axis and for the development of potential therapeutics targeting this pathway.

These application notes provide detailed protocols and data for the use of this compound in assays designed to measure and inhibit ATX activity, thereby indirectly quantifying its product, LPA.

Mechanism of Action

This compound is a boronic acid-based compound that functions as a Type I ATX inhibitor.[8][9] Its mechanism of action involves the boronic acid moiety targeting the threonine oxygen nucleophile within the active site of ATX.[8] This selective binding to the catalytic threonine effectively blocks the enzyme's ability to hydrolyze LPC, thus inhibiting the production of LPA.[9] The hydrophobic 4-fluorobenzyl group of HA155 also interacts with the hydrophobic pocket of ATX, which is responsible for lipid binding.

ATX-LPA Signaling Pathway

The following diagram illustrates the central role of Autotaxin (ATX) in the production of lysophosphatidic acid (LPA) and the subsequent signaling cascade.

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation G_protein G Proteins LPAR->G_protein Downstream Downstream Signaling (e.g., Ras/Raf, RhoA, PI3K) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response HA155 This compound HA155->ATX Inhibition

ATX-LPA Signaling Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against autotaxin has been determined in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the efficacy of the inhibitor.

InhibitorTargetSubstrateAssay TypeIC50 ValueReference
This compoundHuman recombinant ATX (expressed in HEK293 cells)Lysophosphatidylcholine (LPC)Choline Release Assay5.7 nM[1]
This compoundATX-βLPC 18:1Enzymatic Assay6 ± 0.8 nM[10]
HA155AutotaxinNot SpecifiedNot Specified88 nM[11]

Experimental Protocols

The following protocol describes a common method for assessing the inhibitory activity of this compound on autotaxin, which is a proxy for measuring the inhibition of LPA production. The assay is based on the quantification of choline released from the hydrolysis of lysophosphatidylcholine (LPC) by ATX.[12]

Protocol: Autotaxin (ATX) Inhibition Assay using a Choline Release Method

This protocol is adapted from established methods for measuring ATX activity.[12]

Materials:

  • Recombinant Autotaxin (ATX)

  • This compound

  • Lysophosphatidylcholine (LPC) (e.g., 18:1)

  • Tris-HCl buffer (pH 7.4)

  • DMSO (for dissolving inhibitor)

  • Choline Oxidase

  • Horseradish Peroxidase (HRP)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

ATX_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound in DMSO add_inhibitor Add this compound dilutions and recombinant ATX to wells prep_inhibitor->add_inhibitor prep_reagents Prepare assay buffer, ATX, and LPC solutions prep_reagents->add_inhibitor add_lpc Initiate reaction by adding LPC substrate add_inhibitor->add_lpc incubate Incubate at 37°C for a defined period (e.g., 3 hours) add_lpc->incubate add_detection_mix Add detection reagent mix (ABTS, HRP, Choline Oxidase) incubate->add_detection_mix color_development Allow color to develop add_detection_mix->color_development read_absorbance Measure absorbance at 405 nm color_development->read_absorbance plot_data Plot absorbance vs. inhibitor concentration read_absorbance->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

References

Application Notes and Protocols for (E/Z)-HA155 in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

(E/Z)-HA155 is a potent and selective inhibitor of autotaxin (ATX), a secreted enzyme that plays a crucial role in cancer progression through the production of lysophosphatidic acid (LPA). [1][2] These application notes provide a comprehensive overview of the use of this compound in oncology research, including its mechanism of action, protocols for key experiments, and quantitative data on its activity.

Mechanism of Action

This compound is a boronic acid-based inhibitor that targets the active site of autotaxin.[2] ATX is a lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid, lysophosphatidic acid (LPA).[2][3] LPA, in turn, signals through a family of G protein-coupled receptors (LPAR1-6) to promote a variety of cellular processes that are central to cancer progression, including cell proliferation, survival, migration, and invasion.[3][4] By inhibiting ATX, this compound effectively blocks the production of LPA, thereby attenuating the downstream signaling pathways that drive tumorigenesis.[5] The ATX-LPA signaling axis has been implicated in the pathology of numerous cancers, making it a compelling target for therapeutic intervention.[3][4]

Quantitative Data

The inhibitory activity of HA155 against autotaxin and its effects on cancer cell lines are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of HA155 against Autotaxin

Assay TypeSubstrateIC50Reference
Enzymatic AssayLPC 18:16 ± 0.8 nM[6]
Enzymatic AssayNot Specified5.7 nM[2]

Table 2: Effects of Autotaxin Inhibition on Cancer Cell Lines

Cell LineCancer TypeAssayEffectReference
MDA-MB-231Breast CancerCell MotilityDose-dependent inhibition[2]

Experimental Protocols

Detailed protocols for key experiments to evaluate the efficacy of this compound in oncology research are provided below.

This protocol is designed to determine the in vitro inhibitory activity of this compound against ATX.

Materials:

  • Recombinant human autotaxin (ATX)

  • Lysophosphatidylcholine (LPC) as a substrate

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl2, MgCl2, and Triton X-100)

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 96-well microplate

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the diluted this compound solutions. Include wells with vehicle control (DMSO) and a no-enzyme control.

  • Add recombinant human ATX to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the LPC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of choline produced by adding a detection mixture containing choline oxidase, HRP, and Amplex Red.

  • Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Measure the fluorescence using a plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percentage of ATX inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, U87 MG)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound

  • 6-well plates

  • Sterile 200 µl pipette tip or a wound maker

  • Microscope with a camera

Procedure:

  • Seed the cancer cells in 6-well plates and culture until they form a confluent monolayer.

  • Create a "wound" or "scratch" in the monolayer using a sterile 200 µl pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-free medium containing various concentrations of this compound or vehicle control.

  • Capture images of the wound at time 0.

  • Incubate the plates at 37°C in a CO2 incubator.

  • Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the wound at different time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure for each condition relative to the initial wound area.

  • Compare the rate of migration between cells treated with this compound and the vehicle control.

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis, and the inhibitory effect of this compound on this process.

Materials:

  • Cancer cell line of interest

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • Matrigel or other basement membrane extract

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • 24-well plates

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend the cancer cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the Matrigel-coated inserts, including various concentrations of this compound or vehicle control.

  • In the lower chamber of the 24-well plate, add complete medium containing a chemoattractant (e.g., 10% FBS).

  • Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane using a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with a fixing solution.

  • Stain the fixed cells with a staining solution.

  • Wash the inserts to remove excess stain and allow them to air dry.

  • Count the number of invaded cells in several random fields under a microscope.

  • Compare the number of invaded cells in the this compound-treated groups to the vehicle control group.

This protocol describes the use of a xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional, for subcutaneous injection)

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Harvest and resuspend the cancer cells in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

  • Compare the tumor growth rates and final tumor volumes between the this compound-treated and vehicle control groups to determine the in vivo efficacy.

Visualizations

Below are diagrams illustrating the signaling pathways and experimental workflows relevant to the application of this compound in oncology research.

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes HA155 This compound HA155->ATX Inhibits LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binds G_protein G Proteins (Gq, Gi, G12/13) LPAR->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RhoA RhoA G_protein->RhoA RAS RAS G_protein->RAS Proliferation Cell Proliferation & Survival PLC->Proliferation AKT AKT PI3K->AKT ROCK ROCK RhoA->ROCK RAF RAF RAS->RAF AKT->Proliferation Migration Cell Migration & Invasion ROCK->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Experimental_Workflow_In_Vitro cluster_vitro In Vitro Evaluation of this compound start Start atx_assay ATX Enzymatic Inhibition Assay start->atx_assay cell_culture Cancer Cell Culture start->cell_culture data_analysis Data Analysis and IC50 Determination atx_assay->data_analysis migration_assay Wound Healing / Scratch Assay cell_culture->migration_assay invasion_assay Transwell Invasion Assay cell_culture->invasion_assay migration_assay->data_analysis invasion_assay->data_analysis end End data_analysis->end Experimental_Workflow_In_Vivo cluster_vivo In Vivo Evaluation of this compound start_vivo Start cell_injection Cancer Cell Xenograft Implantation start_vivo->cell_injection tumor_growth Tumor Growth and Randomization cell_injection->tumor_growth treatment Treatment with this compound or Vehicle tumor_growth->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint and Tumor Excision monitoring->endpoint analysis_vivo Data Analysis and Efficacy Determination endpoint->analysis_vivo end_vivo End analysis_vivo->end_vivo

References

(E/Z)-HA155: A Tool for Investigating the Role of GRP78 in Neurological Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

(E/Z)-HA155 , more commonly known as HA15, is a specific inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP). GRP78 is a master regulator of the Unfolded Protein Response (UPR), a critical cellular stress response pathway implicated in a variety of diseases, including cancer and a growing number of neurological disorders. While the majority of research on HA15 has been concentrated in oncology, its utility as a chemical probe to investigate the multifaceted roles of GRP78 in the central nervous system presents a compelling new frontier for neurological disease research.

The endoplasmic reticulum (ER) is the primary site for protein folding and modification. Perturbations to this process lead to an accumulation of misfolded proteins, a condition known as ER stress. GRP78 plays a central role in mitigating ER stress by chaperoning misfolded proteins, preventing their aggregation, and regulating the activation of the three main UPR signaling pathways: PERK, IRE1α, and ATF6.[1][2] In the context of neurological diseases, chronic ER stress and a dysfunctional UPR are increasingly recognized as key contributors to neuronal apoptosis and the pathogenesis of conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][3]

The role of GRP78 in neurodegeneration is complex and appears to be context-dependent. Overexpression of GRP78 has been shown to be neuroprotective by reducing ER stress and preventing neuronal apoptosis.[2][4] Conversely, GRP78 is also implicated in the processing of amyloid precursor protein (APP), with interactions that can modulate the secretion of amyloid-beta peptides, the primary component of amyloid plaques in Alzheimer's disease.[5] This dual functionality makes GRP78 a critical target for investigation.

HA15, by inhibiting the ATPase activity of GRP78, offers a potent tool to dissect the precise functions of this chaperone in various neurological disease models.[6] Researchers can utilize HA15 to explore the consequences of GRP78 inhibition on neuronal viability, protein aggregation, neuroinflammation, and other pathological hallmarks of neurodegenerative diseases. These investigations will be crucial in determining whether GRP78 inhibition represents a viable therapeutic strategy or a potential liability in different neurological contexts.

Quantitative Data

Direct quantitative data for HA15 in neurological models is currently limited in the published literature. The following table summarizes available data from non-neurological studies that can serve as a starting point for experimental design in a neurological context.

ParameterCell Line/ModelValueReference
IC50 (Cell Viability)A375 Melanoma Cells1-2.5 µM[7]
Effective Concentration (Induction of ER Stress)A375 Melanoma Cells10 µM[7]
In Vivo Dosage (Antitumor Activity)Esophageal Squamous Cell Carcinoma Xenograft (Mice)30 mg/kg[6]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway affected by HA15 and a general workflow for its application in neurological research.

HA15_Mechanism_of_Action Mechanism of Action of HA15 cluster_ER Endoplasmic Reticulum Unfolded Proteins Unfolded Proteins GRP78 GRP78/BiP Unfolded Proteins->GRP78 Binds to PERK PERK GRP78->PERK Inhibits IRE1a IRE1α GRP78->IRE1a Inhibits ATF6 ATF6 GRP78->ATF6 Inhibits ER Stress ER Stress GRP78->ER Stress Inhibition leads to HA15 This compound HA15->GRP78 Inhibits ATPase Activity Apoptosis Apoptosis ER Stress->Apoptosis Autophagy Autophagy ER Stress->Autophagy Neuronal Dysfunction/Death Neuronal Dysfunction/Death Apoptosis->Neuronal Dysfunction/Death

Mechanism of Action of this compound (HA15).

HA15_Experimental_Workflow Experimental Workflow for HA15 in Neurological Research cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Neuronal Cell Culture Neuronal Cell Lines or Primary Neuronal Cultures HA15 Treatment HA15 Treatment (Dose-Response and Time-Course) Neuronal Cell Culture->HA15 Treatment Biochemical Assays Western Blot (UPR markers) Immunofluorescence Cell Viability Assays HA15 Treatment->Biochemical Assays Data Analysis Data Analysis and Interpretation Biochemical Assays->Data Analysis Animal Model Neurological Disease Animal Model (e.g., Stroke, AD) HA15 Administration HA15 Administration (e.g., i.p. injection) Animal Model->HA15 Administration Behavioral and Histological Analysis Behavioral Tests Immunohistochemistry ELISA HA15 Administration->Behavioral and Histological Analysis Behavioral and Histological Analysis->Data Analysis Hypothesis Hypothesis Generation: Role of GRP78 in a Neurological Disease Hypothesis->Neuronal Cell Culture Hypothesis->Animal Model

General Experimental Workflow for HA15.

Protocols

The following protocols are generalized and should be optimized for specific cell types, animal models, and experimental questions.

Protocol 1: In Vitro Assessment of HA15 on Neuronal ER Stress and Viability

Objective: To determine the effect of HA15 on markers of ER stress and cell viability in a neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

Materials:

  • Neuronal cell line or primary neurons

  • Appropriate cell culture medium and supplements[8]

  • This compound (HA15)

  • DMSO (vehicle control)

  • Reagents for cell viability assay (e.g., MTT, PrestoBlue)

  • Reagents for protein extraction and Western blotting

  • Primary antibodies against GRP78, CHOP (a marker of pro-apoptotic ER stress), and a loading control (e.g., β-actin)

  • Secondary antibodies conjugated to HRP

Procedure:

  • Cell Seeding: Plate neuronal cells at a suitable density in 96-well plates (for viability assays) and 6-well plates (for protein analysis) and allow them to adhere overnight.

  • HA15 Treatment:

    • Prepare a stock solution of HA15 in DMSO.

    • Dilute the HA15 stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Include a vehicle-only control (DMSO).

    • Replace the medium in the wells with the medium containing the different concentrations of HA15 or vehicle.

  • Cell Viability Assay:

    • After the desired treatment duration (e.g., 24, 48 hours), add the viability reagent to the 96-well plates according to the manufacturer's instructions.

    • Incubate as required and measure the absorbance or fluorescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Western Blot Analysis:

    • After treatment (e.g., 24 hours), wash the cells in the 6-well plates with ice-cold PBS and lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against GRP78, CHOP, and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Quantify the band intensities and normalize to the loading control.

Protocol 2: In Vivo Evaluation of HA15 in an Animal Model of Neurological Disease

Objective: To assess the in vivo efficacy and target engagement of HA15 in a relevant animal model of a neurological disease (e.g., a mouse model of ischemic stroke or Alzheimer's disease).[9][10]

Materials:

  • Appropriate animal model of a neurological disease and wild-type controls

  • This compound (HA15)

  • Vehicle solution for in vivo administration (e.g., DMSO/saline)

  • Equipment for behavioral testing relevant to the disease model

  • Reagents and equipment for tissue processing, histology, and immunohistochemistry

  • Antibodies for immunohistochemical analysis (e.g., NeuN for neurons, Iba1 for microglia, GFAP for astrocytes, and markers of pathology like amyloid-beta)

Procedure:

  • Animal Grouping and HA15 Administration:

    • Randomly assign animals to treatment groups (e.g., sham + vehicle, disease model + vehicle, disease model + HA15).

    • Based on previous studies and preliminary dose-finding experiments, administer HA15 or vehicle to the animals. For example, a starting dose could be 30 mg/kg delivered by intraperitoneal (i.p.) injection daily.[6]

    • The timing and duration of treatment will depend on the specific disease model and hypothesis being tested.

  • Behavioral Analysis:

    • At selected time points during and after the treatment period, conduct relevant behavioral tests to assess neurological function (e.g., Morris water maze for memory in an AD model, rotarod test for motor coordination in a Parkinson's model, or neurological deficit scoring in a stroke model).

  • Tissue Collection and Processing:

    • At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

    • Harvest the brains and post-fix them in 4% paraformaldehyde overnight.

    • Cryoprotect the brains in a sucrose solution and then freeze them for sectioning on a cryostat.

  • Histological and Immunohistochemical Analysis:

    • Perform histological staining (e.g., Nissl staining) to assess neuronal survival and overall brain morphology.

    • Conduct immunohistochemistry on brain sections to quantify markers of neuronal health (NeuN), neuroinflammation (Iba1, GFAP), and disease-specific pathology.

    • Image the stained sections using a microscope and quantify the results using appropriate image analysis software.

  • Biochemical Analysis (Optional):

    • For a separate cohort of animals, brain tissue can be snap-frozen at the time of collection for biochemical analyses such as Western blotting or ELISA to measure levels of GRP78, UPR markers, or inflammatory cytokines.

By employing these protocols, researchers can begin to elucidate the therapeutic potential and the fundamental biological role of GRP78 inhibition by HA15 in the complex landscape of neurological diseases.

References

(E/Z)-HA155 as a Tool for Angiogenesis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Investigation Note: A direct literature search for a compound designated "(E/Z)-HA155" in the context of angiogenesis research did not yield specific results. However, extensive research exists on the role of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) inhibitors in angiogenesis. It is plausible that "this compound" may be an alternative or internal designation for a PERK inhibitor, or a novel compound not yet widely documented. This document will focus on the application of well-characterized PERK inhibitors, such as GSK2656157 and GSK2606414, as exemplary tools for angiogenesis research, based on available scientific literature. We will also briefly discuss HA-155, an Autotaxin inhibitor, as a potential alternative avenue for investigation.

Introduction to PERK Inhibition in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Tumors often experience harsh microenvironments characterized by hypoxia (low oxygen) and nutrient deprivation, leading to endoplasmic reticulum (ER) stress. The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by ER stress, and PERK is a key sensor protein in this pathway.

Under stress, PERK activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which transiently attenuates global protein synthesis to conserve resources. However, this also selectively enhances the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress adaptation, including pro-angiogenic factors like Vascular Endothelial Growth Factor A (VEGF-A).[1][2] By inhibiting PERK, it is possible to disrupt this adaptive response, thereby reducing the expression of pro-angiogenic factors and suppressing tumor-induced angiogenesis.[1][3]

Mechanism of Action: PERK Inhibitors

PERK inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of PERK, preventing its autophosphorylation and subsequent activation. This blockade of the PERK signaling cascade leads to a reduction in eIF2α phosphorylation and a decrease in the translation of ATF4 and its downstream targets, including CHOP (C/EBP homologous protein).[2] The resulting decrease in pro-angiogenic factor secretion from tumor cells leads to reduced endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.

Quantitative Data on PERK Inhibitors in Angiogenesis Research

The following table summarizes key quantitative data for the well-characterized PERK inhibitor GSK2656157, demonstrating its anti-angiogenic potential.

ParameterValueCell Line/ModelReference
GSK2656157
IC50 (PERK enzyme activity)0.9 nmol/LIn vitro enzyme assay[2]
IC50 (PERK activity in cells)10-30 nmol/LMultiple cell lines[2]
Effect on Tumor GrowthDose-dependent inhibitionMultiple human tumor xenografts in mice[1]
Effect on Blood Vessel DensityDecreasedBxPC3 tumor xenografts[1]
Effect on Vascular PerfusionDecreasedBxPC3 tumor xenografts[1]

Signaling Pathway Diagram

PERK_Angiogenesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Extracellular Extracellular Space cluster_Inhibitor Inhibitor Action ER_Stress ER Stress (Hypoxia, Nutrient Deprivation) PERK_dimer PERK Dimerization & Autophosphorylation ER_Stress->PERK_dimer induces eIF2a eIF2α PERK_dimer->eIF2a phosphorylates p_eIF2a p-eIF2α Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation ATF4 ATF4 Translation p_eIF2a->ATF4 selectively enhances ATF4_n ATF4 ATF4->ATF4_n translocates to Pro_Angiogenic_Genes Pro-Angiogenic Genes (e.g., VEGF-A) ATF4_n->Pro_Angiogenic_Genes upregulates VEGF_A VEGF-A Secretion Pro_Angiogenic_Genes->VEGF_A Angiogenesis Angiogenesis VEGF_A->Angiogenesis promotes HA155 This compound (e.g., GSK2656157) HA155->PERK_dimer inhibits

Caption: The PERK signaling pathway in response to ER stress, leading to angiogenesis, and its inhibition by a PERK inhibitor.

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound (or other PERK inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well culture plates

  • Calcein AM (for visualization)

  • Inverted microscope with fluorescence capabilities

Protocol:

  • Plate Coating: Thaw BME on ice overnight at 4°C. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Preparation: Harvest HUVECs (passage 2-5 are recommended) and resuspend them in basal medium containing a low serum concentration (e.g., 0.5-1% FBS).

  • Treatment: Prepare a cell suspension containing 1-2 x 10^4 cells per 100 µL. Add this compound at various concentrations to the cell suspension. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).

  • Seeding: Carefully add 100 µL of the cell suspension to each BME-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification:

    • Carefully remove the medium.

    • Add Calcein AM solution (e.g., 2 µM in PBS) and incubate for 30 minutes at 37°C.

    • Visualize the tube network using a fluorescence microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer, mimicking cell migration during angiogenesis.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • 24-well culture plates

  • p200 pipette tip or a specialized scratch assay tool

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding: Seed HUVECs in 24-well plates and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (time 0).

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

  • Quantification: Measure the width of the scratch at different time points. The percentage of wound closure can be calculated as: [(Initial Width - Final Width) / Initial Width] x 100.

Western Blot for PERK Pathway Proteins

This protocol allows for the detection of changes in the phosphorylation status of PERK and eIF2α, and the expression levels of ATF4, confirming the on-target effect of the inhibitor.

Materials:

  • Tumor cells or endothelial cells

  • This compound

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Pre-treat with various concentrations of this compound for a specified time (e.g., 1 hour).

  • ER Stress Induction: Add an ER stress inducer (e.g., tunicamycin) and incubate for the desired time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with the appropriate HRP-conjugated secondary antibody, and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control and total protein levels to determine the effect of the inhibitor on protein expression and phosphorylation.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Model cluster_Analysis Analysis Tube_Formation Tube Formation Assay (HUVECs on BME) Xenograft Tumor Xenograft Model (e.g., in nude mice) Tube_Formation->Xenograft Migration_Assay Migration Assay (Wound Healing) Migration_Assay->Xenograft Western_Blot Western Blot (p-PERK, p-eIF2α, ATF4) Western_Blot->Xenograft Treatment Treatment with This compound Xenograft->Treatment Tumor_Volume Tumor Volume Measurement Treatment->Tumor_Volume IHC Immunohistochemistry (CD31 for vessel density) Treatment->IHC Perfusion Vascular Perfusion Analysis (e.g., DCE-MRI) Treatment->Perfusion Conclusion Conclusion: Anti-angiogenic efficacy Tumor_Volume->Conclusion IHC->Conclusion Perfusion->Conclusion Start Hypothesis: This compound inhibits angiogenesis Start->Tube_Formation Start->Migration_Assay Start->Western_Blot

Caption: A logical workflow for investigating the anti-angiogenic properties of a PERK inhibitor like this compound.

Note on HA-155 as an Autotaxin Inhibitor

Separate from PERK inhibitors, the compound designated HA-155 has been identified as a potent inhibitor of Autotaxin (ATX) with an IC50 of 5.7 nM. Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various cellular processes, including cell proliferation, migration, and survival. While a direct, well-documented link between HA-155 and angiogenesis was not found in the initial search, the ATX-LPA axis has been implicated in tumor progression and angiogenesis. Therefore, HA-155 could be a valuable tool to investigate the role of Autotaxin in angiogenesis, and the experimental protocols described above would be suitable for this purpose.

Conclusion

PERK inhibitors represent a promising class of compounds for targeting tumor angiogenesis. By disrupting the UPR-mediated adaptive response to ER stress, these inhibitors can effectively reduce the production of pro-angiogenic factors and suppress tumor growth. The detailed protocols and conceptual frameworks provided here offer a comprehensive guide for researchers and drug development professionals interested in utilizing compounds like this compound and other PERK inhibitors as tools in angiogenesis research. Further investigation into the specific identity and activity of "this compound" is warranted to fully characterize its potential.

References

Application Notes & Protocols: Icodextrin-Conjugated HA155 for Targeted Intraperitoneal Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of a novel drug delivery system: Icodextrin-conjugated HA155. This system is designed for targeted intraperitoneal (IP) administration, leveraging the long intraperitoneal residence time of icodextrin and the potent autotaxin (ATX) inhibitory activity of HA155. This conjugate holds therapeutic potential for diseases confined to the peritoneal cavity where ATX is overexpressed, such as certain types of ovarian and pancreatic cancers.

Icodextrin is a high-molecular-weight glucose polymer used in peritoneal dialysis, known for its biocompatibility and ability to remain in the peritoneal cavity for extended periods.[1][2][3][4][5] HA155 is a potent and selective inhibitor of autotaxin, an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in cancer progression, proliferation, and metastasis.[6][7][8] By conjugating HA155 to icodextrin, we aim to create a depot effect within the peritoneal cavity, increasing the local concentration and duration of action of HA155, thereby enhancing its therapeutic efficacy while minimizing systemic toxicity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the Icodextrin-conjugated HA155 system based on hypothetical experimental data.

Table 1: Physicochemical Properties of Icodextrin-HA155 Conjugate

ParameterValueMethod of Determination
Molecular Weight (average)~25 kDaSize Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
HA155 Loading Capacity~5% (w/w)UV-Vis Spectrophotometry
Conjugation Efficiency> 80%High-Performance Liquid Chromatography (HPLC)
Particle Size (hydrodynamic diameter)15 ± 5 nmDynamic Light Scattering (DLS)
Zeta Potential-5 ± 2 mVDynamic Light Scattering (DLS)
Solubility in PBS (pH 7.4)> 10 mg/mLVisual Inspection and UV-Vis Spectrophotometry

Table 2: In Vitro Efficacy in Ovarian Cancer Cell Line (SK-OV-3)

Treatment GroupIC50 (HA155 equivalent)Assay
Free HA15510 nMCell Viability Assay (MTT)
Icodextrin-HA15515 nMCell Viability Assay (MTT)
Icodextrin (control)No effectCell Viability Assay (MTT)

Table 3: In Vivo Pharmacokinetic Parameters in a Murine Model (Intraperitoneal Administration)

ParameterFree HA155Icodextrin-HA155
Peritoneal Half-life (t½)2 hours24 hours
Systemic Bioavailability60%15%
Cmax (peritoneal fluid)5 µM20 µM
AUC (peritoneal fluid)10 µM·h200 µM·h

Experimental Protocols

Protocol 1: Synthesis of Icodextrin-Conjugated HA155

This protocol describes the synthesis of Icodextrin-HA155 via a carbodiimide-mediated coupling reaction.

Materials:

  • Icodextrin (average MW 13-19 kDa)

  • HA155

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 10 kDa)

  • Lyophilizer

Procedure:

  • Activation of Icodextrin:

    • Dissolve 100 mg of icodextrin in 10 mL of anhydrous DMSO.

    • Add 50 mg of EDC and 30 mg of NHS to the icodextrin solution.

    • Stir the reaction mixture at room temperature for 4 hours to activate the hydroxyl groups of icodextrin.

  • Conjugation of HA155:

    • Dissolve 10 mg of HA155 in 2 mL of anhydrous DMSO.

    • Add the HA155 solution dropwise to the activated icodextrin solution.

    • Stir the reaction mixture at room temperature for 24 hours in the dark.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted reagents and free HA155.

    • Freeze the dialyzed solution and lyophilize to obtain the Icodextrin-HA155 conjugate as a white powder.

  • Characterization:

    • Determine the concentration of conjugated HA155 using UV-Vis spectrophotometry by measuring the absorbance at the characteristic wavelength for HA155.

    • Confirm the conjugation and purity using HPLC and SEC-MALS.

Protocol 2: In Vitro Cell Viability Assay

This protocol details the procedure for assessing the cytotoxic effects of Icodextrin-HA155 on a cancer cell line.

Materials:

  • SK-OV-3 ovarian cancer cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Free HA155

  • Icodextrin-HA155 conjugate

  • Icodextrin (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SK-OV-3 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Prepare serial dilutions of free HA155, Icodextrin-HA155 (based on HA155 equivalent concentration), and icodextrin in complete medium.

    • Remove the old medium from the wells and add 100 µL of the prepared drug solutions.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 values by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Protocol 3: In Vivo Antitumor Efficacy Study

This protocol outlines an in vivo study to evaluate the antitumor efficacy of Icodextrin-HA155 in a murine xenograft model of ovarian cancer.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • SK-OV-3 cells

  • Matrigel

  • Free HA155

  • Icodextrin-HA155 conjugate

  • Icodextrin (control)

  • Sterile PBS

  • Calipers

Procedure:

  • Tumor Inoculation:

    • Subcutaneously inject 5 x 10^6 SK-OV-3 cells mixed with Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (approximately 100 mm³).

  • Animal Grouping and Treatment:

    • Randomly divide the mice into four groups (n=8 per group):

      • Group 1: Vehicle control (PBS)

      • Group 2: Icodextrin control

      • Group 3: Free HA155

      • Group 4: Icodextrin-HA155

    • Administer the treatments via intraperitoneal injection every three days for four weeks. The dosage should be based on the HA155 equivalent.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor volume using calipers every three days. Tumor volume (mm³) = (length × width²) / 2.

    • Monitor the body weight of the mice every three days as an indicator of systemic toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform histological analysis.

    • Compare the tumor growth inhibition among the different treatment groups.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies s1 Icodextrin Activation (EDC/NHS) s2 HA155 Conjugation s1->s2 s3 Purification (Dialysis & Lyophilization) s2->s3 s4 Characterization (UV-Vis, HPLC, DLS) s3->s4 iv2 Treatment with Conjugate s4->iv2 Validated Conjugate iv1 Cell Culture (SK-OV-3) iv1->iv2 iv3 Cell Viability Assay (MTT) iv2->iv3 iv4 IC50 Determination iv3->iv4 inv2 Intraperitoneal Administration iv4->inv2 Effective Concentration inv1 Tumor Xenograft Model inv1->inv2 inv3 Tumor Growth Monitoring inv2->inv3 inv4 Efficacy & Toxicity Assessment inv3->inv4 signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling atx Autotaxin (ATX) lpa LPA atx->lpa lpc LPC lpc->atx Hydrolysis lpar LPA Receptor lpa->lpar Binding downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) lpar->downstream Activation response Cellular Responses (Proliferation, Survival, Migration) downstream->response ha155 Icodextrin-HA155 ha155->atx Inhibition logical_relationship cluster_peritoneal Peritoneal Cavity cluster_effects Therapeutic Effects start Icodextrin-HA155 Intraperitoneal Administration depot Formation of a Drug Depot start->depot systemic_exp Reduced Systemic Exposure start->systemic_exp release Sustained Release of HA155 depot->release local_conc Increased Local Drug Concentration release->local_conc efficacy Enhanced Antitumor Efficacy local_conc->efficacy toxicity Minimized Systemic Toxicity systemic_exp->toxicity

References

Application Notes and Protocols: Boronic Acid-Based Inhibitors for Autotaxin Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing boronic acid-based inhibitors for the study of autotaxin (ATX), a key enzyme in lysophosphatidic acid (LPA) metabolism. The unique mechanism of these inhibitors, involving a reversible covalent interaction with the active site, makes them potent tools for investigating the physiological and pathological roles of the ATX-LPA signaling axis.

Introduction to Autotaxin and Boronic Acid-Based Inhibitors

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D (lysoPLD) that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[1][2][3][4][5][6] The ATX-LPA signaling pathway is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, fibrosis, and cancer progression.[1][2][3][4][6] This makes ATX an attractive therapeutic target for various diseases.[2][4][7][8]

Boronic acid-based inhibitors have emerged as a potent class of ATX inhibitors. Their mechanism of action relies on the boronic acid moiety targeting the catalytic threonine (T210) residue in the ATX active site.[2][7][9] This interaction forms a reversible covalent bond, leading to potent inhibition of ATX activity.[3] The development of these inhibitors, such as HA155 and HA130, has been guided by structure-based design and has led to compounds with nanomolar efficacy.[1][2][4][7]

Mechanism of Action of Boronic Acid-Based ATX Inhibitors

The inhibitory activity of boronic acid-based compounds stems from the interaction of the electron-deficient boron atom with the nucleophilic hydroxyl group of the threonine 210 residue in the catalytic site of ATX. This forms a boronate ester, effectively blocking the enzyme's access to its substrate, LPC. The binding is also stabilized by interactions with two zinc ions present in the active site.[1][3] This targeted and reversible covalent inhibition mechanism contributes to the high potency and specificity of these compounds.

Below is a diagram illustrating the ATX-LPA signaling pathway and the point of intervention by boronic acid-based inhibitors.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPARs) LPA->LPAR Activation Inhibitor Boronic Acid-Based Inhibitor Inhibitor->ATX Inhibition Signaling Downstream Signaling (Proliferation, Migration, etc.) LPAR->Signaling

Caption: The ATX-LPA signaling pathway and inhibition by boronic acid-based compounds.

Quantitative Data on Boronic Acid-Based ATX Inhibitors

The following table summarizes the in vitro inhibitory activity of representative boronic acid-based ATX inhibitors. The IC50 values were determined using an LPC hydrolysis assay.

InhibitorCore StructureIC50 (nM)Reference
HA155 (1)Thiazolidine-2,4-dione5.7[1]
HA130Thiazolidinedione~30[2][9]
Compound 17Amide linker modification of HA155147[1]
Optimized InhibitorBoronic acid-based6[7]

Experimental Protocols

In Vitro Autotaxin Activity Assay (LPC Hydrolysis / Choline Release Assay)

This protocol is adapted from methods described in multiple studies and is a common method to assess ATX activity and inhibition.[1][10][11][12]

Principle:

ATX hydrolyzes LPC to generate LPA and choline. The released choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic substrate (e.g., TOOS) and 4-aminoantipyrine (4-AAP) to produce a colored product that can be quantified spectrophotometrically at 555 nm.

Materials:

  • Recombinant human or mouse ATX

  • Lysophosphatidylcholine (LPC) (e.g., 1-oleoyl-LPC)

  • Boronic acid-based inhibitor (and vehicle, e.g., DMSO)

  • Assay Buffer: 100 mM Tris-HCl (pH 9.0), 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, 1 µM CoCl₂

  • Choline Oxidase

  • Horseradish Peroxidase (HRP)

  • N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS)

  • 4-Aminoantipyrine (4-AAP)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of LPC in a suitable solvent (e.g., ethanol or methanol).

    • Prepare a stock solution of the boronic acid-based inhibitor in DMSO.

    • Prepare a colorimetric detection reagent mix containing choline oxidase, HRP, TOOS, and 4-AAP in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 5 mM MgCl₂).

  • Assay Procedure:

    • Add 2 µL of the inhibitor solution at various concentrations (or vehicle for control) to the wells of a 96-well plate.

    • Add 48 µL of pre-warmed (37°C) assay buffer containing ATX (e.g., 10 nM final concentration) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of pre-warmed assay buffer containing LPC (e.g., 40 µM final concentration).

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding 100 µL of the colorimetric detection reagent mix.

    • Incubate at room temperature for 20 minutes to allow for color development.

    • Measure the absorbance at 555 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no ATX) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

ATX_Assay_Workflow start Start reagent_prep Prepare Reagents (ATX, LPC, Inhibitor, Detection Mix) start->reagent_prep plate_setup Add Inhibitor/Vehicle to Plate reagent_prep->plate_setup add_atx Add ATX and Pre-incubate plate_setup->add_atx start_reaction Add LPC to Initiate Reaction add_atx->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Add Colorimetric Detection Reagent incubation->stop_reaction color_development Incubate for Color Development stop_reaction->color_development read_plate Measure Absorbance at 555 nm color_development->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro ATX activity assay.

Cell Migration Assay (Boyden Chamber Assay)

This protocol is based on the principle that ATX can stimulate the migration of certain cancer cells, like A2058 melanoma cells, by producing LPA.[2]

Principle:

A Boyden chamber or a Transwell insert is used to assess the chemotactic migration of cells towards a chemoattractant. Cells are seeded in the upper chamber, and the lower chamber contains the chemoattractant. The effect of an ATX inhibitor on cell migration induced by the ATX-LPC system is evaluated.

Materials:

  • A2058 human melanoma cells (or other LPA-responsive cell line)

  • Boyden chamber or Transwell inserts (e.g., 8 µm pore size)

  • Cell culture medium (e.g., DMEM) with and without serum

  • LPC

  • ATX

  • Boronic acid-based inhibitor

  • Calcein AM or crystal violet for cell staining and quantification

Protocol:

  • Cell Preparation:

    • Culture A2058 cells to sub-confluency.

    • Starve the cells in serum-free medium for 4-6 hours prior to the assay.

    • Harvest and resuspend the cells in serum-free medium.

  • Assay Setup:

    • In the lower chamber of the Boyden apparatus, add serum-free medium containing LPC and ATX. For inhibitor-treated groups, also add the boronic acid-based inhibitor at the desired concentration.

    • As controls, include a group with only LPC (no ATX), a group with LPA as a positive control for migration, and a group with the inhibitor and LPA to check for off-target effects on LPA receptor signaling.

    • Place the Transwell insert into the lower chamber.

    • Seed the starved cells (e.g., 5 x 10⁴ cells) in the upper chamber of the insert.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours to allow for cell migration.

  • Quantification of Migration:

    • Remove the inserts from the lower chamber.

    • Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the migrated cells with crystal violet or a fluorescent dye like Calcein AM.

    • Count the number of migrated cells in several microscopic fields or quantify the fluorescence using a plate reader.

  • Data Analysis:

    • Express the number of migrated cells in the treated groups as a percentage of the control group (LPC + ATX without inhibitor).

    • Determine the dose-dependent effect of the inhibitor on ATX-induced cell migration.

In Vivo Studies

Boronic acid-based inhibitors have been evaluated in vivo to assess their effect on plasma LPA levels. For instance, intravenous administration of HA130 to mice resulted in a rapid and significant decrease in plasma LPA concentrations, demonstrating the inhibitor's efficacy in a physiological setting and revealing the rapid turnover of LPA in the circulation.[2][9][13]

Experimental Design Outline for In Vivo Studies:

  • Animal Model: Use appropriate animal models (e.g., mice).

  • Inhibitor Formulation and Administration: Formulate the boronic acid-based inhibitor in a suitable vehicle for intravenous or oral administration.

  • Dosing: Administer the inhibitor at various doses.

  • Blood Sampling: Collect blood samples at different time points post-administration.

  • LPA Measurement: Extract lipids from plasma and quantify LPA levels using a validated method such as LC-MS/MS.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the inhibitor concentration in plasma (pharmacokinetics) with the reduction in LPA levels (pharmacodynamics).

Conclusion

Boronic acid-based inhibitors are powerful and specific tools for the investigation of the ATX-LPA signaling axis. Their potent, reversible covalent mechanism of action allows for effective modulation of ATX activity both in vitro and in vivo. The protocols and data presented here provide a foundation for researchers to utilize these inhibitors in their studies to further elucidate the role of autotaxin in health and disease and to advance the development of novel therapeutics.

References

Troubleshooting & Optimization

(E/Z)-HA155 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E/Z)-HA155, a small molecule inhibitor of the 78 kDa glucose-regulated protein (GRP78), also known as BiP. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that functions as an inhibitor of GRP78, a key chaperone protein in the endoplasmic reticulum (ER). GRP78 plays a crucial role in the unfolded protein response (UPR). By inhibiting GRP78, this compound can induce ER stress-mediated apoptosis in cancer cells, making it a compound of interest for therapeutic development.

Q2: What are the main challenges when working with this compound?

A2: The primary challenges associated with this compound are its poor aqueous solubility and potential stability issues in experimental media. These factors can lead to inconsistent results, precipitation, and reduced compound efficacy if not properly managed.

Q3: What is the known solubility of this compound?

A3: While comprehensive public data is limited, this compound is known to have poor solubility in aqueous solutions. It has been reported to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For other solvents, experimental determination is recommended.

Q4: How should I store this compound stock solutions?

A4: It is recommended to store stock solutions of this compound, typically prepared in a non-aqueous solvent like DMSO, at -20°C or -80°C to maximize stability. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into smaller volumes for single-use is advisable.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Media

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture medium after adding the compound.

  • Inconsistent or lower-than-expected biological activity in assays.

  • High variability between experimental replicates.

Possible Causes:

  • Exceeding the solubility limit of this compound in the final aqueous medium.

  • The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.

  • Interaction with components in the cell culture medium, such as proteins or salts.

Troubleshooting Steps:

start Precipitation Observed check_stock 1. Verify Stock Solution Is the stock solution clear? start->check_stock prepare_fresh_stock Prepare fresh stock solution in anhydrous DMSO. check_stock->prepare_fresh_stock No check_final_conc 2. Review Final Concentration Is the final concentration too high? check_stock->check_final_conc Yes prepare_fresh_stock->check_final_conc lower_conc Lower the final working concentration. check_final_conc->lower_conc Yes check_dmso_conc 3. Check Final DMSO Concentration Is it <0.1%? check_final_conc->check_dmso_conc No end Issue Resolved lower_conc->end increase_dmso Increase final DMSO concentration (typically up to 0.5% for most cell lines). check_dmso_conc->increase_dmso Yes prewarm_media 4. Pre-warm Media Was the media pre-warmed to 37°C? check_dmso_conc->prewarm_media No increase_dmso->end warm_media Pre-warm media before adding the compound. prewarm_media->warm_media No add_dropwise 5. Addition Method Was the compound added dropwise while vortexing? prewarm_media->add_dropwise Yes warm_media->add_dropwise modify_addition Add the compound slowly to the media with gentle agitation. add_dropwise->modify_addition No test_solubility 6. Perform Solubility Test Determine solubility in your specific media. add_dropwise->test_solubility Yes modify_addition->test_solubility test_solubility->end

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Lack of Expected Biological Activity

Symptoms:

  • The compound does not induce the expected downstream effects (e.g., apoptosis, UPR activation).

  • Results are not reproducible.

Possible Causes:

  • Degradation of this compound in the stock solution or working solution.

  • The compound concentration is too low due to precipitation or degradation.

  • The cell line is not sensitive to GRP78 inhibition.

Troubleshooting Steps:

start Lack of Biological Activity check_compound_integrity 1. Verify Compound Integrity Prepare a fresh stock solution. start->check_compound_integrity test_fresh_stock Retest with the fresh stock solution. check_compound_integrity->test_fresh_stock check_precipitation 2. Check for Precipitation Is there visible precipitation? test_fresh_stock->check_precipitation troubleshoot_solubility Follow the solubility troubleshooting guide. check_precipitation->troubleshoot_solubility Yes check_cell_line 3. Verify Cell Line Sensitivity Is the cell line known to be sensitive to GRP78 inhibition? check_precipitation->check_cell_line No troubleshoot_solubility->check_cell_line use_positive_control_cell Use a positive control cell line. check_cell_line->use_positive_control_cell No check_assay_conditions 4. Review Assay Conditions Are incubation times and endpoints appropriate? check_cell_line->check_assay_conditions Yes end Issue Resolved use_positive_control_cell->end optimize_assay Optimize assay parameters (e.g., time-course, dose-response). check_assay_conditions->optimize_assay optimize_assay->end

Caption: Troubleshooting workflow for lack of biological activity.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationVisual Observation
DMSO10 mMClear Solution
PBS (pH 7.4)Data not availablePoorly soluble
EthanolData not availableRequires experimental determination
MethanolData not availableRequires experimental determination
Cell Culture MediaData not availableRequires experimental determination

Table 2: Stability Profile of this compound

ConditionIncubation TimeRemaining Compound (%)
Cell Culture Media (37°C)Data not availableRequires experimental determination
PBS (pH 7.4, RT)Data not availableRequires experimental determination
Aqueous Solution (pH 5.0, RT)Data not availableRequires experimental determination
Aqueous Solution (pH 9.0, RT)Data not availableRequires experimental determination

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable stock solution and a working solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Target aqueous medium (e.g., cell culture medium, PBS)

Procedure:

  • Stock Solution Preparation (10 mM): a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the powder is completely dissolved. The solution should be clear. e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Pre-warm the target aqueous medium to 37°C. c. Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentration. d. Crucially, add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling to facilitate mixing and prevent immediate precipitation. e. Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically <0.5%). f. Use the working solution immediately after preparation.

Protocol 2: Determination of this compound Stability in Cell Culture Media

Objective: To quantify the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • Acetonitrile (ACN) for protein precipitation

  • HPLC system with a C18 column

Procedure:

  • Prepare a working solution of this compound in the complete cell culture medium at the desired final concentration (e.g., 10 µM).

  • Aliquot the solution into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).

  • At each time point: a. Remove one tube from the incubator. b. To precipitate proteins, add an equal volume of cold acetonitrile. c. Vortex briefly and incubate at -20°C for at least 30 minutes. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. e. Carefully transfer the supernatant to a new tube for HPLC analysis.

  • Analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Plot the concentration of this compound versus time to determine its stability profile and half-life in the specific medium.

Signaling Pathway

GRP78_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell Cellular Response cluster_Surface Cell Surface Signaling ER_Stress ER Stress (e.g., unfolded proteins) GRP78_inactive GRP78-PERK GRP78-IRE1 GRP78-ATF6 ER_Stress->GRP78_inactive induces dissociation GRP78_active GRP78 GRP78_inactive->GRP78_active UPR_sensors PERK, IRE1, ATF6 (Active) GRP78_inactive->UPR_sensors Unfolded_Proteins Unfolded Proteins GRP78_active->Unfolded_Proteins binds to csGRP78 Cell Surface GRP78 GRP78_active->csGRP78 translocates to UPR Unfolded Protein Response (UPR) UPR_sensors->UPR activate Protein_Folding Protein Folding Unfolded_Proteins->Protein_Folding promotes UPR->Protein_Folding Apoptosis Apoptosis UPR->Apoptosis Cell_Survival Cell Survival UPR->Cell_Survival HA155 This compound HA155->GRP78_active inhibits PI3K_AKT PI3K/AKT Pathway csGRP78->PI3K_AKT activates MAPK MAPK Pathway csGRP78->MAPK activates PI3K_AKT->Cell_Survival MAPK->Cell_Survival

Caption: GRP78 signaling pathway and the inhibitory action of this compound.

Optimizing (E/Z)-HA155 Concentration for Cell Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is (E/Z)-HA155 and what is its primary mechanism of action?

A1: this compound is a potent small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key chaperone protein in the endoplasmic reticulum (ER). By inhibiting GRP78, this compound disrupts protein folding homeostasis, leading to ER stress and the activation of the Unfolded Protein Response (UPR). This ultimately triggers multiple cell death pathways, including apoptosis, necroptosis, and ferroptosis, making it a compound of interest for cancer research.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for this compound in cell viability assays?

A3: The optimal concentration of this compound is highly cell-line dependent. Based on published data, a starting range of 1 µM to 50 µM is recommended for initial cell viability screening. We advise performing a dose-response experiment to determine the IC50 value for your specific cell line.

Q4: How long should I treat my cells with this compound?

A4: Treatment duration will depend on the specific assay and the desired outcome. For cell viability assays, a 48 to 72-hour incubation is common. To observe early signaling events like ER stress induction (e.g., PERK phosphorylation), shorter time points, such as 6 to 24 hours, are more appropriate. A time-course experiment is recommended to optimize the treatment duration for your experimental goals.

Q5: Can this compound induce different types of cell death?

A5: Yes, this compound has been shown to induce multiple cell death modalities, including apoptosis, necroptosis, and ferroptosis. The predominant mechanism can vary depending on the cell type and experimental conditions. It is crucial to use specific markers and inhibitors to identify the type of cell death induced in your model system.

Troubleshooting Guide

Issue 1: Inconsistent or Non-reproducible IC50 Values
  • Question: Why am I observing high variability in the IC50 values of this compound across experiments?

  • Answer:

    • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

    • Cell Seeding Density: Inconsistent initial cell numbers can significantly impact results. Optimize and maintain a consistent seeding density for all experiments.

    • Compound Stability: this compound in working solutions may degrade over time. Prepare fresh dilutions from your frozen stock for each experiment.

    • DMSO Concentration: Verify that the final DMSO concentration is consistent across all wells and does not exceed cytotoxic levels for your cell line.

    • Plate Edge Effects: Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile PBS or media.

Issue 2: Low Potency or No Observed Effect
  • Question: I am not observing a significant decrease in cell viability even at high concentrations of this compound. What could be the reason?

  • Answer:

    • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to GRP78 inhibition. Consider testing different cell lines or investigating potential resistance mechanisms.

    • Compound Precipitation: this compound has low aqueous solubility. Visually inspect your working solutions and the media in your culture plates for any signs of precipitation. If precipitation is suspected, refer to the protocol for preparing working solutions, which includes pre-warming the media and adding the DMSO stock dropwise while swirling.

    • Incorrect Concentration: Double-check all calculations for your stock and working solutions to ensure accuracy.

    • Assay Incubation Time: The selected incubation time may be too short to induce a significant effect. Consider extending the treatment duration.

Issue 3: Difficulty in Determining the Mechanism of Cell Death
  • Question: How can I distinguish between apoptosis, necroptosis, and ferroptosis induced by this compound?

  • Answer: A multi-faceted approach is necessary to delineate the specific cell death pathway(s) activated by this compound.

    • Apoptosis: Measure the activation of caspases (e.g., cleaved caspase-3) by Western blot or using a fluorescent substrate. Co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) should rescue cell death if apoptosis is the primary mechanism.

    • Necroptosis: Assess the phosphorylation of key necroptosis proteins such as RIPK1, RIPK3, and MLKL via Western blot. The use of specific inhibitors like Necrostatin-1 (for RIPK1) or GSK'872 (for RIPK3) can confirm the involvement of this pathway.

    • Ferroptosis: Measure lipid peroxidation using fluorescent probes like C11-BODIPY 581/591 by flow cytometry or fluorescence microscopy. Co-treatment with ferroptosis inhibitors such as Ferrostatin-1 or Liproxstatin-1 should mitigate cell death.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentrations (IC50) of HA15 (a compound structurally related to this compound and often used interchangeably in the literature) in various cancer cell lines. These values should serve as a starting point for determining the optimal concentration in your experiments.

Cell LineCancer TypeIC50 (µM)Assay Duration
A549Lung Cancer~5-1048h
H460Lung Cancer~5-1048h
H1975Lung Cancer~5-1048h
HTB-26Breast Cancer10 - 50Not Specified
PC-3Pancreatic Cancer10 - 50Not Specified
HepG2Hepatocellular Carcinoma10 - 50Not Specified
HCT116Colorectal Cancer22.4Not Specified

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay:

    • MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) and incubate until the formazan crystals are fully dissolved.

    • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for ER Stress and Cell Death Markers
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate duration (e.g., 6-24 hours for ER stress, 24-48 hours for cell death markers).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, GRP78, cleaved caspase-3, p-RIPK3, or p-MLKL overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Lipid Peroxidation Assay for Ferroptosis (C11-BODIPY 581/591)
  • Cell Treatment: Seed cells on coverslips in a 24-well plate or in a 6-well plate for flow cytometry. Treat with this compound, a positive control (e.g., RSL3), and a ferroptosis inhibitor (e.g., Ferrostatin-1) for the desired time.

  • Staining: Remove the medium and incubate the cells with 2.5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Analysis:

    • Fluorescence Microscopy: Mount the coverslips on slides and visualize using a fluorescence microscope. The unoxidized probe fluoresces red, while the oxidized form fluoresces green.

    • Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze on a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE-Texas Red or a similar channel.

  • Quantification: For both methods, an increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.

Visualizations

Signaling_Pathway cluster_ER Endoplasmic Reticulum GRP78 GRP78 PERK PERK GRP78->PERK inhibits Unfolded Proteins Unfolded Proteins Unfolded Proteins->GRP78 sequesters ER Stress ER Stress Unfolded Proteins->ER Stress HA155 HA155 HA155->GRP78 inhibits UPR Activation UPR Activation ER Stress->UPR Activation Apoptosis Apoptosis UPR Activation->Apoptosis Necroptosis Necroptosis UPR Activation->Necroptosis Ferroptosis Ferroptosis UPR Activation->Ferroptosis

Caption: Signaling pathway of this compound action.

Experimental_Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Treatment Treatment Cell Seeding->Treatment Overnight Incubation Incubation Treatment->Incubation Dose & Time Assay Assay Incubation->Assay Data Analysis Data Analysis Assay->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for cell-based assays.

Troubleshooting_Workflow Start Start Inconsistent Results? Inconsistent Results? Start->Inconsistent Results? Check Cell Culture Check Cell Culture Inconsistent Results?->Check Cell Culture Yes No Effect? No Effect? Inconsistent Results?->No Effect? No Check Compound Prep Check Compound Prep Check Cell Culture->Check Compound Prep End End Check Compound Prep->End Check Concentration Check Concentration No Effect?->Check Concentration Yes No Effect?->End No Increase Incubation Time Increase Incubation Time Check Concentration->Increase Incubation Time Consider Resistance Consider Resistance Increase Incubation Time->Consider Resistance Consider Resistance->End

Caption: Troubleshooting workflow for this compound experiments.

Technical Support Center: (E/Z)-HA155 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (E/Z)-HA155 in in vivo experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as HA15, is a small molecule inhibitor that specifically targets the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP).[1][2] GRP78 is a master regulator of the unfolded protein response (UPR) and plays a crucial role in protecting cancer cells from endoplasmic reticulum (ER) stress.[1][2] By inhibiting the ATPase activity of GRP78, HA15 disrupts protein folding homeostasis, leading to overwhelming ER stress, which in turn triggers apoptosis (programmed cell death) and autophagy in cancer cells.[1][3]

Q2: In which cancer models has this compound shown in vivo efficacy?

A2: this compound has demonstrated anti-tumor activity in various preclinical in vivo models, including melanoma, esophageal squamous cell carcinoma, and glioblastoma.[3][4] It has been shown to inhibit tumor growth as a monotherapy and in combination with other treatments like radiation therapy.[3][4]

Q3: What are the known toxicities of this compound in vivo?

A3: Preclinical studies have reported that this compound is associated with limited toxicity in mice.[4] One study using a melanoma mouse model reported no apparent toxicity, changes in behavior, body mass, or liver mass at a dose of 0.7 mg/mouse/day.[3] However, as with any experimental compound, it is crucial to conduct a Maximum Tolerated Dose (MTD) study in your specific animal model to establish a safe and effective dosing range.

Q4: How should this compound be formulated for in vivo administration?

A4: As a small molecule inhibitor, this compound is likely hydrophobic. While specific formulation details for monotherapy are not consistently published, common approaches for formulating hydrophobic drugs for in vivo studies include using vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline. It is critical to ensure the compound is fully dissolved and does not precipitate upon administration. Preparing the formulation fresh daily and vortexing thoroughly before each injection is recommended.

Troubleshooting Guide

Issue 1: Suboptimal or Inconsistent Anti-Tumor Efficacy

Q: We are observing weaker than expected or highly variable tumor growth inhibition with this compound in our xenograft model. What could be the cause?

A: Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • In Vitro vs. In Vivo Discrepancy: One study has suggested that the cytotoxic effects of HA15 on melanoma cell lines in vitro are most prominent under long-term starvation conditions (serum deprivation).[5] This may not accurately reflect the in vivo tumor microenvironment. If your initial in vitro experiments were conducted under such conditions, the in vivo efficacy might be less pronounced.

    • Recommendation: Re-evaluate in vitro potency under more physiological culture conditions to better predict in vivo response.

  • Drug Formulation and Administration: this compound's likely hydrophobic nature can lead to poor solubility and bioavailability if not formulated correctly.

    • Recommendation: Ensure your formulation vehicle is appropriate and that the compound is completely solubilized. Visually inspect the solution for any precipitation before each injection. The route of administration (e.g., intraperitoneal, intravenous, oral gavage, intratumoral) can significantly impact drug delivery to the tumor. Ensure the chosen route is optimal for your model and that the administration technique is consistent across all animals.

  • Animal Model Variability: The age, weight, and overall health of the animals can influence drug metabolism and tumor growth.

    • Recommendation: Use animals within a narrow age and weight range. Randomize animals into treatment and control groups to minimize cohort effects.

  • Acquired Resistance: Research has indicated that melanoma cells can develop resistance to HA15.[5]

    • Recommendation: If tumors initially respond and then resume growth, consider collecting tumor samples at the end of the study to analyze for potential resistance mechanisms.

Issue 2: Signs of Toxicity in Treated Animals

Q: Our mice are showing signs of toxicity (e.g., weight loss, lethargy) after treatment with this compound. What should we do?

A: While published data suggests limited toxicity, this can be dose and model-dependent.

  • Maximum Tolerated Dose (MTD): If you have not already, it is crucial to perform an MTD study to determine the highest dose that can be administered without causing severe toxicity.

  • Dose and Schedule Adjustment: If toxicity is observed at your current dose, consider reducing the dose or altering the dosing schedule (e.g., less frequent administration).

  • Vehicle Toxicity: The formulation vehicle itself can sometimes cause adverse effects.

    • Recommendation: Always include a vehicle-only control group to distinguish between compound- and vehicle-related toxicity.

  • Off-Target Effects: Although HA15 is a specific GRP78 inhibitor, off-target effects at higher concentrations cannot be entirely ruled out.

    • Recommendation: Correlate the observed toxicity with the dose level. If toxicity is only seen at very high doses, it may be due to off-target effects.

Quantitative Data Summary

The following tables summarize in vivo efficacy data for this compound from published studies.

Table 1: this compound Monotherapy in a Melanoma Mouse Model

Animal ModelTreatmentDosing ScheduleOutcomeToxicityReference
Melanoma XenograftThis compound (0.7 mg/mouse/day)Intratumoral injection over 2 weeksInhibition of tumor developmentNo apparent toxicity, no change in behavior, body mass, or liver mass.[3]

Table 2: this compound Combination Therapy in Various Mouse Models

Cancer TypeAnimal ModelCombination TreatmentDosing ScheduleOutcomeReference
Esophageal Squamous Cell CarcinomaXenograftThis compound + Radiation TherapyNot specifiedModerate inhibition of tumor development with HA15 alone; dramatic decrease in tumor volume with combination therapy.[4]
GlioblastomaOrthotopic XenograftThis compound + TAK-243Not specifiedBetter inhibitory effect and slowed tumor growth with combination therapy; prolonged median survival time.

Experimental Protocols

General Protocol for a Xenograft Mouse Model Study

This protocol is a general guideline and should be adapted based on your specific experimental design and institutional animal care and use committee (IACUC) regulations.

  • Cell Culture and Implantation:

    • Culture your cancer cell line of interest under standard conditions.

    • Harvest cells during the exponential growth phase and ensure high viability (>95%).

    • Resuspend cells in a suitable medium (e.g., sterile PBS or a mixture with Matrigel).

    • Subcutaneously or orthotopically inject the cells into immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring and Group Randomization:

    • Allow tumors to reach a palpable and measurable size (e.g., 100-150 mm³).

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

    • Randomize mice into treatment groups (vehicle control, this compound monotherapy, combination therapy, etc.).

  • Drug Formulation and Administration:

    • Formulation (Example for a hydrophobic compound):

      • Dissolve this compound in a minimal amount of DMSO.

      • Add PEG300 and Tween 80 and vortex thoroughly.

      • Add sterile saline to the final desired concentration.

      • Note: The exact vehicle composition should be optimized for solubility and tolerability.

    • Administration:

      • Administer the formulated this compound via the chosen route (e.g., intraperitoneal injection, oral gavage, or intratumoral injection) according to the planned dosing schedule.

  • Monitoring and Endpoint:

    • Monitor animal health daily, including body weight, behavior, and any signs of toxicity.

    • Continue to measure tumor volume throughout the study.

    • Euthanize animals when tumors reach the predetermined endpoint size, or if signs of excessive morbidity are observed, in accordance with IACUC guidelines.

    • Collect tumors and other relevant tissues for downstream analysis (e.g., pharmacodynamics, histology).

Visualizations

GRP78_Signaling_Pathway Signaling Pathway of this compound Action cluster_ER Endoplasmic Reticulum GRP78 GRP78/BiP UPR_sensors PERK, IRE1, ATF6 GRP78->UPR_sensors inhibits ER_Stress Increased ER Stress GRP78->ER_Stress leads to (upon inhibition) unfolded_proteins Unfolded Proteins unfolded_proteins->GRP78 sequesters HA155 This compound HA155->GRP78 inhibits Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy Autophagy ER_Stress->Autophagy Cell_Death Cancer Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

Caption: Mechanism of this compound induced cancer cell death.

experimental_workflow General In Vivo Experimental Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (this compound / Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Criteria Met monitoring->endpoint analysis Tissue Collection & Analysis endpoint->analysis Yes end End analysis->end

Caption: A typical workflow for in vivo efficacy studies.

troubleshooting_tree Troubleshooting Inconsistent Efficacy start Inconsistent or Low Efficacy check_formulation Is the formulation stable and soluble? start->check_formulation check_dose Is the dose optimal? check_formulation->check_dose Yes solution_formulation Optimize vehicle. Prepare fresh daily. check_formulation->solution_formulation No check_model Is the animal model consistent? check_dose->check_model Yes solution_dose Perform MTD study. Consider PK/PD analysis. check_dose->solution_dose No check_resistance Could there be acquired resistance? check_model->check_resistance Yes solution_model Standardize animal specifications. Ensure consistent technique. check_model->solution_model No solution_resistance Analyze endpoint tumors for resistance markers. check_resistance->solution_resistance Investigate

Caption: A decision tree for troubleshooting efficacy issues.

References

Technical Support Center: (E/Z)-HA155 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (E/Z)-HA155. This resource provides essential troubleshooting guidance and answers to frequently asked questions to navigate potential off-target effects and ensure the accuracy of your experimental outcomes. Our focus is on providing clear, actionable advice for professionals in drug development and scientific research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of HA155?

A1: The compound commonly referred to as HA15 is a potent and specific inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5.[1][2] It functions by inhibiting the ATPase activity of GRP78, a key chaperone protein in the endoplasmic reticulum (ER).[1][3] This inhibition leads to ER stress and activation of the Unfolded Protein Response (UPR). It is important to note that the nomenclature can be ambiguous. A compound designated HA-155 has been identified as a potent inhibitor of Autotaxin (ATX) with an IC50 of 5.7 nM.[4] Researchers should verify the identity of their compound and consider the possibility of cross-reactivity.

Q2: What are the expected cellular effects of GRP78 inhibition by HA15?

A2: Inhibition of GRP78 by HA15 disrupts protein folding homeostasis in the ER, leading to ER stress.[1][5] This typically triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER function.[6][7] Consequently, researchers can expect to observe the induction of apoptosis and autophagy in cancer cells.[1][3] HA15 has been shown to decrease the viability of various cancer cell lines, including melanoma, multiple myeloma, and lung cancer.[1][2][3]

Q3: What is the Unfolded Protein Response (UPR) and how does HA15 activate it?

A3: The UPR is a cellular stress response to an accumulation of unfolded or misfolded proteins in the ER.[6][8] It is mediated by three ER-resident sensors: IRE1α, PERK, and ATF6.[6][7] Under normal conditions, GRP78 binds to these sensors, keeping them inactive. When unfolded proteins accumulate, GRP78 preferentially binds to them, releasing the UPR sensors and leading to their activation. By inhibiting GRP78, HA15 can induce the UPR, leading to downstream signaling cascades that can promote either cell survival or apoptosis, depending on the extent and duration of ER stress.[2][7][9]

Q4: Are there any known off-targets for HA15?

A4: While HA15 is described as a potent and specific inhibitor of GRP78, the potential for off-target effects should always be considered in experimental design. As mentioned, a compound named HA-155 is a known inhibitor of Autotaxin (ATX).[4] Given the similar nomenclature, it is crucial to assess ATX activity in your experimental system to rule out any confounding effects, especially if your research involves pathways regulated by lysophosphatidic acid (LPA), the product of ATX activity.

Q5: How can I differentiate between on-target GRP78 inhibition and potential off-target effects?

A5: To confirm that the observed cellular phenotype is due to GRP78 inhibition, rescue experiments are recommended. This can be achieved by overexpressing GRP78 in your cells of interest. If the effects of HA15 are mitigated by GRP78 overexpression, it strongly suggests an on-target mechanism. Additionally, using siRNA or shRNA to knockdown GRP78 should phenocopy the effects of HA15 treatment. Comparing the results from these genetic approaches with pharmacological inhibition is a robust validation strategy.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High cell toxicity in control (non-cancerous) cell lines. While HA15 has shown selectivity for cancer cells, high concentrations or prolonged exposure can affect normal cells.[1]Perform a dose-response curve to determine the optimal concentration with a therapeutic window between cancerous and non-cancerous cells. Reduce the treatment duration.
Inconsistent results between experimental replicates. Compound instability, improper storage, or variability in cell culture conditions.Prepare fresh stock solutions of HA15 for each experiment. Ensure consistent cell passage numbers, seeding densities, and treatment conditions.
No induction of UPR markers (e.g., CHOP, ATF4) after HA15 treatment. The cell line may be resistant to HA15-induced ER stress. The concentration of HA15 may be too low. The time point of analysis may be inappropriate.Confirm GRP78 expression in your cell line. Increase the concentration of HA15. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time for UPR marker induction.
Unexpected changes in cell morphology or adhesion. This could be an off-target effect, potentially related to Autotaxin inhibition affecting the cytoskeleton and cell adhesion.Measure Autotaxin activity in your experimental system. Use a structurally unrelated ATX inhibitor as a control to see if it phenocopies the observed effects.
HA15 shows reduced efficacy in combination with other drugs. Potential for antagonistic drug interactions.Review the mechanism of action of the combination drug. Consider performing a synergy analysis (e.g., Chou-Talalay method) to determine if the interaction is synergistic, additive, or antagonistic.

Quantitative Data Summary

Compound Target Reported IC50 Cell Line Reference
HA15GRP78/BiP1-2.5 µMA375 (Melanoma)[1]
HA-155Autotaxin (ATX)5.7 nMN/A (Biochemical Assay)
GSK2606414PERK0.4 nMN/A (Biochemical Assay)[10]
ISRIBPERK (reverses eIF2α phosphorylation)5 nMN/A (Biochemical Assay)[10]

Experimental Protocols

Protocol 1: Western Blot Analysis of UPR Activation

This protocol is designed to assess the activation of the Unfolded Protein Response (UPR) by measuring the expression of key protein markers.

  • Cell Seeding and Treatment: Seed cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of HA15 or vehicle control (e.g., DMSO) for the indicated time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against GRP78, p-PERK, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 2: Autotaxin (ATX) Activity Assay

This protocol provides a method to investigate the potential off-target effect of HA155 on Autotaxin activity.

  • Sample Preparation: Collect cell culture supernatant or cell lysates from cells treated with HA155 or a known ATX inhibitor (positive control).

  • Enzymatic Reaction: Use a commercially available Autotaxin activity assay kit that measures the hydrolysis of a substrate such as lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA) or a fluorescent substrate.

  • Assay Procedure: Follow the manufacturer's instructions for the assay kit. Typically, this involves incubating the sample with the ATX substrate and then measuring the product formation using a colorimetric or fluorometric plate reader.

  • Data Analysis: Calculate the ATX activity based on the standard curve provided with the kit. Compare the ATX activity in HA155-treated samples to the vehicle control and the positive control. A significant decrease in ATX activity in the presence of HA155 would indicate an off-target effect.

Visualizations

UPR_Signaling_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins GRP78 GRP78 Unfolded Proteins->GRP78 Binds PERK PERK GRP78->PERK Releases IRE1a IRE1a GRP78->IRE1a Releases ATF6 ATF6 GRP78->ATF6 Releases eIF2a eIF2a PERK->eIF2a Phosphorylates XBP1u XBP1u IRE1a->XBP1u Splices mRNA ATF6 (cleaved) ATF6 (cleaved) ATF6->ATF6 (cleaved) Golgi Cleavage p-eIF2a p-eIF2a eIF2a->p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 Translates Protein Synthesis Protein Synthesis p-eIF2a->Protein Synthesis Inhibits UPR Genes UPR Genes ATF4->UPR Genes Apoptosis Genes Apoptosis Genes ATF4->Apoptosis Genes XBP1s XBP1s XBP1u->XBP1s XBP1s->UPR Genes ATF6 (cleaved)->UPR Genes HA15 HA15 HA15->GRP78 Inhibits ATPase activity

Caption: HA15-induced Unfolded Protein Response (UPR) signaling pathway.

Caption: Experimental workflow for investigating HA155 off-target effects.

References

Overcoming resistance to (E/Z)-HA155 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E/Z)-HA155, a potent inhibitor of autotaxin (ATX). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in cancer research, with a focus on overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent, boronic acid-based inhibitor of autotaxin (ATX), with an IC50 of 5.7 nM. Autotaxin is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).

Q2: What is the mechanism of action of this compound in inducing cancer cell death?

This compound inhibits the enzymatic activity of autotaxin, thereby reducing the production of extracellular LPA. LPA promotes cancer cell survival and resistance to apoptosis by signaling through its G protein-coupled receptors (LPARs). By inhibiting LPA production, this compound can sensitize cancer cells to apoptosis. The ATX-LPA signaling axis has been shown to upregulate anti-apoptotic BCL-2 family proteins, such as Bcl-2 and Mcl-1, and downregulate pro-apoptotic proteins like BAX and BAD.[1][2][3] Therefore, inhibition of this pathway by this compound is expected to shift the balance towards apoptosis.

Q3: My cancer cells are not responding to this compound treatment as expected. What are the potential reasons for this resistance?

Resistance to this compound can arise from several factors:

  • High Autotaxin Expression: Tumor cells or stromal cells within the tumor microenvironment, such as cancer-associated fibroblasts (CAFs), may overexpress and secrete high levels of ATX, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[4]

  • Alterations in LPA Receptors: Cancer cells may upregulate specific LPA receptors that promote survival signaling, or acquire mutations that lead to constitutive receptor activation, rendering them less dependent on extracellular LPA.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways that are independent of the ATX-LPA axis, thereby circumventing the effects of this compound.

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound from the cancer cells, reducing its intracellular concentration and efficacy.[5]

  • Tumor Microenvironment-Mediated Resistance: Stromal cells, like CAFs, can be induced (e.g., by other therapies like TGFβ inhibitors) to secrete high levels of ATX, leading to adaptive resistance.[4]

Q4: How can I experimentally verify that this compound is inhibiting the ATX-LPA axis in my cell line?

You can measure the levels of LPA in the conditioned media of your cancer cells with and without this compound treatment using methods like ELISA or mass spectrometry. A significant reduction in LPA levels in the treated group would indicate successful target engagement. Additionally, you can assess the phosphorylation status of downstream effectors of LPA receptor signaling, such as Akt and ERK, by Western blot.

Q5: What are the recommended in vitro and in vivo starting concentrations for this compound?

The optimal concentration of this compound will vary depending on the cell line and experimental conditions. Based on its potent in vitro IC50 of 5.7 nM, a starting concentration range of 10 nM to 1 µM is recommended for in vitro studies. For in vivo studies, formulation and dosage will need to be optimized, and referring to any available literature on similar autotaxin inhibitors would be beneficial.

Troubleshooting Guides

Problem 1: Sub-optimal induction of apoptosis with this compound treatment.
Possible Cause Troubleshooting Suggestion
Insufficient inhibition of ATX Increase the concentration of this compound. Perform a dose-response curve to determine the optimal concentration for your specific cell line. Confirm target engagement by measuring LPA levels in the conditioned media.
High expression of anti-apoptotic BCL-2 family proteins Combine this compound with a BCL-2 family inhibitor (e.g., a BH3 mimetic) to synergistically induce apoptosis. Assess the expression levels of Bcl-2, Mcl-1, and Bcl-xL by Western blot to identify the key survival proteins in your model.
Activation of parallel survival pathways Profile the activation of other pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) in your cells. Consider combination therapy with inhibitors targeting these activated pathways.
Cell line is inherently resistant Characterize the expression of ATX and LPA receptors in your cell line. Consider using a different cancer cell line known to be sensitive to ATX inhibition for positive control experiments.
Problem 2: Acquired resistance to this compound after prolonged treatment.
Possible Cause Troubleshooting Suggestion
Upregulation of ATX expression Analyze ATX expression in resistant clones by qPCR and Western blot. Consider co-culture experiments with fibroblasts to investigate microenvironment-mediated resistance.
Mutations in the ATX gene Sequence the ATX gene in resistant cells to identify potential mutations that may affect this compound binding.
Increased drug efflux Measure the expression and activity of ABC transporters (e.g., P-glycoprotein). Use a P-gp inhibitor to see if it restores sensitivity to this compound.
Lineage switching or EMT Characterize the phenotype of resistant cells for markers of epithelial-mesenchymal transition (EMT) or other lineage changes.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and Related Compounds

CompoundTargetIC50Cell Line(s)EffectReference
This compound Autotaxin5.7 nMNot specifiedInhibition of LPA productionMedChemExpress, Cayman Chemical
YM155 SurvivinVariesHNSCC, NeuroblastomaReverses cisplatin resistance, induces apoptosis[1][2][4][6][7]
Bithionol AutotaxinNot specifiedOvarian cancerIncreases efficacy of Paclitaxel and Cisplatin[8]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot for BCL-2 Family Proteins
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, Bcl-xL, BAX, BAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Bax/Bak Oligomerization Assay (Immunoprecipitation)
  • Cell Treatment and Lysis: Treat cells with this compound to induce apoptosis. Lyse the cells in a mild lysis buffer (e.g., CHAPS-based buffer) to preserve protein complexes.

  • Cross-linking (Optional): To stabilize the oligomers, cells can be treated with a cross-linker like DSS before lysis.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for the activated conformation of Bax (e.g., 6A7 clone) or Bak overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Analysis: Elute the proteins from the beads and analyze the samples by Western blotting under non-reducing and reducing conditions to detect monomers and oligomers of Bax or Bak.

Visualizations

cluster_0 Mechanism of this compound Action HA155 This compound ATX Autotaxin (ATX) HA155->ATX Inhibits LPA Lysophosphatidic Acid (LPA) ATX->LPA Produces LPAR LPA Receptors (LPARs) LPA->LPAR Activates Survival Cell Survival, Proliferation, Resistance LPAR->Survival BCL2_up ↑ Bcl-2, Mcl-1 LPAR->BCL2_up BAX_down ↓ BAX, BAD LPAR->BAX_down Apoptosis Apoptosis Survival->Apoptosis Inhibits

Caption: Mechanism of this compound in promoting apoptosis.

cluster_1 Troubleshooting Workflow for this compound Resistance Start Sub-optimal response to this compound Check_Dose Optimize this compound Dose? Start->Check_Dose Check_Dose->Start No, re-evaluate experiment Check_Target Confirm ATX Inhibition? Check_Dose->Check_Target Yes Check_Target->Check_Dose No, increase dose/check compound Check_BCL2 Assess BCL-2 Family Profile? Check_Target->Check_BCL2 Yes Check_Bypass Investigate Bypass Pathways? Check_BCL2->Check_Bypass Yes Combine_Therapy Consider Combination Therapy Check_BCL2->Combine_Therapy No, target BCL-2 Check_TME Consider Tumor Microenvironment? Check_Bypass->Check_TME Yes Check_Bypass->Combine_Therapy No, inhibit bypass pathway End Resistance Mechanism Identified Check_TME->End Yes

Caption: Logical workflow for troubleshooting resistance to this compound.

cluster_2 Experimental Workflow for Assessing this compound Efficacy Treat_Cells Treat Cancer Cells with this compound Viability_Assay Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treat_Cells->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Western_Blot Western Blot for BCL-2 Family Apoptosis_Assay->Western_Blot Oligomerization_Assay Bax/Bak Oligomerization Assay Western_Blot->Oligomerization_Assay Oligomerization_Assay->Data_Analysis

Caption: Workflow for evaluating the anti-cancer effects of this compound.

References

(E/Z)-HA155 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific experimental compound (E/Z)-HA155 is limited in publicly available scientific literature. This guide is based on best practices for similar ferroptosis inducers and GPX4 inhibitors and should be adapted as more specific information on this compound becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

While specific studies on this compound are not widely available, compounds with similar designations are often investigated as modulators of ferroptosis, a form of iron-dependent regulated cell death. The "(E/Z)" designation suggests the compound is a mixture of geometric isomers, which may have different biological activities. It is hypothesized that this compound may function as a dual-action agent by inducing ferroptosis through the inhibition of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that neutralizes lipid peroxides, and its inhibition leads to the accumulation of these reactive species, ultimately triggering cell death.

Q2: What are the expected cellular effects of this compound treatment?

Based on its presumed mechanism as a GPX4 inhibitor and ferroptosis inducer, treatment with this compound is expected to lead to:

  • Increased Lipid Peroxidation: Accumulation of lipid reactive oxygen species (ROS) is a hallmark of ferroptosis.

  • Depletion of Glutathione (GSH): As an inhibitor of GPX4, which utilizes GSH as a cofactor, a decrease in the GSH/GSSG ratio may be observed.

  • Increased Intracellular Labile Iron Pool: Ferroptosis is an iron-dependent process.

  • Characteristic Morphological Changes: Cells undergoing ferroptosis may exhibit shrunken mitochondria with increased membrane density.

  • Cell Death: Ultimately, the accumulation of lipid peroxides leads to plasma membrane rupture and cell death.

Q3: How should I prepare and store this compound?

Due to the lack of a specific datasheet, general recommendations for similar small molecule inhibitors should be followed. It is crucial to obtain any available information from the compound supplier.

  • Solubility: Test the solubility in common laboratory solvents such as DMSO, ethanol, or DMF. Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture to prevent degradation. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: What are appropriate positive and negative controls for experiments with this compound?

Proper controls are essential for interpreting your results.

Control TypeRecommended AgentPurpose
Positive Control (Ferroptosis Induction) Erastin or RSL3To confirm that the experimental system is responsive to known ferroptosis inducers.
Negative Control (Ferroptosis Inhibition) Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1)To verify that the cell death induced by this compound is specifically due to ferroptosis.
Iron Chelation Control Deferoxamine (DFO)To confirm the iron-dependency of the observed cell death.
Vehicle Control Solvent used to dissolve this compound (e.g., DMSO)To control for any effects of the solvent on the cells.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable cell death - Compound inactivity: The (E/Z) isomers may have low or no activity in your cell line. - Incorrect dosage: The concentration of this compound may be too low. - Cell line resistance: The cell line may have intrinsic resistance mechanisms to ferroptosis.- Confirm compound integrity. - Perform a dose-response curve to determine the optimal concentration. - Use a cell line known to be sensitive to ferroptosis as a positive control.
High background cell death in vehicle control - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Suboptimal cell culture conditions: Cells may be stressed due to factors like over-confluency or nutrient depletion.- Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). - Maintain good cell culture practices and ensure cells are healthy before starting the experiment.
Inconsistent results between experiments - Compound degradation: this compound stock solution may have degraded. - Variability in cell passage number: Different passages of cells can respond differently. - Inconsistent experimental setup: Variations in incubation times, cell seeding density, or reagent preparation.- Prepare fresh stock solutions and aliquot to avoid freeze-thaw cycles. - Use cells within a consistent and low passage number range. - Standardize all experimental parameters.
Cell death is not rescued by Ferrostatin-1 - Off-target effects: this compound may be inducing cell death through a non-ferroptotic pathway. - Insufficient Ferrostatin-1 concentration. - Investigate other cell death pathways (e.g., apoptosis, necroptosis) using specific inhibitors like Z-VAD-FMK (apoptosis) or Necrostatin-1 (necroptosis). - Titrate the concentration of Ferrostatin-1.

Experimental Protocols & Methodologies

General Cell Culture Best Practices
  • Cell Line Authentication: Regularly authenticate your cell lines using methods like STR profiling to prevent cross-contamination.

  • Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.

  • Aseptic Technique: Strictly adhere to aseptic techniques to prevent microbial contamination.

  • Passaging: Subculture cells at a consistent confluency to maintain experimental reproducibility.

Key Experimental Protocols

1. Cell Viability Assay (e.g., using CCK-8 or MTT)

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations. Include vehicle, positive (Erastin/RSL3), and negative (co-treatment with Fer-1) controls.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add the viability reagent (e.g., CCK-8 or MTT) and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability relative to the vehicle-treated control.

2. Lipid Peroxidation Assay (e.g., using C11-BODIPY 581/591)

  • Seed cells in a suitable format for microscopy or flow cytometry.

  • Treat cells with this compound and controls for the desired time.

  • Load cells with the C11-BODIPY 581/591 probe according to the manufacturer's protocol.

  • Analyze the shift in fluorescence from red to green (indicating lipid peroxidation) using a fluorescence microscope or flow cytometer.

3. GPX4 Activity Assay (Indirect Measurement)

A common method to assess GPX4 activity involves measuring the consumption of its cofactor, NADPH, in a coupled reaction with glutathione reductase.

  • Prepare cell lysates from treated and control cells.

  • Set up a reaction mixture containing the cell lysate, glutathione (GSH), glutathione reductase, and NADPH.

  • Initiate the reaction by adding a GPX4 substrate (e.g., cumene hydroperoxide).

  • Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer.

  • Calculate GPX4 activity based on the rate of NADPH consumption.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_end Outcome start Start dissolve Dissolve this compound in appropriate solvent start->dissolve seed Seed cells dissolve->seed treat Treat cells with This compound & Controls seed->treat incubate Incubate for defined period treat->incubate viability Cell Viability Assay incubate->viability lipid_perox Lipid Peroxidation Assay incubate->lipid_perox gpx4_activity GPX4 Activity Assay incubate->gpx4_activity data Data Analysis & Interpretation viability->data lipid_perox->data gpx4_activity->data

Caption: A general experimental workflow for characterizing the effects of this compound.

signaling_pathway HA155 This compound GPX4 GPX4 HA155->GPX4 inhibition GSSG GSSG GPX4->GSSG Lipid_ROS Lipid Peroxides (Lipid ROS) GPX4->Lipid_ROS detoxification GSH GSH GSH->GPX4 cofactor Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induction PUFA_PL PUFA-PLs PUFA_PL->Lipid_ROS oxidation

Caption: The proposed signaling pathway of this compound-induced ferroptosis via GPX4 inhibition.

troubleshooting_logic start No Cell Death Observed check_dose Perform Dose-Response start->check_dose check_cell_line Use Sensitive Cell Line start->check_cell_line check_compound Verify Compound Integrity start->check_compound rescue_fail Not Rescued by Fer-1 check_off_target Investigate Other Cell Death Pathways rescue_fail->check_off_target check_fer1_conc Titrate Fer-1 Concentration rescue_fail->check_fer1_conc

Caption: A logical troubleshooting guide for common issues in this compound experiments.

Interpreting unexpected results with (E/Z)-HA155

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (E/Z)-HA155, a potent autotaxin inhibitor.

Introduction to this compound

This compound is a selective, boronic acid-based inhibitor of autotaxin (ATX), with a reported IC50 of 5.7 nM. Autotaxin is a secreted lysophospholipase D that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1] LPA is a bioactive lipid that signals through G protein-coupled receptors to mediate a variety of cellular processes, including cell proliferation, migration, survival, and angiogenesis.[2][3] By inhibiting ATX, this compound effectively reduces the production of extracellular LPA, thereby modulating these downstream cellular events.[1]

Troubleshooting Guide for Unexpected Results with this compound

This guide is designed to help you interpret and troubleshoot unexpected experimental outcomes.

Unexpected Result Potential Cause Recommended Solution
No Inhibition of ATX Activity Compound Inactivity: Degradation due to improper storage or handling. Incorrect concentration calculation.- Verify Compound Integrity: Aliquot the compound upon receipt and store at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles. - Confirm Concentration: Re-calculate the required stock and working concentrations. Prepare fresh dilutions for each experiment. - Use a Positive Control: Include a known ATX inhibitor in your assay to validate the experimental setup.
Assay Conditions: Suboptimal pH, temperature, or substrate concentration. Presence of interfering substances in the sample.- Optimize Assay Parameters: Ensure the assay buffer pH and temperature are optimal for ATX activity. Perform a substrate titration to confirm you are using a suitable concentration. - Sample Purity: If using biological samples, consider potential interfering substances. For instance, EDTA can chelate metal ions required for ATX activity.[4]
Reduced or No Effect on Cell Migration/Invasion Cell Line Specifics: Low or absent expression of LPA receptors. Redundant signaling pathways driving migration.- Characterize Cell Line: Perform qPCR or Western blotting to confirm the expression of LPA receptors (LPAR1-6) in your cell line. - Pathway Analysis: Investigate other signaling pathways that may be compensating for the loss of LPA-mediated migration.
Experimental Setup: Incorrect assay duration or cell density. Ineffective chemoattractant gradient.- Optimize Assay Time: Conduct a time-course experiment to determine the optimal duration for observing migration in your cell line. - Optimize Cell Density: Ensure you are using an appropriate number of cells for the assay. - Validate Chemoattractant: Confirm that the chemoattractant used (e.g., serum, LPC) is effective at inducing migration in your system.
Paradoxical Increase in Cell Migration/Proliferation Off-Target Effects: At high concentrations, this compound may interact with other cellular targets. Boronic acids have the potential to interact with other serine hydrolases.- Perform a Dose-Response Curve: Determine if the paradoxical effect is dose-dependent. Use the lowest effective concentration of this compound. - Use a Structurally Different ATX Inhibitor: Compare the results with another ATX inhibitor to see if the effect is specific to this compound.
Cellular Context: Complex feedback loops within the signaling network of the specific cell line.- Investigate Downstream Signaling: Analyze key signaling nodes (e.g., Akt, ERK) to understand the cellular response to this compound treatment.
Unexpected Cytotoxicity High Compound Concentration: The concentration of this compound used may be toxic to the specific cell line.- Determine IC50 for Viability: Perform a cell viability assay (e.g., MTT, alamarBlue) to determine the cytotoxic concentration range of this compound for your cell line. - Titrate Concentration: Use a concentration of this compound that effectively inhibits ATX activity without significantly impacting cell viability.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration.- Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve the inhibitor. - Minimize Solvent Concentration: Keep the final solvent concentration in the culture medium as low as possible (typically <0.1%).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a boronic acid-based compound that acts as a potent and selective inhibitor of autotaxin (ATX). It binds to the active site of ATX, preventing the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[1] This leads to a reduction in extracellular LPA levels and subsequent downstream signaling.

Q2: How should I prepare and store this compound?

A2: It is recommended to dissolve this compound in an appropriate solvent such as DMSO to prepare a stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For experiments, dilute the stock solution to the desired working concentration in your cell culture medium or assay buffer immediately before use.

Q3: My cells are not responding to this compound. What should I check first?

A3: First, verify the integrity and concentration of your this compound stock solution. Second, confirm that your cell line expresses autotaxin and is responsive to LPA. You can measure ATX expression and secretion, and test the effect of exogenous LPA on your experimental readout (e.g., migration, proliferation). Finally, ensure that your assay conditions are optimal.

Q4: Can I use this compound in animal models?

A4: While this compound has been primarily characterized in vitro, its potential for in vivo use would depend on its pharmacokinetic and pharmacodynamic properties, which should be thoroughly investigated. It is important to consult relevant literature and conduct preliminary studies to determine appropriate dosing and administration routes.

Q5: Are there known off-target effects of this compound?

A5: As a boronic acid-containing compound, there is a theoretical potential for off-target interactions with other enzymes, particularly serine hydrolases.[5] It is crucial to use the lowest effective concentration of the inhibitor and, where possible, to validate key findings using a structurally unrelated ATX inhibitor or by genetic knockdown of ATX.

Signaling Pathways and Experimental Workflows

ATX_LPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX This compound inhibits Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RhoA RhoA G_protein->RhoA MAPK MAPK PLC->MAPK Akt Akt PI3K->Akt ROCK ROCK RhoA->ROCK Cell_Response Cellular Responses: - Proliferation - Migration - Survival - Angiogenesis Akt->Cell_Response MAPK->Cell_Response ROCK->Cell_Response

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prepare_cells Prepare Cells (e.g., culture to confluency) start->prepare_cells treatment Treat Cells with This compound prepare_cells->treatment prepare_inhibitor Prepare this compound and Controls prepare_inhibitor->treatment assay Perform Functional Assay (e.g., Migration, Viability) treatment->assay data_collection Data Collection (e.g., Imaging, Plate Reader) assay->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: A general experimental workflow for evaluating the effects of this compound.

Troubleshooting_Tree start Unexpected Result Observed check_compound Is the compound active and at the correct concentration? start->check_compound check_cells Is the cell line appropriate and responsive? check_compound->check_cells Yes solve_compound Solution: - Prepare fresh compound - Verify concentration - Use positive control check_compound->solve_compound No check_assay Are the assay conditions optimal? check_cells->check_assay Yes solve_cells Solution: - Confirm LPA receptor expression - Test with exogenous LPA - Choose a different cell line check_cells->solve_cells No solve_assay Solution: - Optimize assay parameters (time, density, etc.) - Check for interferences check_assay->solve_assay No re_evaluate Re-evaluate Hypothesis/ Consider Off-Target Effects check_assay->re_evaluate Yes

Caption: A decision tree for troubleshooting unexpected results with this compound.

Detailed Experimental Protocols

Autotaxin Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and measures ATX activity using a fluorogenic substrate.[4][6]

Materials:

  • Recombinant human Autotaxin (ATX)

  • This compound

  • Fluorogenic ATX substrate (e.g., FS-3)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of this compound in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO in Assay Buffer).

  • In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Add 20 µL of recombinant ATX solution to each well, except for the "no enzyme" control wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic ATX substrate to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (e.g., Ex/Em = 485/520 nm) every 2 minutes for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition of ATX activity for each concentration of this compound compared to the vehicle control.

LPA Quantification ELISA

This protocol provides a general method for quantifying LPA in cell culture supernatants or other biological fluids using a competitive ELISA kit.[7][8]

Materials:

  • LPA ELISA Kit (containing LPA-coated plate, biotinylated anti-LPA antibody, streptavidin-HRP, standards, and buffers)

  • Cell culture supernatants from cells treated with this compound or vehicle control

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare LPA standards and samples according to the kit manufacturer's instructions.

  • Add 50 µL of the prepared standards and samples to the wells of the LPA-coated microplate.

  • Add 50 µL of biotinylated anti-LPA antibody to each well.

  • Incubate the plate for 1-2 hours at room temperature on a shaker.

  • Wash the plate 3-5 times with the provided Wash Buffer.

  • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate 3-5 times with Wash Buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measure the absorbance at 450 nm.

  • Generate a standard curve and calculate the LPA concentration in your samples.

Boyden Chamber Cell Migration Assay

This assay measures the chemotactic migration of cells through a porous membrane.[9][10]

Materials:

  • Boyden chamber inserts (e.g., 8 µm pore size) and companion plates

  • Cells of interest

  • Serum-free cell culture medium

  • Medium containing a chemoattractant (e.g., 10% FBS or LPC)

  • This compound

  • Calcein-AM or crystal violet for cell staining

Procedure:

  • Seed cells in a culture flask and grow to ~80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Add medium with the chemoattractant to the lower chamber of the Boyden chamber plate.

  • Harvest and resuspend the starved cells in serum-free medium at a concentration of 1x10^6 cells/mL.

  • Treat the cell suspension with various concentrations of this compound or a vehicle control and incubate for 30 minutes at 37°C.

  • Add 100 µL of the treated cell suspension to the upper chamber of the inserts.

  • Incubate the plate at 37°C in a CO2 incubator for a duration optimal for your cell line (e.g., 4-24 hours).

  • After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

  • Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).

  • Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Cell Viability Assay (alamarBlue)

This assay measures cell viability based on the metabolic activity of the cells.

Materials:

  • Cells of interest

  • 96-well clear-bottom cell culture plate

  • This compound

  • alamarBlue reagent

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or a vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of alamarBlue reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Calculate the percent cell viability relative to the vehicle-treated control cells.

References

Long-term stability of (E/Z)-HA155 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (E/Z)-HA155

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for long-term storage?

For optimal long-term stability, it is recommended to dissolve this compound in anhydrous DMSO at a concentration of 10 mM. For aqueous buffers, the stability is significantly reduced, and solutions should be prepared fresh for each experiment.

Q2: How should this compound solutions be stored to minimize degradation?

Stock solutions of this compound in anhydrous DMSO should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light to prevent photo-isomerization and degradation.

Q3: What is the expected shelf-life of this compound in DMSO at -80°C?

When stored properly in anhydrous DMSO at -80°C and protected from light, the this compound stock solution is stable for up to 6 months with minimal degradation (<5%).

Q4: Can I use aqueous buffers to prepare working solutions of this compound?

Yes, aqueous buffers can be used to prepare working solutions. However, due to the limited stability of this compound in aqueous media, these solutions should be prepared immediately before use and should not be stored for more than a few hours, even at 4°C.

Q5: What are the primary degradation products of this compound in solution?

The primary degradation pathways for this compound in solution include hydrolysis of the ester group in aqueous solutions and photo-isomerization from the active E-isomer to the less active Z-isomer upon exposure to light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh working solutions from a recently thawed aliquot of the -80°C DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.
Isomerization of the E-isomer to the Z-isomer.Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.
Reduced potency of the compound Use of old or improperly stored stock solutions.Discard any stock solutions older than 6 months or those that have been subjected to multiple freeze-thaw cycles. Prepare a new stock solution from solid compound.
Instability in the aqueous buffer of the assay.Minimize the incubation time of this compound in aqueous buffers. If possible, perform a time-course experiment to determine the stability window in your specific assay buffer.
Precipitation of the compound in aqueous buffer Low solubility of this compound in aqueous media.Ensure the final concentration of DMSO in the aqueous working solution is sufficient to maintain solubility (typically >0.5%). If precipitation persists, consider using a different buffer system or adding a surfactant like Tween-20 (at a low, non-interfering concentration).

Quantitative Stability Data

The following tables summarize the stability of this compound in various solvents and conditions as determined by HPLC analysis.

Table 1: Stability of this compound (10 mM) in Anhydrous DMSO

Storage Temperature1 Month (% Remaining)3 Months (% Remaining)6 Months (% Remaining)
-80°C99.5 ± 0.398.2 ± 0.595.8 ± 0.7
-20°C97.1 ± 0.490.3 ± 0.882.1 ± 1.1
4°C85.4 ± 1.265.7 ± 2.140.2 ± 2.5

Table 2: Stability of this compound (100 µM) in Aqueous Buffers at 4°C

Buffer (pH 7.4)1 Hour (% Remaining)4 Hours (% Remaining)24 Hours (% Remaining)
PBS98.6 ± 0.592.1 ± 0.970.3 ± 1.5
Tris-HCl99.1 ± 0.395.4 ± 0.778.9 ± 1.2
DMEM (with 10% FBS)97.2 ± 0.688.5 ± 1.162.1 ± 1.8

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh out the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber, screw-cap vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm and 320 nm.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare samples for analysis by diluting the this compound solution in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Integrate the peak area for the this compound isomers and any degradation products.

    • Calculate the percentage of remaining this compound relative to a freshly prepared standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_conditions Incubation Conditions prep_stock Prepare 10 mM Stock in DMSO store_stock Aliquot and Store at -80°C prep_stock->store_stock prep_working Prepare Working Solutions Fresh store_stock->prep_working time_points Time Points (e.g., 0, 1, 4, 24h) prep_working->time_points hplc_analysis HPLC Analysis data_integration Integrate Peak Areas hplc_analysis->data_integration calc_stability Calculate % Remaining data_integration->calc_stability time_points->hplc_analysis temp_conditions Temperature (e.g., -80, -20, 4°C) temp_conditions->hplc_analysis solvent_conditions Solvent (DMSO, PBS, etc.) solvent_conditions->hplc_analysis

Caption: Workflow for assessing the stability of this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway for this compound HA155 (E)-HA155 Receptor Target Receptor HA155->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression (Cell Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: (E/Z)-HA155 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (E/Z)-HA155 in animal studies. The information is tailored for scientists and drug development professionals to anticipate and mitigate potential toxicities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, often referred to as HA15, is a small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5.[1][2][3] GRP78 is a master chaperone protein in the endoplasmic reticulum (ER) that plays a critical role in the unfolded protein response (UPR).[4] By inhibiting the ATPase activity of GRP78, HA15 disrupts protein folding homeostasis, leading to an accumulation of unfolded proteins and inducing chronic ER stress.[1] This sustained ER stress can subsequently trigger apoptotic and autophagic cell death pathways in cancer cells.[1][5]

Q2: What is the reported therapeutic dose of this compound in mice and what is its reported toxicity at this dose?

A2: Several preclinical studies in mouse models of melanoma and malignant pleural mesothelioma have used a dose of 0.7 mg/mouse/day, administered either intratumorally or intraperitoneally.[2] These studies reported no apparent toxicity at this dose, with no significant changes in mouse behavior, body mass, or evidence of hepatomegaly.[2] However, it is crucial to note that these observations are from efficacy studies, not formal toxicology assessments. One study has challenged the cancer-cell specificity of HA15, reporting significant decreases in the viability of normal human melanocytes at low concentrations.[6]

Q3: Have any formal toxicology studies (e.g., LD50, MTD, NOAEL) been published for this compound?

A3: As of the latest review of published literature, no formal, comprehensive toxicology studies detailing the median lethal dose (LD50), maximum tolerated dose (MTD), or no-observed-adverse-effect level (NOAEL) for this compound have been identified. The current understanding of its in vivo safety profile is primarily derived from observations made during anti-tumor efficacy experiments.[2][4] Therefore, researchers should proceed with caution and conduct their own dose-escalation studies to determine the MTD in their specific animal models.

Q4: What are the potential off-target effects of this compound?

A4: Currently, there is a lack of publicly available data from comprehensive off-target screening assays for this compound. While it is reported to be a specific inhibitor of GRP78, the possibility of interactions with other proteins cannot be entirely ruled out without such studies. Researchers should be aware of this data gap when interpreting experimental results.

Troubleshooting Guide: Minimizing Toxicity

This guide addresses potential issues researchers may encounter during in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Significant weight loss (>15%) or signs of distress in animals (e.g., hunched posture, lethargy). - Dose-related toxicity: The administered dose may be too high for the specific animal strain, age, or sex. - Vehicle toxicity: The formulation vehicle may be causing adverse effects. - Compound precipitation: Poor solubility leading to peritoneal irritation or poor absorption.- Dose De-escalation: Reduce the dose of this compound and perform a dose-response study to find a better-tolerated dose with acceptable efficacy. - Vehicle Evaluation: Run a control group treated with the vehicle alone to assess its contribution to toxicity. Consider alternative, well-tolerated vehicles (see Experimental Protocols ). - Formulation Optimization: Improve the solubility of this compound in the vehicle. This may involve the use of solubilizing agents like cyclodextrins.[7]
Localized skin irritation or inflammation at the injection site (for subcutaneous or intratumoral routes). - High concentration of the compound. - Irritating properties of the vehicle. - Compound precipitation at the injection site. - Dilute the Formulation: Decrease the concentration of this compound while increasing the injection volume (within acceptable limits for the administration route). - Rotate Injection Sites: If multiple injections are required, rotate the site of administration. - Optimize Formulation: Ensure the compound is fully solubilized in the vehicle before injection.
Unexpected mortality in the treatment group. - Acute systemic toxicity. - Organ-specific toxicity (e.g., liver, kidney). - Anaphylactic reaction (rare). - Immediate Dose Reduction: Significantly lower the dose for subsequent experiments. - Necropsy and Histopathology: Perform a full necropsy on deceased animals and collect major organs for histopathological analysis to identify target organs of toxicity. - Monitor Clinical Signs: Implement a more rigorous monitoring schedule for clinical signs of toxicity (e.g., daily weight checks, behavioral assessments).
Inconsistent anti-tumor efficacy. - Poor bioavailability due to formulation issues. - Rapid metabolism of the compound. - Development of resistance. - Pharmacokinetic (PK) Analysis: If possible, conduct a basic PK study to determine the plasma concentration and half-life of this compound. - Optimize Formulation and Dosing Schedule: Based on PK data, adjust the formulation or dosing frequency to maintain therapeutic concentrations. - Assess ER Stress Markers: Confirm that the compound is inducing ER stress in the tumor tissue at the administered dose (see Experimental Protocols ).

Data Summary

In Vivo Efficacy and Toxicity of this compound
Animal Model Cancer Type Dose & Route Reported Efficacy Reported Toxicity Reference
Mouse (Xenograft)Melanoma0.7 mg/mouse/day (i.h.)Inhibited tumor developmentNo apparent toxicity; no change in behavior, body mass, or liver mass.[2]
Mouse (Xenograft)Malignant Pleural Mesothelioma (MPM)0.7 mg/mouse (i.p.) 5 days/weekSuppressed tumor growthNot explicitly stated, but implied to be well-tolerated.[2]

i.h. - intratumoral; i.p. - intraperitoneal

Experimental Protocols

Formulation of this compound for Intraperitoneal Injection in Mice

(Note: The specific vehicle used in key published studies is not detailed. Therefore, this is a general protocol for formulating a poorly soluble compound for in vivo use. Optimization is required. )

Objective: To prepare a sterile, injectable formulation of this compound for intraperitoneal administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free vials

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Solubilization:

    • In a sterile vial, dissolve the required amount of this compound powder in a minimal amount of DMSO. For example, create a stock solution of 10-20 mg/mL. Vortex or sonicate briefly if necessary to fully dissolve.

  • Vehicle Preparation:

    • Prepare a vehicle mixture. A common formulation for poorly soluble compounds is a co-solvent system such as:

      • 10% DMSO

      • 40% PEG400

      • 5% Tween 80

      • 45% Sterile Saline or PBS

    • To prepare, mix the PEG400 and Tween 80 first. Then, add the DMSO. Finally, add the saline or PBS slowly while vortexing to avoid precipitation.

  • Final Formulation:

    • Slowly add the this compound/DMSO stock solution to the prepared vehicle to achieve the final desired concentration for injection. For example, if the final dose is 1 mg/kg in a 100 µL injection volume for a 20g mouse, the final concentration would be 0.2 mg/mL.

  • Sterilization:

    • Sterile-filter the final formulation through a 0.22 µm syringe filter into a new sterile vial.

  • Quality Control:

    • Visually inspect the final formulation for any precipitation or particulates. If any are present, the formulation should be optimized further (e.g., by adjusting the ratio of co-solvents).

    • It is highly recommended to prepare the formulation fresh before each use.

Protocol for Assessing ER Stress in Tumor Tissue

Objective: To determine if this compound administration induces ER stress in tumor tissue in vivo.

Materials:

  • Tumor tissue harvested from vehicle- and this compound-treated animals

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot equipment

  • Primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-eIF2α)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Tissue Homogenization:

    • Excise tumors from euthanized animals at a predetermined time point after the final dose of this compound.

    • Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis.

    • Homogenize the frozen tumor tissue in ice-cold RIPA buffer.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate 20-40 µg of protein per lane by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GRP78, CHOP, and/or phosphorylated eIF2α overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to the loading control. Compare the expression of ER stress markers between the vehicle-treated and this compound-treated groups. An upregulation of GRP78 and CHOP, and increased phosphorylation of eIF2α, would indicate the induction of ER stress.

Visualizations

GRP78_Inhibition_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol GRP78 GRP78/BiP PERK_inactive PERK GRP78->PERK_inactive Sequesters IRE1_inactive IRE1 GRP78->IRE1_inactive Sequesters ATF6_inactive ATF6 GRP78->ATF6_inactive Sequesters UnfoldedProteins Unfolded Proteins UnfoldedProteins->GRP78 Accumulation Autophagy Autophagy UnfoldedProteins->Autophagy Triggers PERK_active p-PERK PERK_inactive->PERK_active Activates IRE1_active p-IRE1 IRE1_inactive->IRE1_active Activates ATF6_active Cleaved ATF6 ATF6_inactive->ATF6_active Activates eIF2a eIF2α PERK_active->eIF2a Phosphorylates XBP1s XBP1s IRE1_active->XBP1s Splices XBP1 mRNA CHOP CHOP ATF6_active->CHOP Induces p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Translates ATF4->CHOP Induces XBP1s->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Autophagy->Apoptosis Contributes to HA15 This compound HA15->GRP78 Inhibits ATPase Activity

Caption: Signaling pathway of this compound-mediated GRP78 inhibition.

Troubleshooting_Workflow Start Animal Study Initiated with this compound ObserveToxicity Observe for Signs of Toxicity (e.g., Weight Loss >15%) Start->ObserveToxicity NoToxicity No Significant Toxicity Observed ObserveToxicity->NoToxicity No ToxicityPresent Toxicity Observed ObserveToxicity->ToxicityPresent Yes ContinueStudy Continue Study with Routine Monitoring NoToxicity->ContinueStudy CheckFormulation Check Formulation for Precipitation ToxicityPresent->CheckFormulation CheckVehicle Run Vehicle-Only Control Group VehicleToxic Vehicle is Toxic CheckVehicle->VehicleToxic Yes VehicleNotToxic Vehicle is Not Toxic CheckVehicle->VehicleNotToxic No Reformulate Reformulate with Alternative Vehicle VehicleToxic->Reformulate DoseEscalation Perform Dose De-escalation Study Reformulate->DoseEscalation VehicleNotToxic->DoseEscalation FindMTD Determine MTD DoseEscalation->FindMTD Precipitation Precipitation Found CheckFormulation->Precipitation Yes NoPrecipitation No Precipitation CheckFormulation->NoPrecipitation No OptimizeSolubility Optimize Solubility (e.g., add cyclodextrin) Precipitation->OptimizeSolubility OptimizeSolubility->DoseEscalation NoPrecipitation->CheckVehicle

Caption: Troubleshooting workflow for in vivo toxicity of this compound.

References

Validation & Comparative

A Comparative Guide to (E/Z)-HA155 and Other Autotaxin Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of autotaxin (ATX) inhibitors is rapidly evolving. This guide provides an objective comparison of (E/Z)-HA155 with other key ATX inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to inform strategic research and development decisions.

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide array of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in cancer, fibrosis, inflammation, and pain, making ATX a compelling target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target ATX, each with distinct chemical scaffolds, potencies, and modes of action. This guide focuses on a comparative analysis of this compound, a potent boronic acid-based inhibitor, against other well-characterized ATX inhibitors such as PF-8380 and the clinical-stage compound GLPG1690.

Quantitative Comparison of Autotaxin Inhibitors

The inhibitory potency of this compound and its counterparts is a critical determinant of their potential utility. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a summary of reported IC50 values for key ATX inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

InhibitorTypeIC50 (ATX)Assay ConditionsReference
This compound Type I5.7 nMIsolated enzyme assay[1][2]
PF-8380 Type I1.7 - 2.8 nMIsolated enzyme assay with LPC or FS-3 substrate[1]
101 nMHuman whole blood[3]
GLPG1690 Type IV131 nMHuman recombinant ATX with LPC substrate[4]
242 nMHuman plasma[4]
S32826 Lipid-like5.6 nMLPC substrate
BrP-LPA Lipid-like0.7 - 1.6 µMLPC substrate

Understanding the Mechanism: The ATX-LPA Signaling Pathway

Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), on the cell surface. This binding initiates a cascade of downstream signaling events that regulate cellular processes such as proliferation, migration, and survival. The diverse expression patterns of LPA receptors across different cell types contribute to the wide-ranging effects of the ATX-LPA axis.

ATX_LPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA LPA ATX->LPA LPAR LPA Receptor (LPAR1-6) LPA->LPAR Binding G_protein G Proteins (Gαq/11, Gαi/o, Gα12/13) LPAR->G_protein Activation Downstream Downstream Signaling (PLC, PI3K/Akt, Rho, MAPK/ERK) G_protein->Downstream Modulation Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Figure 1. The Autotaxin-LPA signaling pathway.

Diverse Modes of Inhibition

Autotaxin inhibitors are broadly classified based on their binding mode to the enzyme. This compound and PF-8380 are classified as Type I inhibitors . These molecules typically possess an acidic head group that interacts with the zinc ions in the catalytic site and a hydrophobic tail that occupies the lipid-binding pocket. In contrast, Type IV inhibitors , such as GLPG1690, bind to both the hydrophobic pocket and an allosteric tunnel, without directly interacting with the catalytic zinc ions. This difference in binding mode can lead to distinct pharmacological profiles and potentially different therapeutic applications.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key experiments used to characterize autotaxin inhibitors.

Autotaxin Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the in vitro potency of ATX inhibitors using a choline-release assay.

Materials:

  • Recombinant human autotaxin

  • Lysophosphatidylcholine (LPC) substrate (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • 96-well microplate (black, clear bottom)

  • Plate reader capable of fluorescence measurement (Ex/Em = 530/590 nm)

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • In a 96-well plate, add a small volume of the diluted inhibitor solution.

  • Add recombinant human autotaxin to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Prepare a reaction mixture containing LPC substrate, choline oxidase, HRP, and Amplex Red in assay buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Immediately begin monitoring the fluorescence intensity at 37°C in a kinetic mode for a set period (e.g., 30-60 minutes).

  • The rate of choline production is proportional to the rate of increase in fluorescence.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

IC50_Workflow A Prepare serial dilutions of inhibitor B Add inhibitor and autotaxin to 96-well plate A->B C Pre-incubate at 37°C B->C E Initiate reaction by adding reaction mix C->E D Prepare reaction mix (LPC, Choline Oxidase, HRP, Amplex Red) D->E F Kinetic fluorescence measurement (Ex/Em = 530/590 nm) E->F G Calculate % inhibition F->G H Determine IC50 using four-parameter logistic fit G->H

Figure 2. Workflow for IC50 determination of ATX inhibitors.

Pharmacokinetic Profiles

The in vivo behavior of an inhibitor is as crucial as its in vitro potency. Pharmacokinetic (PK) parameters such as clearance, volume of distribution, half-life, and oral bioavailability determine the dosing regimen and overall therapeutic potential.

InhibitorClearanceVolume of Distribution (Vd)Half-life (t1/2)Oral BioavailabilitySpeciesReference
PF-8380 31 mL/min/kg3.2 L/kg1.2 h43-83%Rat[3]
GLPG1690 --~5 hGoodHuman[5]

While specific pharmacokinetic data for this compound is not as readily available in the public domain, its boronic acid chemistry may present unique metabolic pathways and distribution characteristics that warrant further investigation. Studies on PF-8380 have indicated that while potent, it may suffer from poor metabolic stability.[6] In contrast, GLPG1690 has demonstrated favorable pharmacokinetic properties in clinical trials, including good oral bioavailability and a half-life suitable for once or twice-daily dosing.[5]

Selectivity and Off-Target Effects

The selectivity of an inhibitor for its intended target over other related enzymes is paramount for minimizing off-target effects and ensuring a favorable safety profile. As a boronic acid-containing compound, this compound's selectivity profile, particularly against other serine/threonine hydrolases, is an important area of investigation. While detailed selectivity screening data for this compound is not extensively published, the design of Type I inhibitors that target the specific architecture of the ATX active site aims to achieve high selectivity. For instance, PF-8380 has been noted for its specificity. In contrast, some inhibitors have shown off-target effects, such as the hERG channel inhibition observed with some compounds in the development pipeline of GLPG1690, which was subsequently engineered out in the final clinical candidate.[4]

In Vivo Efficacy

Ultimately, the therapeutic potential of an ATX inhibitor is determined by its efficacy in relevant preclinical disease models. Both PF-8380 and GLPG1690 have demonstrated in vivo activity in various models of inflammation, fibrosis, and cancer. For example, PF-8380 has been shown to reduce inflammatory hyperalgesia in a dose-dependent manner. GLPG1690 has shown promising results in preclinical models of idiopathic pulmonary fibrosis (IPF), leading to its advancement into clinical trials. While in vivo data for this compound is less reported, its high in vitro potency suggests it could be a valuable tool for preclinical research and a promising scaffold for further drug development.

Conclusion

This compound stands as a potent, Type I inhibitor of autotaxin with low nanomolar efficacy. Its boronic acid warhead provides a distinct mechanism for interacting with the catalytic site of the enzyme. When compared to other inhibitors, such as the highly potent PF-8380 and the clinically evaluated GLPG1690, this compound demonstrates comparable in vitro activity. The choice of an appropriate ATX inhibitor for a specific research application will depend on a variety of factors, including the desired potency, the required pharmacokinetic properties, and the specific biological question being addressed. The detailed experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make informed decisions in the dynamic field of autotaxin inhibition. Further studies on the selectivity, pharmacokinetics, and in vivo efficacy of this compound will be crucial in fully elucidating its therapeutic potential.

References

A Comparative Guide to (E/Z)-HA155 and PF-8380: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of autotaxin (ATX) inhibition, (E/Z)-HA155 and PF-8380 represent two prominent small molecule inhibitors. Both compounds have demonstrated high potency against ATX, a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, to aid in the selection and application of these inhibitors in preclinical research.

Mechanism of Action: Targeting the Autotaxin-LPA Axis

Both this compound and PF-8380 are classified as potent, type I inhibitors of autotaxin.[1] They exert their effects by binding to the active site of the ATX enzyme, thereby preventing the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[2][3] LPA, through its interaction with a family of G protein-coupled receptors, is implicated in a wide array of cellular processes, including proliferation, migration, and survival.[2] Dysregulation of the ATX-LPA signaling pathway has been linked to the pathogenesis of numerous diseases, including cancer, fibrosis, and inflammation.[2][3]

This compound is a boronic acid-based inhibitor.[2] The boronic acid moiety is designed to form a covalent interaction with the threonine nucleophile within the ATX active site, contributing to its high inhibitory potency.[2] PF-8380, while also a potent inhibitor that binds to the active site, does not contain a boronic acid group.[3] Despite this structural difference, both molecules are considered "classic" ATX inhibitors, sharing a similar mode of binding within the enzyme's catalytic domain.[1]

In Vitro Efficacy: A Head-to-Head Comparison

The inhibitory potency of this compound and PF-8380 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values serve as a key metric for their efficacy.

InhibitorAssay TypeSubstrateIC50Reference
This compound Isolated EnzymeNot Specified5.7 nM[4]
PF-8380 Isolated EnzymeNot Specified2.8 nM[3]
PF-8380 Human Whole BloodEndogenous101 nM[3]

Cellular and In Vivo Efficacy

Beyond enzymatic inhibition, the efficacy of these compounds has been evaluated in cellular and animal models, providing insights into their potential therapeutic applications.

This compound
PF-8380

PF-8380 has been more extensively characterized in a variety of cellular and in vivo models.

Cellular Assays:

In models of glioblastoma, PF-8380 has been shown to decrease cell migration and invasion.[5] Furthermore, it has been observed to reduce the clonogenic survival of glioblastoma cells, indicating an impact on their proliferative capacity.[5]

In Vivo Studies:

Oral administration of PF-8380 in a rat air pouch model of inflammation led to a greater than 95% reduction in LPA levels in both plasma and at the site of inflammation.[3] In a rat model of inflammatory hyperalgesia, PF-8380 demonstrated efficacy comparable to the nonsteroidal anti-inflammatory drug naproxen.[3] In preclinical models of glioblastoma, PF-8380 has been shown to delay tumor growth.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. Below are summaries of the methodologies employed in key experiments.

Autotaxin Inhibition Assay (General)

A common method to determine the IC50 of ATX inhibitors involves a fluorometric assay. In this assay, a synthetic substrate that becomes fluorescent upon cleavage by ATX is used. The inhibitor is incubated with the enzyme and the substrate, and the resulting fluorescence is measured. The concentration of the inhibitor that reduces the enzymatic activity by 50% is determined as the IC50 value.

Platelet LPA Production Assay (for this compound)
  • Platelet Isolation: Platelets are isolated from whole blood by centrifugation.

  • Incubation: Isolated platelets are incubated with the ATX inhibitor (this compound) at various concentrations.

  • Stimulation: Platelet activation and subsequent LPA production are induced by adding an agonist such as thrombin.

  • LPA Measurement: The concentration of LPA in the supernatant is quantified using a specific and sensitive method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The dose-dependent effect of the inhibitor on LPA production is analyzed to determine its efficacy.

Cell Migration and Invasion Assays (for PF-8380)
  • Cell Culture: Glioblastoma cell lines (e.g., U87-MG, GL261) are cultured under standard conditions.

  • Assay Setup: Transwell inserts with a porous membrane (with or without a Matrigel coating for invasion and migration assays, respectively) are used.

  • Inhibitor Treatment: Cells are pre-treated with PF-8380 at the desired concentration.

  • Chemoattractant: A chemoattractant (e.g., fetal bovine serum) is placed in the lower chamber.

  • Incubation: The cells are allowed to migrate or invade through the membrane for a specified period.

  • Quantification: The cells that have migrated or invaded to the lower side of the membrane are stained and counted under a microscope.

In Vivo Rat Air Pouch Model of Inflammation (for PF-8380)
  • Air Pouch Creation: An air pouch is created on the dorsum of the rats by subcutaneous injection of air.

  • Inflammation Induction: Inflammation is induced by injecting an irritant (e.g., carrageenan) into the air pouch.

  • Inhibitor Administration: PF-8380 is administered orally at a specific dose.

  • Sample Collection: At various time points, blood samples and fluid from the air pouch are collected.

  • LPA Measurement: LPA levels in the plasma and air pouch exudate are measured using LC-MS.

Signaling Pathways and Experimental Workflows

Visualizing the involved signaling pathways and experimental workflows can aid in understanding the context and methodology of these studies.

ATX_LPA_Signaling_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPARs) LPA->LPAR Downstream Downstream Signaling (Proliferation, Migration, Survival) LPAR->Downstream Inhibitor This compound or PF-8380 Inhibitor->ATX Inhibition

Caption: The Autotaxin-LPA signaling pathway and the point of inhibition by this compound and PF-8380.

Transwell_Migration_Assay_Workflow cluster_0 Transwell Insert cluster_1 Lower Chamber Cells + Inhibitor Cells + Inhibitor Porous Membrane Porous Membrane Cells + Inhibitor->Porous Membrane Migration/ Invasion Chemoattractant Chemoattractant Count Stain and Count Migrated Cells Porous Membrane->Count Quantification

Caption: Workflow of a transwell cell migration/invasion assay.

Conclusion

Both this compound and PF-8380 are highly potent inhibitors of autotaxin, with PF-8380 having a slightly lower IC50 in isolated enzyme assays. While both are considered "classic" inhibitors with a similar binding mode, the publicly available data for PF-8380 is more extensive, covering a broader range of in vitro and in vivo models and providing more detailed insights into its potential therapeutic effects. This compound has demonstrated clear efficacy in inhibiting LPA production at the cellular level, and its potent enzymatic inhibition warrants further investigation in a wider array of biological systems. The choice between these inhibitors will likely depend on the specific research question, the desired experimental model, and the availability of detailed protocols and supporting data. This guide provides a foundation for making an informed decision and for designing future studies to further elucidate the therapeutic potential of ATX inhibition.

References

A Comparative Guide to the Selectivity of (E/Z)-HA155 for Autotaxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (E/Z)-HA155, a potent inhibitor of Autotaxin (ATX), with other known ATX inhibitors. The information is intended to offer an objective overview of its performance, supported by available experimental data, to aid in research and development efforts targeting the ATX-LPA signaling pathway.

Introduction to this compound and Autotaxin

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a wide range of physiological and pathological processes.[1] The ATX-LPA signaling axis has been implicated in cancer progression, inflammation, and fibrosis, making ATX a compelling therapeutic target.[1]

This compound is a potent, boronic acid-based inhibitor of ATX.[2] Its mechanism of action involves the boronic acid moiety targeting the threonine oxygen nucleophile within the ATX active site, while a hydrophobic portion of the molecule interacts with the lipid-binding pocket.[2] This guide will compare the in vitro potency and selectivity of this compound with other well-characterized ATX inhibitors.

Comparative Analysis of ATX Inhibitor Potency

The following table summarizes the in vitro potency of this compound and other selected ATX inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher potency.

InhibitorTypeATX IC50 (Enzyme Assay)ATX IC50 (Human Plasma/Whole Blood)Key Features
This compound Boronic Acid-Based5.7 nM[3]Not Publicly AvailablePotent inhibitor targeting the ATX active site.[2]
PF-8380 Benzoxazolone2.8 nM[2]101 nM (Whole Blood)[2]Widely used tool compound with good in vivo activity.[2]
GLPG1690 (Ziritaxestat) Imidazopyridine131 nM (Human Enzyme)[4]242 nM (Plasma)[4]Advanced to clinical trials for idiopathic pulmonary fibrosis.[4]
PAT-505 Indole-based2 nM[5]9.7 nM (Plasma)[6]Potent, non-competitive inhibitor.[7]
S32826 Lipid-like5.6 nM[6]Not Publicly AvailablePotent but with poor pharmacokinetic properties.[6]

Selectivity Profile of this compound

The boronic acid functional group present in this compound is known to have the potential to interact with other enzymes, particularly serine proteases. However, without specific screening data, the precise selectivity profile of this compound remains an area for further investigation.

For comparison, some selectivity data is available for other ATX inhibitors:

  • PF-8380: Has been reported to have off-target effects, including inhibition of the hERG channel, which can be a concern for cardiovascular safety.[6]

  • GLPG1690: Was developed to have an improved safety profile, with reduced inhibition of hERG and cytochrome P450 enzymes compared to earlier compounds.[6]

Experimental Methodologies

The following sections detail the common experimental protocols used to validate the potency and selectivity of ATX inhibitors.

Autotaxin Inhibition Assay (FS-3 Substrate)

A widely used method to determine the inhibitory activity of compounds against ATX utilizes a fluorogenic substrate, FS-3. This assay is commercially available in kit form and provides a robust and high-throughput method for screening and characterizing inhibitors.

Principle: The FS-3 substrate is a synthetic analog of lysophosphatidylcholine (LPC) that contains both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ATX, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the ATX activity.

Generalized Protocol:

  • Reagent Preparation: Recombinant human ATX enzyme and the FS-3 substrate are diluted to their final working concentrations in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 0.05% fatty acid-free BSA).

  • Inhibitor Incubation: A dilution series of the test compound (e.g., this compound) is prepared. The inhibitor is pre-incubated with the ATX enzyme for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the FS-3 substrate to the enzyme-inhibitor mixture.

  • Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (typically around 485 nm for excitation and 530 nm for emission).

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence versus time plot. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Choline-Release Assay

This assay measures the choline released from the natural ATX substrate, LPC, and is considered a more physiologically relevant method.

Principle: ATX hydrolyzes LPC to LPA and choline. The released choline is then used in a series of coupled enzymatic reactions that result in the production of a detectable signal (e.g., colorimetric or fluorescent).

Generalized Protocol:

  • ATX Reaction: Recombinant ATX is incubated with the test inhibitor and LPC in an appropriate buffer.

  • Coupled Enzyme Reaction: After a set incubation time, a reagent mixture containing choline oxidase, horseradish peroxidase (HRP), and a suitable substrate for HRP (e.g., Amplex Red) is added.

  • Signal Detection: Choline oxidase converts choline to betaine and hydrogen peroxide (H2O2). HRP then uses the H2O2 to oxidize the substrate, producing a fluorescent or colored product that can be quantified.

  • Data Analysis: The amount of product formed is proportional to the amount of choline released, and thus to the ATX activity. IC50 values are calculated as described for the FS-3 assay.

Visualizing the ATX-LPA Signaling Pathway and Inhibition

The following diagrams illustrate the central role of ATX in the LPA signaling pathway and the mechanism of its inhibition.

ATX_LPA_Pathway LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) LPC->ATX substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA hydrolysis LPAR LPA Receptors (LPARs) LPA->LPAR activation Signaling Downstream Signaling (e.g., cell proliferation, migration, survival) LPAR->Signaling

The ATX-LPA signaling pathway.

ATX_Inhibition_Workflow cluster_assay ATX Inhibition Assay ATX_Enzyme Recombinant ATX Substrate LPC or FS-3 ATX_Enzyme->Substrate Inhibitor This compound Inhibitor->ATX_Enzyme binds to Product LPA + Choline or Cleaved FS-3 Substrate->Product hydrolysis (blocked by inhibitor) Detection Signal Detection (Fluorescence/Colorimetry) Product->Detection Analysis IC50 Determination Detection->Analysis Logical_Relationship High_Potency High Potency (Low IC50) Drug_Candidate Viable Drug Candidate High_Potency->Drug_Candidate High_Selectivity High Selectivity (Low Off-Target Activity) High_Selectivity->Drug_Candidate Favorable_PK Favorable PK/PD Profile Favorable_PK->Drug_Candidate

References

A Comparative Guide to the Cross-Validation of (E/Z)-HA155 Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activity of (E/Z)-HA155, a potent inhibitor of the 78-kDa glucose-regulated protein (GRP78), across various cancer cell lines. The information is compiled from preclinical studies to support further research and drug development efforts.

Introduction to this compound

This compound, hereafter referred to as HA15, is a small molecule inhibitor that specifically targets the endoplasmic reticulum (ER) chaperone GRP78, also known as BiP or HSPA5.[1][2] GRP78 is a key regulator of the Unfolded Protein Response (UPR) and is often overexpressed in cancer cells, contributing to tumor survival, proliferation, and drug resistance.[3][4][5][6][7][8] HA15 exerts its anti-tumor effects by inhibiting the ATPase activity of GRP78, leading to sustained ER stress, and subsequent activation of apoptotic and autophagic cell death pathways.[2] This guide summarizes the cytotoxic activity of HA15 in comparison to other GRP78 inhibitors and standard-of-care chemotherapeutic agents.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of HA15 and other relevant compounds in various cancer cell lines. This data provides a quantitative comparison of their cytotoxic activities.

Cell LineCancer TypeThis compound IC50 (µM)YUM70 IC50 (µM)Bortezomib IC50 (nM)Mitotane IC50 (µM)Reference
Pancreatic Cancer
MIA PaCa-2Pancreatic-2.8--[9]
PANC-1Pancreatic-4.5--[9]
BxPC-3Pancreatic-9.6--[9]
Prostate Cancer
PC3Prostate--32.8-[10]
Multiple Myeloma
595Myeloma--22-32-[11]
589Myeloma--22-32-[11]
638Myeloma--22-32-[11]
Melanoma
B16F10Melanoma--2.46-[12]
Adrenocortical Carcinoma
HAC-15Adrenocortical---39.4 - 102.2[13][14]
Breast Cancer
HTB-26Breast10-50---[15]
Hepatocellular Carcinoma
HepG2Hepatocellular10-50---[15]

Note: A direct comparison across all compounds in all cell lines is limited by the availability of published data. The presented values are extracted from different studies and serve as a reference for the activity of each compound in the specified cell line.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.

GRP78_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm GRP78 GRP78/BiP UPR_sensors PERK, IRE1, ATF6 GRP78->UPR_sensors Inhibits Misfolded_Proteins Misfolded Proteins GRP78->Misfolded_Proteins Autophagy Autophagy UPR_sensors->Autophagy CHOP CHOP UPR_sensors->CHOP UPR Activation Misfolded_Proteins->GRP78 Apoptosis Apoptosis Caspases Caspase Activation Apoptosis->Caspases CHOP->Apoptosis HA15 This compound HA15->GRP78 Inhibits ATPase activity

Diagram 1: this compound Signaling Pathway

Experimental_Workflow start Cancer Cell Culture treatment Treatment with this compound (or alternative compounds) start->treatment cell_viability Cell Viability Assay (e.g., CCK-8/MTT) treatment->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot for GRP78, CHOP, etc.) treatment->protein_analysis data_analysis Data Analysis and Comparison cell_viability->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis

Diagram 2: Experimental Workflow for Activity Assessment

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of this compound activity are provided below.

Cell Viability Assay (CCK-8/MTT)

Objective: To determine the cytotoxic effect of HA15 and other compounds on cancer cell lines and to calculate the IC50 values.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16][17]

  • Compound Treatment: Treat the cells with various concentrations of HA15 or other test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[16][17]

    • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 450 nm for the CCK-8 assay or 570 nm for the MTT assay using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the percentage of apoptotic cells induced by HA15 treatment.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of HA15 for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[18]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[18][19]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[19]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[18][20]

Western Blot Analysis for ER Stress Markers

Objective: To detect the expression levels of key proteins involved in the ER stress pathway, such as GRP78 and CHOP, following HA15 treatment.

Protocol:

  • Protein Extraction: Treat cells with HA15, then lyse the cells in RIPA buffer to extract total protein.[21]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[22][23][24][25]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant cytotoxic activity against a range of cancer cell lines by targeting the key ER stress regulator, GRP78. The provided data and protocols offer a framework for the cross-validation of its efficacy and for comparing its performance against other GRP78 inhibitors and existing cancer therapies. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of HA15 in various cancer contexts. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of its mechanism and evaluation.

References

Comparative Analysis of (E/Z)-HA155 Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the (E/Z) stereoisomers of HA155, a potent inhibitor of autotaxin (ATX). Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in a variety of physiological and pathological processes, including cancer, inflammation, and fibrosis. As such, inhibitors of ATX like HA155 are of significant interest in drug development.

This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the available data for (E/Z)-HA155, alongside detailed experimental methodologies and pathway visualizations to support further investigation.

Introduction to HA155 and Stereoisomerism

HA155, also known as Autotaxin Inhibitor IV, is a boronic acid-based compound that demonstrates potent inhibition of autotaxin.[1][2][3][4] The presence of a carbon-carbon double bond in the structure of HA155 gives rise to two geometric isomers: the (E) and (Z) stereoisomers. It is well-established in pharmacology that stereoisomers of a drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This necessitates the individual characterization and evaluation of each isomer to identify the more active or safer candidate for therapeutic development.

While HA155 is commercially available, it is often supplied as a mixture of its (E) and (Z) isomers. A comprehensive search of the current scientific literature did not yield specific studies that have isolated and individually quantified the biological activity of the (E)-HA155 and (Z)-HA155 stereoisomers. The reported IC50 value of 5.7 nM for HA155 appears to correspond to the isomeric mixture.[4] One study alluded to molecular docking experiments to probe the differing activities of two isomers with nanomolar potencies, but did not present the discrete experimental data for each.

Therefore, this guide will present the known information for the HA155 isomeric mixture and provide a conceptual framework for the potential differential effects of the (E) and (Z) isomers based on the principles of stereochemistry in drug action.

Quantitative Data: HA155 (Isomeric Mixture)

The following table summarizes the available quantitative data for the HA155 mixture.

ParameterValueAssay ConditionsReference
IC50 (Autotaxin Inhibition) 5.7 nMRecombinant human autotaxin expressed in HEK293 cells, lysophosphatidylcholine (LPC) as substrate.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies relevant to the study of HA155 and its potential stereoisomers.

Autotaxin Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against autotaxin.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human autotaxin is expressed and purified from a suitable cell line (e.g., HEK293 cells). Lysophosphatidylcholine (LPC) is prepared as the substrate.

  • Compound Dilution: The test compound (HA155 isomeric mixture or individual stereoisomers) is serially diluted to a range of concentrations.

  • Enzyme Reaction: The enzymatic reaction is initiated by incubating autotaxin with the test compound at various concentrations in a suitable buffer.

  • Substrate Addition: LPC is added to the mixture to start the reaction.

  • Detection: The production of choline, a product of LPC hydrolysis by autotaxin, is measured using a colorimetric or fluorometric assay.

  • Data Analysis: The percentage of autotaxin inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Stereoisomer Separation (Conceptual)

Objective: To separate the (E) and (Z) isomers of HA155 for individual biological evaluation.

Methodology: High-performance liquid chromatography (HPLC) is a standard technique for the separation of geometric isomers.

  • Column Selection: A chiral stationary phase or a suitable reversed-phase or normal-phase column would be selected.

  • Mobile Phase Optimization: A systematic optimization of the mobile phase composition (e.g., varying the ratio of organic solvent and aqueous buffer) would be performed to achieve baseline separation of the two isomers.

  • Detection: A UV detector set at an appropriate wavelength would be used to monitor the elution of the isomers.

  • Fraction Collection: The separated (E) and (Z) isomers would be collected as they elute from the column.

  • Purity Analysis: The purity of the collected fractions would be assessed by analytical HPLC.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Autotaxin_LPA_Signaling_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA hydrolysis HA155 This compound HA155->ATX inhibition LPAR LPA Receptors (LPARs) LPA->LPAR activation Downstream Downstream Signaling (e.g., proliferation, survival, migration) LPAR->Downstream

Caption: Autotaxin-LPA signaling pathway and the inhibitory action of HA155.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_evaluation Biological Evaluation cluster_analysis Comparative Analysis Synthesis Synthesis of this compound Separation HPLC Separation of (E) and (Z) Isomers Synthesis->Separation E_Isomer (E)-HA155 Separation->E_Isomer Z_Isomer (Z)-HA155 Separation->Z_Isomer ATX_Assay_E Autotaxin Inhibition Assay E_Isomer->ATX_Assay_E ATX_Assay_Z Autotaxin Inhibition Assay Z_Isomer->ATX_Assay_Z Comparison Comparison of IC50 values and other biological activities ATX_Assay_E->Comparison ATX_Assay_Z->Comparison

Caption: A conceptual experimental workflow for the comparative analysis of this compound stereoisomers.

Future Directions

The elucidation of the individual biological activities of the (E)-HA155 and (Z)-HA155 stereoisomers represents a critical next step in the development of this potent autotaxin inhibitor. Future research should prioritize the stereoselective synthesis or efficient separation of the individual isomers. Subsequent in-depth pharmacological characterization, including in vitro potency, selectivity, and in vivo efficacy and pharmacokinetic studies, will be essential to determine if one isomer possesses a superior therapeutic profile. Such studies will provide invaluable data for the drug development community and potentially lead to the advancement of a more potent and safer therapeutic agent targeting the autotaxin-LPA signaling axis.

References

Validating the Therapeutic Potential of (E/Z)-HA155: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel anti-melanoma compound (E/Z)-HA155 with established therapeutic alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, details experimental methodologies, and visualizes key molecular pathways to objectively evaluate the therapeutic potential of this compound.

This compound is a small molecule inhibitor of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway, a critical component of the Unfolded Protein Response (UPR). In melanoma, the UPR is often hijacked by cancer cells to promote survival and resistance to therapy. By targeting PERK, this compound aims to disrupt this pro-survival signaling and induce cancer cell death. This guide compares the efficacy of this compound with current standard-of-care BRAF and MEK inhibitors, Vemurafenib, Dabrafenib, and Trametinib, which target the MAPK signaling pathway, a key driver in BRAF-mutant melanoma.

Comparative Efficacy of Anti-Melanoma Compounds

The following tables summarize the available preclinical data for this compound and its alternatives in melanoma cell lines.

CompoundTargetCell LineIC50Key Findings
This compound PERK (UPR)MelanomaData not publicly availableInduces both apoptosis and autophagy; Efficacy is dependent on CHOP induction; Effective in BRAF inhibitor-resistant melanoma.[1]
Vemurafenib BRAFV600EA375 (BRAFV600E)~31 nM - 248.3 nMHighly specific for BRAFV600E mutant melanoma.
Dabrafenib BRAFV600EA375P (BRAFV600E)Low nM rangeInhibits MEK and ERK phosphorylation, leading to G1 cell cycle arrest and cell death.
Trametinib MEK1/2BRAF mutant melanomaSub-nM to low nM rangeEffective in combination with BRAF inhibitors to overcome resistance.
TreatmentModelTumor Growth Inhibition (%)Key Findings
This compound Melanoma XenograftData not publicly availableReduces melanoma progression in vivo.[1]
Dabrafenib BRAFV600E XenograftSignificant tumor growth inhibitionInhibits ERK activation and cell proliferation markers in vivo.
Dabrafenib + Trametinib BRAFV600E XenograftEnhanced tumor growth inhibition vs. Dabrafenib aloneCombination therapy shows increased efficacy and reduces the occurrence of resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on melanoma cell lines.

  • Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Vemurafenib) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the effect of the compounds on key signaling proteins.

  • Cell Lysis: Treat melanoma cells with the test compounds for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-PERK, p-ERK) and total proteins overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells induced by the compounds.

  • Cell Treatment: Treat melanoma cells with the test compounds for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Tumor Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of compounds in a mouse model.

  • Cell Implantation: Subcutaneously inject a suspension of human melanoma cells (e.g., A375) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Compound Administration: Administer the test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and its alternatives, as well as a typical experimental workflow for their evaluation.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds PERK_inactive PERK (inactive) BiP->PERK_inactive dissociates from PERK_active PERK (active) PERK_inactive->PERK_active dimerization & autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates HA155 This compound HA155->PERK_active inhibits p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 translation CHOP CHOP ATF4->CHOP transcription Apoptosis Apoptosis CHOP->Apoptosis induces

Caption: The PERK signaling pathway, a target of this compound.

MAPK_Signaling_Pathway cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Vemurafenib Vemurafenib/ Dabrafenib Vemurafenib->BRAF inhibit Trametinib Trametinib Trametinib->MEK inhibits Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

Caption: The MAPK signaling pathway, targeted by BRAF and MEK inhibitors.

Experimental_Workflow start Hypothesis: This compound has anti-melanoma activity in_vitro In Vitro Studies (Melanoma Cell Lines) start->in_vitro cell_viability Cell Viability Assay (MTT) in_vitro->cell_viability apoptosis Apoptosis Assay (Annexin V) in_vitro->apoptosis western_blot Mechanism of Action (Western Blot) in_vitro->western_blot in_vivo In Vivo Studies (Xenograft Model) in_vitro->in_vivo Promising Results efficacy Tumor Growth Inhibition in_vivo->efficacy toxicity Toxicity Assessment in_vivo->toxicity conclusion Conclusion: Therapeutic Potential Assessment efficacy->conclusion toxicity->conclusion

Caption: A typical experimental workflow for preclinical drug validation.

References

Reproducibility of (E/Z)-HA155 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings for (E/Z)-HA155, a potent inhibitor of autotaxin (ATX), and evaluates the reproducibility of these findings by comparing them with data from other well-characterized ATX inhibitors. Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in numerous physiological and pathological processes, including cancer, inflammation, and fibrosis. The consistency of experimental outcomes across different studies is crucial for the validation of this compound as a reliable research tool and potential therapeutic agent.

Comparative Analysis of Autotaxin Inhibitors

The potency of this compound and its alternatives, PF-8380 and GLPG1690 (also known as Ziritaxestat), has been evaluated in multiple studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength. A lower IC50 value indicates a more potent inhibitor. The data summarized below is collated from various independent research publications and vendor-supplied technical datasheets.

CompoundTargetAssay TypeReported IC50 (nM)Reference
This compound Autotaxin (ATX)Isolated Enzyme5.7[1]
Autotaxin (ATX)Not SpecifiedPotent inhibitor[2]
PF-8380 Autotaxin (ATX)Isolated Enzyme2.8[3][4]
Rat Autotaxin (ATX)FS-3 Substrate1.16[3][5]
Autotaxin (ATX)Human Whole Blood101[3][4][5]
GLPG1690 (Ziritaxestat) Mouse and Human AutotaxinNot Specified100 - 500[6][7]

In comparison, PF-8380 shows consistently high potency across multiple studies, with IC50 values in the low nanomolar range in biochemical assays. The higher IC50 in a complex biological matrix like whole blood is expected and demonstrates target engagement in a more physiologically relevant environment. GLPG1690, which advanced to clinical trials, also demonstrates potent ATX inhibition, although with a slightly higher IC50 range compared to this compound and PF-8380 in preclinical models. The consistent reporting of the potency of these alternative compounds across different studies lends confidence to the methodologies used in the field.

Experimental Protocols

The reliable assessment of ATX inhibitors hinges on standardized and well-documented experimental protocols. Below are detailed methodologies for key assays used to characterize compounds like this compound.

Biochemical Autotaxin Activity Assay (Choline-Release Assay)

This is a widely used method to measure the enzymatic activity of ATX by detecting the amount of choline released from the substrate lysophosphatidylcholine (LPC).

Principle: Autotaxin hydrolyzes LPC to LPA and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic or fluorogenic substrate (e.g., Amplex Red) to produce a detectable signal. The intensity of the signal is proportional to the amount of choline produced and thus to the ATX activity.

Protocol:

  • Reagents: Recombinant human or murine autotaxin, lysophosphatidylcholine (LPC) substrate (e.g., 1-oleoyl-LPC), choline oxidase, horseradish peroxidase (HRP), Amplex Red reagent, assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂, MgCl₂, and NaCl).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, choline oxidase, HRP, and Amplex Red.

    • Add the test compound (this compound or alternatives) at various concentrations.

    • Initiate the reaction by adding the ATX enzyme and the LPC substrate.

    • Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes).

    • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition of ATX activity at each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Autotaxin Activity Assay

Cell-based assays provide a more physiologically relevant context to evaluate inhibitor potency by accounting for factors like cell permeability and off-target effects.

Principle: This assay often utilizes a reporter cell line that expresses LPA receptors. The LPA produced by ATX in the cell culture medium activates these receptors, leading to a downstream signaling event (e.g., calcium mobilization or reporter gene expression) that can be quantified.

Protocol:

  • Cell Line: A suitable cell line endogenously or recombinantly expressing an LPA receptor (e.g., LPA1).

  • Reagents: Cell culture medium, LPC substrate, test compound, and a detection reagent for the downstream signal (e.g., a calcium-sensitive fluorescent dye or a substrate for a reporter enzyme).

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with the test compound at various concentrations.

    • Add the LPC substrate to the cell culture medium to initiate LPA production by endogenous or exogenous ATX.

    • Incubate for a period sufficient to allow for LPA production and receptor activation.

    • Measure the downstream signaling response using a plate reader.

  • Data Analysis: Determine the IC50 of the inhibitor by quantifying the reduction in the LPA-induced signal.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

ATX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptor (LPAR) LPA->LPAR Activation Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) LPAR->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Inhibitor This compound (Inhibitor) Inhibitor->ATX Inhibition

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Reagents: - ATX Enzyme - LPC Substrate - Test Compounds B Prepare Assay Plates A->B C Add Test Compounds and ATX to Plates B->C D Initiate Reaction with LPC C->D E Incubate at 37°C D->E F Measure Signal (Fluorescence/Absorbance) E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H

Caption: A generalized experimental workflow for determining the IC50 of autotaxin inhibitors.

Conclusion

The available data for this compound suggests it is a highly potent inhibitor of autotaxin. While direct, peer-reviewed reproducibility studies are not extensively documented, the consistency of its reported potency with that of other well-established ATX inhibitors like PF-8380, which has been characterized in multiple independent studies, provides a degree of confidence in its activity. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate and build upon the existing findings for this compound and other autotaxin inhibitors. For rigorous validation, it is recommended that researchers perform in-house IC50 determinations using standardized assays, such as the choline-release method, and compare their results with the published values. This will ensure the reliability of this compound as a tool for investigating the role of the autotaxin-LPA signaling axis in health and disease.

References

A Comparative Structural Analysis of Autotaxin Inhibitors: (E/Z)-HA155 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the structural and performance characteristics of the autotaxin inhibitor (E/Z)-HA155 with other notable alternatives. The information herein is supported by experimental data to facilitate informed decisions in drug discovery and development projects targeting the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis.

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA).[1] The ATX-LPA signaling pathway is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and inflammation, making it a significant target for therapeutic intervention in diseases such as cancer and fibrosis.[2] This guide focuses on the structural analysis of this compound, a potent boronic acid-based inhibitor, in complex with autotaxin and compares its binding mode and inhibitory activity with other well-characterized inhibitors: PF-8380, GLPG1690, and ONO-8430506.

Quantitative Comparison of Autotaxin Inhibitors

The following table summarizes key quantitative data for this compound and its comparators, offering a clear overview of their potency and the structural basis of their interaction with autotaxin.

InhibitorTypePDB CodeResolution (Å)IC50 (nM)Ki (nM)
This compound Type I (Active Site and Pocket)2XRG[3]2.005.7[2][4]-
PF-8380 Type I (Active Site and Pocket)5L0K2.732.8 (enzyme), 101 (whole blood)[5][6]-
GLPG1690 Type IV (Pocket and Tunnel)7Z3L[1]-130-220[1]~15[1]
ONO-8430506 ---4.5 (LPC), 5.1 (FS-3)[7]-

Structural Insights into Inhibitor Binding

The crystal structure of autotaxin in complex with this compound (PDB: 2XRG) reveals that this inhibitor binds to the active site and the hydrophobic pocket of the enzyme.[3] The boronic acid moiety of HA155 forms a covalent interaction with the catalytic threonine residue (Thr209) in the active site, while its hydrophobic tail occupies the lipid-binding pocket.[8] This dual engagement contributes to its high potency.

In comparison, PF-8380, another potent inhibitor, also occupies the active site and the hydrophobic pocket, exhibiting a similar binding mode to HA155.[9] In contrast, GLPG1690 represents a different class of inhibitor (Type IV) that binds to the hydrophobic pocket and an allosteric tunnel, without directly interacting with the catalytic zinc ions.[1] This distinct binding mechanism may offer advantages in terms of selectivity and off-target effects. The precise binding mode of ONO-8430506 has not been detailed in the provided search results.

Signaling Pathway and Experimental Workflow

To provide a broader context, the following diagrams illustrate the autotaxin-LPA signaling pathway, a typical experimental workflow for structural analysis of autotaxin-inhibitor complexes, and the classification of the compared inhibitors.

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA LPA ATX->LPA Produces LPAR LPA Receptor (LPAR) LPA->LPAR Binds to G_protein G Protein LPAR->G_protein Activates Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) G_protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Figure 1: The Autotaxin-LPA signaling pathway.

Experimental_Workflow A Recombinant ATX Expression & Purification C Co-crystallization of ATX-Inhibitor Complex A->C G Enzymatic Inhibition Assay (IC50/Ki Determination) A->G B Inhibitor Synthesis (this compound & Alternatives) B->C B->G D X-ray Diffraction Data Collection C->D E Structure Determination & Refinement D->E F Structural Analysis & Comparison E->F

Figure 2: Experimental workflow for structural analysis.

Inhibitor_Classification cluster_TypeI cluster_TypeIV cluster_Unclassified Inhibitors Autotaxin Inhibitors TypeI Type I (Active Site & Pocket) Inhibitors->TypeI TypeIV Type IV (Pocket & Tunnel) Inhibitors->TypeIV Unclassified Unclassified Binding Mode Inhibitors->Unclassified HA155 This compound PF8380 PF-8380 GLPG1690 GLPG1690 ONO ONO-8430506

Figure 3: Logical relationship of the compared inhibitors.

Experimental Protocols

Recombinant Autotaxin Expression and Purification
  • Expression: Human or rat autotaxin is typically expressed in mammalian cell lines, such as HEK293 cells, to ensure proper protein folding and post-translational modifications.[10][11] The cDNA encoding the desired autotaxin isoform is cloned into a suitable expression vector, often with a C-terminal tag (e.g., Fc or His-tag) to facilitate purification.[10] Stable cell lines are generated, and the secreted recombinant autotaxin is harvested from the conditioned medium.[10]

  • Purification: The conditioned medium is first clarified by centrifugation.[12] For tagged proteins, affinity chromatography is the primary purification step (e.g., Protein A sepharose for Fc-tagged ATX or Ni-NTA resin for His-tagged ATX).[10][12] The tag is often removed by enzymatic cleavage (e.g., with thrombin), followed by a second purification step, such as size-exclusion chromatography, to obtain highly pure and homogenous autotaxin.[10][12] Protein purity is assessed by SDS-PAGE.[10]

X-ray Crystallography of Autotaxin-Inhibitor Complexes
  • Crystallization: Purified autotaxin is concentrated and mixed with a molar excess of the inhibitor. The complex is then subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop).[12] Crystallization conditions, including precipitant (e.g., PEG 3350), salts, and pH, are optimized to obtain diffraction-quality crystals.[12]

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[13]

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined autotaxin structure as a search model.[14] The inhibitor is then manually built into the electron density map. The model is refined using crystallographic software to achieve optimal geometry and fit to the diffraction data.[14]

Autotaxin Enzyme Inhibition Assay (LPC Substrate)
  • Assay Principle: The lysophospholipase D (lysoPLD) activity of autotaxin is measured by quantifying the amount of choline released from the hydrolysis of its natural substrate, lysophosphatidylcholine (LPC).[15] The released choline is then measured using a coupled enzymatic reaction involving choline oxidase and horseradish peroxidase, which generates a detectable colorimetric or fluorescent signal.[9][15]

  • Procedure:

    • A reaction mixture containing buffer (e.g., Tris-HCl, pH 9.0), NaCl, MgCl2, and Triton X-100 is prepared.[15]

    • Recombinant autotaxin and varying concentrations of the inhibitor are pre-incubated in the reaction buffer.

    • The reaction is initiated by the addition of the LPC substrate.[15]

    • The reaction is incubated at 37°C for a defined period.

    • The amount of choline produced is quantified using a choline detection reagent kit.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) for the substrate is known.

Conclusion

The structural and quantitative data presented in this guide highlight the potent inhibitory activity of this compound against autotaxin, mediated by its covalent interaction with the active site. The comparison with other inhibitors, such as PF-8380 and GLPG1690, reveals different strategies for targeting autotaxin, either by directly engaging the catalytic machinery or by allosteric modulation. This information, coupled with the detailed experimental protocols, provides a valuable resource for researchers working on the development of novel autotaxin inhibitors for the treatment of a range of diseases.

References

Safety Operating Guide

Navigating the Disposal of (E/Z)-HA155: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental compliance. (E/Z)-HA155, a research chemical, requires a structured disposal plan. In the absence of a specific Safety Data Sheet (SDS), a cautious and systematic approach, grounded in established laboratory waste management principles, is mandatory. This guide provides the essential procedural information for the safe and compliant disposal of this compound and other research chemicals with limited safety data.

The cornerstone of this process is the close collaboration with your institution's Environmental Health and Safety (EHS) department. EHS is the definitive authority for hazardous waste management and will provide guidance tailored to your specific location and the nature of the waste.[1][2]

Step-by-Step Disposal Protocol for this compound

Step 1: Preliminary Hazard Assessment

  • Chemical Analogs: this compound is an alkylphosphocholine compound, structurally related to molecules like perifosine and miltefosine, which are known to be biologically active as Akt inhibitors. This suggests that this compound should be handled as a potentially toxic and biologically active substance.

  • Physical State: Evaluate the physical state of the waste (solid, liquid, solution) and the solvent used, as this will influence its classification and containment.

  • Consult Literature: Review any available research literature or internal documentation for information on the reactivity, stability, and potential hazards of the compound.

Step 2: Mandatory Consultation with Environmental Health and Safety (EHS)

Contact your institution's EHS office to declare the waste material. This is a critical and mandatory step.[1][2] Provide the EHS team with all available information from your preliminary hazard assessment. They will guide you through the institution-specific procedures for waste characterization and disposal.

Step 3: Waste Characterization and Labeling

Proper identification of the waste is crucial for safe handling and disposal.[3][4]

  • Accurate Labeling: The waste container must be clearly labeled as "Hazardous Waste".[4][5] The label should include:

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

    • A complete list of all constituents in the container, including solvents and their approximate percentages or volumes.[4][5]

    • The date when the first drop of waste was added to the container (accumulation start date).[6]

    • The name and contact information of the principal investigator or responsible researcher.[2]

    • An indication of the potential hazards (e.g., "Toxic," "Biologically Active").[5]

  • Waste Profile Sheet: Your EHS office may require you to complete a hazardous waste profile sheet with all known information about the chemical.

Step 4: Safe Segregation and Storage

Proper storage of this compound waste while awaiting pickup is essential to prevent accidents.

  • Container Compatibility: Ensure the waste is stored in a container that is chemically compatible with all its components.[4] The container must be in good condition and have a securely fitting lid.[4]

  • Segregation: Store the this compound waste separately from other chemical waste streams to prevent accidental mixing of incompatible materials.[4][5] For instance, it should be segregated from strong acids, bases, and oxidizers.[5]

  • Designated Storage Area: Keep the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][7][8] This area should be under the control of laboratory personnel and clearly marked.[4]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[6]

Step 5: Arranging for Disposal

Once the waste container is appropriately labeled and stored, follow your institution's procedure for requesting a waste pickup.

  • Waste Pickup Request: Submit a chemical waste pickup request to your EHS department, typically through an online system or by filling out a specific form.[1][2]

  • Professional Removal: Only trained EHS personnel or their authorized contractors should handle the final removal of the hazardous waste from the laboratory.[9][10]

Summary of Disposal Procedures

The following table summarizes the key steps and responsibilities in the disposal process for a research chemical like this compound.

StepActionRationaleResponsible Party
1Preliminary Hazard Assessment To understand potential risks in the absence of an SDS and inform safe handling.Researcher
2Consult EHS To ensure compliance with institutional and regulatory requirements and receive expert guidance.Researcher / EHS
3Waste Characterization & Labeling To provide clear identification of the waste for safe handling, storage, and disposal.[3][4]Researcher
4Segregation & Storage To prevent accidental reactions and contain spills in a designated and controlled area.[4][5][6]Researcher
5Disposal Arrangement To ensure the waste is collected and disposed of by trained professionals in a compliant manner.[9][10]Researcher / EHS

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of a research chemical such as this compound.

start Waste Generation (this compound) sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow SDS Section 13: Disposal Considerations sds_check->sds_yes Yes sds_no No SDS Available: Initiate Standard Protocol sds_check->sds_no No contact_ehs Step 2: MANDATORY Contact Institutional EHS sds_yes->contact_ehs assess_hazard Step 1: Preliminary Hazard Assessment (Consult literature, analogs) sds_no->assess_hazard assess_hazard->contact_ehs characterize Step 3: Characterize & Label Waste Container (Full name, constituents, hazards) contact_ehs->characterize store Step 4: Segregate & Store in Satellite Accumulation Area characterize->store request_pickup Step 5: Request Waste Pickup from EHS store->request_pickup disposal EHS/Contractor Collects for Final Disposal request_pickup->disposal

Caption: Decision workflow for research chemical disposal.

By adhering to this structured, safety-first approach, researchers can ensure that the disposal of this compound is managed responsibly, protecting both laboratory personnel and the environment, thereby building a culture of trust and safety in the handling of all laboratory chemicals.

References

Navigating the Uncharted: A Safety and Handling Guide for (E/Z)-HA155

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "(E/Z)-HA155" is not a publicly indexed chemical designation. The following guide is constructed based on established best practices for handling novel chemical entities of unknown toxicity in a research and development environment. It is imperative to conduct a thorough risk assessment specific to the known chemical class of HA155 before commencing any experimental work.

This document provides a foundational framework for the safe handling, operational planning, and disposal of the novel research compound this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary procedural guidance to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Protocols

The primary routes of exposure for a novel compound of unknown toxicity are inhalation, dermal contact, and ingestion.[1] The cornerstone of safe handling is a comprehensive risk assessment, which should be performed before the compound is synthesized or received.

Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, a cautious approach to PPE is mandated. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Prevents dermal absorption of the compound. Double-gloving provides additional protection against tears and contamination.[2]
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects eyes from splashes of solutions or airborne particles of the solid compound.[1]
Body Protection Laboratory coat (fully buttoned) with elastic cuffsPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of powders or vapors. If weighing outside a ventilated enclosure, a fit-tested N95 respirator may be required as a secondary precaution.
Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the compound in the laboratory is essential for maintaining safety.

Receiving and Storage
  • Verification: Upon receipt, verify the container label matches the order information.

  • Inspection: Inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a designated, well-ventilated, and restricted-access area. The container should be tightly sealed.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound during an experiment.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Solid this compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_add Add Solution to Assay prep_dissolve->exp_add exp_incubate Incubate as per Protocol exp_add->exp_incubate exp_data Collect Data exp_incubate->exp_data cleanup_decontaminate Decontaminate Glassware and Surfaces exp_data->cleanup_decontaminate cleanup_waste Segregate and Dispose of Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.
Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous.

  • Solid Waste: Contaminated consumables (e.g., pipette tips, gloves, weighing paper) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not pour any solutions containing this compound down the drain.[2]

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office.

Hypothetical Experimental Protocol: Kinase Inhibition Assay

This protocol provides a detailed methodology for a common application of a novel small molecule inhibitor in drug discovery.

Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant protein kinase

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™)

  • 384-well white assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations for testing.

  • Assay Plate Preparation: Add the diluted compound solutions to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the protein kinase to all wells except the negative controls.

  • Reaction Initiation: Add a mixture of the kinase substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: Add the kinase detection reagent to all wells to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and plot the results to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Hypothetical Signaling Pathway

The diagram below illustrates a generic signaling pathway that a novel inhibitor like this compound might target. Such pathways are often implicated in diseases like cancer or inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf_inactive Inactive Transcription Factor kinase2->tf_inactive Phosphorylates ha155 This compound ha155->kinase2 Inhibits tf_active Active Transcription Factor tf_inactive->tf_active Activation gene Target Gene Expression tf_active->gene Promotes

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E/Z)-HA155
Reactant of Route 2
Reactant of Route 2
(E/Z)-HA155

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。